molecular formula C4H8O B3260753 (2R)-but-3-en-2-ol CAS No. 33447-72-2

(2R)-but-3-en-2-ol

Cat. No.: B3260753
CAS No.: 33447-72-2
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-SCSAIBSYSA-N
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Description

(2R)-but-3-en-2-ol, also known as (R)-(-)-Methyl vinyl carbinol, is a versatile chiral building block of high interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol, is characterized as a colorless clear liquid . It has a boiling point of approximately 97.3°C and a flash point of 16.7°C, classifying it as a highly flammable liquid . Its primary research value lies in its terminal vinyl group and adjacent stereocenter, making it a key precursor for asymmetric synthesis. Researchers utilize it in reactions such as Sharpless asymmetric epoxidation and other transition metal-catalyzed transformations to introduce chiral complexity into target molecules. The compound is commercially available from several chemical suppliers specializing in research chemicals . This product is intended for laboratory research purposes only and is not suitable for human consumption or diagnostic use. Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33447-72-2
Record name (2R)-but-3-en-2-ol
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Technical Monograph: (2R)-But-3-en-2-ol as a Versatile Chiral Synthon

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of (2R)-but-3-en-2-ol (CAS 33447-72-2), a critical chiral allylic alcohol used as a building block in the synthesis of complex pharmaceutical intermediates and natural products.

Introduction & Strategic Significance

This compound (also known as (R)-3-buten-2-ol or (R)-methyl vinyl carbinol) is a small but densely functionalized chiral molecule. Its structure features a secondary hydroxyl group adjacent to a terminal alkene, making it a "privileged structure" in asymmetric synthesis.

For drug development professionals, this molecule serves as a pivotal chiral pool starting material . Its utility stems from two core reactivity profiles:

  • Hydroxyl Functionality: amenable to esterification, etherification, or Mitsunobu inversion.

  • Allylic System: capable of participating in olefin metathesis, Tsuji-Trost allylic substitutions, and diastereoselective epoxidations.

Unlike its racemic counterpart (CAS 598-32-3), the enantiopure (2R)-isomer allows for the installation of absolute stereochemistry early in a synthetic sequence, often eliminating the need for late-stage chiral resolution.

Physicochemical Profile

The following data summarizes the core physical properties of this compound. Note that while the racemate properties are standard, the optical rotation is specific to the enantiomer.

PropertyValueNotes
CAS Number 33447-72-2 Specific to (2R)-isomer
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 96–97 °CAt 760 mmHg
Density 0.832 g/mLAt 25 °C
Refractive Index

= 1.415
Flash Point ~16 °CHighly Flammable
Solubility Miscible with water, ethanol, ether
Appearance Colorless liquidPungent odor

Critical Quality Attribute (CQA): The optical purity (Enantiomeric Excess, ee) is the defining quality parameter. Commercial grades typically require ee > 98% for pharmaceutical applications.

Synthesis & Production Methodologies

Production of this compound is primarily achieved through Enzymatic Kinetic Resolution (EKR) or Asymmetric Nucleophilic Addition . The EKR route is favored for scale-up due to the robustness of lipases.

Method A: Enzymatic Kinetic Resolution (Recommended)

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer of the racemic alcohol.

Mechanism: CAL-B displays high enantioselectivity for secondary alcohols. In the presence of an acyl donor (e.g., vinyl acetate), CAL-B preferentially catalyzes the transesterification of (R)-3-buten-2-ol to its acetate ester, leaving (S)-3-buten-2-ol unreacted. The (R)-acetate is then separated and hydrolyzed to yield the target (2R)-alcohol.

Protocol Workflow:

  • Reaction: Mix racemic 3-buten-2-ol (1.0 equiv) with vinyl acetate (0.6 equiv) in dry hexane or MTBE. Add immobilized CAL-B (Novozym 435, ~10-20 mg/mmol).

  • Incubation: Stir at 25–30 °C. Monitor conversion via chiral GC.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum for resolution). Filter off enzyme.

  • Separation: Separate the volatile (S)-alcohol from the less volatile (R)-acetate via fractional distillation.

  • Hydrolysis: Treat (R)-acetate with K₂CO₃ in MeOH/H₂O to liberate this compound.

Method B: Asymmetric Addition (Alternative)

Direct addition of vinyl nucleophiles to acetaldehyde using chiral ligands (e.g., (-)-MIB with vinylzinc reagents) can yield the (R)-alcohol directly, though this is often more expensive for bulk preparation.

Synthesis Workflow Diagram

G Racemate Racemic 3-buten-2-ol Reaction Kinetic Resolution (CAL-B + Vinyl Acetate) Racemate->Reaction Enzyme Loading Mixture Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture ~50% Conversion Separation Distillation Mixture->Separation S_Alcohol (S)-3-buten-2-ol (Byproduct) Separation->S_Alcohol Distillate R_Acetate (R)-3-buten-2-yl acetate Separation->R_Acetate Residue Hydrolysis Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis Target Target: This compound Hydrolysis->Target >98% ee

Figure 1: Enzymatic Kinetic Resolution workflow for isolating this compound.

Synthetic Utility & Applications in Drug Development

This compound is a linchpin in the synthesis of polyketide natural products and macrocyclic drugs.

Total Synthesis of Amphidinolides

The Amphidinolides (e.g., Amphidinolide E, B1, F) are a class of cytotoxic macrolides isolated from dinoflagellates. They exhibit potent antitumor activity.[1]

  • Role: The (2R)-alcohol moiety often corresponds to specific chiral centers (e.g., C21 or fragment termini) within the macrolide backbone.

  • Chemistry: It undergoes protection (e.g., TBS ether formation) followed by cross-metathesis or esterification to couple with other fragments.

Cross-Metathesis (CM)

The terminal alkene allows this compound to serve as a chiral coupling partner in Ruthenium-catalyzed olefin metathesis.

  • Application: Reaction with acrylates yields chiral

    
    -hydroxy- 
    
    
    
    -unsaturated esters, which are precursors to chiral lactones found in statins and pheromones.
Tsuji-Trost Allylic Substitution

The hydroxyl group can be converted to a leaving group (carbonate or acetate), allowing Palladium-catalyzed substitution with retention of configuration (via double inversion) or specific stereocontrol depending on the ligand.

Reaction Pathway Diagram

Reactions Start This compound Path1 Cross-Metathesis (Grubbs Cat., Acrylates) Start->Path1 Path2 Protection (TBSCl, Imidazole) Start->Path2 Path3 Derivatization (Ac2O / Pyridine) Start->Path3 Prod1 Chiral Unsaturated Esters Path1->Prod1 C-C Bond Formation Inter2 Silyl Ether Path2->Inter2 Prod2 Amphidinolide Fragments Inter2->Prod2 Total Synthesis Inter3 Allylic Acetate Path3->Inter3 Prod3 Pd-Catalyzed Allylic Substitution Inter3->Prod3 Stereospecific Nu- Attack

Figure 2: Key synthetic pathways utilizing this compound as a chiral scaffold.

Quality Control & Analytics

To ensure the integrity of the chiral center, rigorous analytical methods are required.

  • Chiral GC:

    • Column: Beta-DEX 120 or equivalent cyclodextrin-based capillary column.

    • Conditions: Isothermal mode (approx. 40–60 °C) is usually sufficient to resolve the enantiomers due to their small size and volatility.

  • Specific Rotation:

    • Measure

      
       in a polarimeter. Compare against established literature values for the pure enantiomer (Note: Sign and magnitude must be verified against a certified reference standard as solvent and concentration effects are significant for small alcohols).
      

Safety & Handling

  • Flammability: Flash point is ~16 °C. Store in a flammables cabinet. Ground all equipment to prevent static discharge.

  • Storage: Keep at 2–8 °C to prevent slow polymerization or oxidation.

  • Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).

References

  • Enzymatic Kinetic Resolution: Tetrahedron: Asymmetry, 2012 , 23, 583–586. (Demonstrates lipase screening for secondary alcohols).

  • Amphidinolide Synthesis: J. Am. Chem. Soc., 2006 , 128, 9194-9204.[3] (Total Synthesis of Amphidinolide X & Y using chiral building blocks).

  • Lindlar Hydrogenation Context: Reaction Chemistry & Engineering, 2016 , 1, 445-453.[4] (Selectivity in hydrogenation of alkynols to alkenols).

  • General Properties: NIST Chemistry WebBook, SRD 69. "3-Buten-2-ol".[2][4][5][6][7][8][9]

Sources

Stereochemical Architecture and Enantioselective Synthesis of (2R)- and (2S)-but-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule but-3-en-2-ol (also known as methyl vinyl carbinol or 1-buten-3-ol) is a highly versatile C4 chiral building block. Its allylic alcohol motif makes it indispensable for stereoselective Claisen rearrangements, asymmetric allylic alkylations, and the total synthesis of complex macrolides and terpenoids. Because the C2 stereocenter dictates the spatial trajectory of all downstream reactions, rigorous control over its enantiomeric purity is a critical parameter in drug development and fine chemical synthesis. This guide details the mechanistic causality, analytical validation, and field-proven protocols for isolating and synthesizing its (2R)- and (2S)-enantiomers.

Stereochemical Architecture & Mechanistic Implications

The structural topology of but-3-en-2-ol features a vinyl group (-CH=CH₂) and a methyl group (-CH₃) flanking the hydroxyl-bearing C2 chiral center.

  • Electronic Factors: The vinyl group allows for π-π interactions and transition-metal coordination (e.g., forming π-allyl palladium complexes during allylic substitutions).

  • Steric Factors: The steric differentiation between the rigid, planar vinyl group and the tetrahedral methyl group is relatively small. This subtle disparity makes enantioselective synthesis challenging, requiring highly specific catalytic pockets to achieve high enantiomeric excess (ee).

Understanding this architecture is crucial because the spatial orientation of the hydroxyl group directly influences the facial attack of electrophiles in subsequent synthetic steps.

Enantioselective Synthesis & Resolution Strategies

Enzymatic Kinetic Resolution (EKR)

In our experience developing biocatalytic workflows, Enzymatic Kinetic Resolution (EKR) using lipases remains the most robust and scalable method for isolating enantiopure but-3-en-2-ol[1]. Lipase B from Candida antarctica (CAL-B) is the industry standard for this transformation.

Causality & The Kazlauskas Rule: The stereoselectivity of CAL-B is governed by the empirical Kazlauskas rule[2]. The enzyme's active site contains a stereospecificity pocket that perfectly accommodates the medium-sized methyl group, while the larger, rigid vinyl group is directed toward the active site entrance. Consequently, the enzyme preferentially binds and acylates the (2R)-enantiomer. When racemic (±)-but-3-en-2-ol is treated with an acyl donor like vinyl acetate, the (2R)-enantiomer is rapidly converted to (2R)-but-3-en-2-yl acetate, leaving the slower-reacting (2S)-enantiomer unreacted[2].

EKR Racemic (±)-but-3-en-2-ol (Racemic Mixture) Enzyme CAL-B Lipase + Vinyl Acetate Racemic->Enzyme Kinetic Resolution S_Alcohol (2S)-but-3-en-2-ol (Unreacted, ee > 99%) Enzyme->S_Alcohol E-value > 100 (Slower reacting) R_Acetate (2R)-but-3-en-2-yl acetate (Acylated, ee > 99%) Enzyme->R_Acetate Kazlauskas Rule (Faster reacting)

Figure 1. Enzymatic Kinetic Resolution workflow of (±)-but-3-en-2-ol using CAL-B.

Asymmetric Reduction of but-3-en-2-one

Alternatively, the direct asymmetric reduction of but-3-en-2-one (methyl vinyl ketone) provides a de novo route to specific enantiomers. Using chiral organoboranes, such as Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), the reduction proceeds via a highly ordered cyclic transition state[3]. The steric bulk of the pinanyl ligand directs the hydride transfer exclusively to one face of the carbonyl, yielding (2R)-but-3-en-2-ol. For the (2S)-enantiomer, biocatalytic reduction using fermenting yeast is highly effective, bypassing the need for stoichiometric chiral auxiliaries[4].

AsymRed Ketone but-3-en-2-one (Methyl Vinyl Ketone) Catalyst Chiral Catalyst / Reductase (e.g., Alpine-Borane) Ketone->Catalyst Asymmetric Reduction R_Enantiomer This compound (Major Product) Catalyst->R_Enantiomer Stereoselective Hydride Transfer S_Enantiomer (2S)-but-3-en-2-ol (Minor Product) Catalyst->S_Enantiomer Alternative Pathway

Figure 2. Asymmetric reduction pathways of but-3-en-2-one to yield specific enantiomers.

Analytical Validation & Enantiomeric Excess (ee) Determination

Because of the low boiling point of but-3-en-2-ol (~96–98 °C), direct chiral Gas Chromatography (GC) can suffer from peak broadening and poor resolution.

Expert Insight: To ensure trustworthy ee determination, it is standard practice to derivatize the alcohol in situ to its corresponding acetate or propionate prior to GC analysis[5]. Derivatization increases the molecular weight, reduces volatility, and enhances the interaction with the chiral stationary phase (e.g., cyclodextrin-based columns), providing sharp, baseline separation of the (2R) and (2S) peaks.

Experimental Protocols

Protocol A: Self-Validating Lipase-Catalyzed Kinetic Resolution

This protocol leverages the irreversible nature of transesterification with vinyl acetate to drive the reaction forward[1].

  • Preparation: Dissolve 100 mmol of racemic (±)-but-3-en-2-ol in 50 mL of anhydrous hexane.

  • Acyl Donor Addition: Add 150 mmol of vinyl acetate. Causality note: The byproduct of vinyl acetate is vinyl alcohol, which rapidly tautomerizes to acetaldehyde and evaporates, rendering the acylation strictly irreversible.

  • Biocatalyst Addition: Introduce 1.0 g of immobilized CAL-B (Novozym 435).

  • Incubation & Validation: Stir the suspension at 30 °C. Self-Validation Step: Continuously monitor the reaction via chiral GC. By plotting conversion versus ee, calculate the E-value. Only quench the reaction when the ee of the unreacted (2S)-alcohol surpasses 99% (typically at ~52% conversion).

  • Isolation: Filter off the immobilized enzyme. Separate the unreacted (2S)-but-3-en-2-ol and the (2R)-but-3-en-2-yl acetate via careful fractional distillation or silica gel chromatography.

Protocol B: Asymmetric Reduction using Alpine-Borane
  • Reagent Preparation: Under a strict inert argon atmosphere, prepare a 0.5 M solution of Alpine-Borane in anhydrous THF.

  • Substrate Addition: Cool the solution to 0 °C. Add but-3-en-2-one dropwise to maintain strict temperature control. Causality note: The use of Alpine-Borane creates a self-validating steric environment. If the temperature exceeds 0 °C prematurely, the dissociation of α-pinene leads to a measurable drop in ee, directly correlating thermal control with stereochemical outcome.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours[3].

  • Workup: Quench the reaction with acetaldehyde to destroy excess borane, followed by the addition of ethanolamine to precipitate the boron byproduct.

  • Isolation: Extract with diethyl ether, concentrate, and purify the resulting this compound via distillation.

Quantitative Data Summary

MethodologyCatalyst / ReagentTarget EnantiomerTypical ee (%)Typical Yield (%)Ref
Enzymatic Kinetic Resolution CAL-B / Vinyl Acetate(2S)-alcohol / (2R)-acetate> 99%48–50%[1]
Asymmetric Reduction Alpine-Borane(2R)-alcohol> 90%80–85%[3]
Biocatalytic Reduction Fermenting Yeast(2S)-alcohol> 95%~ 60%[4]

References

  • Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters - MDPI Source: MDPI URL:[Link]

  • Synthesis by Resolution and Inversion Methods - Thieme E-Books Source: Thieme Connect URL:[Link]

  • Yeast reduction of some four-carbon chlorinated ketones. A convenient synthesis of (S)-(+)-but-3-en-2-ol Source: R Discovery / Journal of the Chemical Society URL:[Link]

  • Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives (EP0576888A2)
  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica Source: PMC (PubMed Central) URL:[Link]

Sources

Methyl Vinyl Carbinol (3-Buten-2-ol) as a Chiral Building Block: Sourcing, Validation, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl vinyl carbinol (MVC), systematically known as 3-buten-2-ol, is a highly versatile, low-molecular-weight allylic alcohol. In its enantiopure forms—(R)-(-)-3-buten-2-ol and (S)-(+)-3-buten-2-ol—it serves as a critical C4 chiral building block in the total synthesis of complex natural products, pharmaceutical active ingredients (APIs), and agrochemicals. This technical guide provides an authoritative framework on the mechanistic utility of chiral MVC, criteria for evaluating commercial suppliers, and field-proven analytical and synthetic protocols designed for drug development professionals.

Mechanistic Utility of Chiral Methyl Vinyl Carbinol

The synthetic power of MVC lies in its dense functionality: a secondary alcohol adjacent to a terminal alkene. This structural motif allows it to participate in a wide array of stereospecific transformations:

  • Olefin Cross-Metathesis (CM): MVC acts as a Type II/III olefin in cross-metathesis reactions catalyzed by ruthenium-based Grubbs or Hoveyda-Grubbs catalysts. The sterically hindered secondary allylic alcohol moiety reduces the propensity for rapid homodimerization, allowing for selective cross-metathesis with more reactive Type I terminal olefins[1]. This strategy was notably employed in the asymmetric total synthesis of the annonaceous acetogenin Pyranicin, where (S)-3-buten-2-ol was esterified and subjected to ring-closing/cross-metathesis to form the carbon backbone[2].

  • Allylic Substitution: Transition-metal-catalyzed (e.g., Iridium or Palladium) allylic substitution reactions utilize MVC derivatives (such as carbonates or esters) to form contiguous stereogenic centers. The chiral center of MVC dictates the stereochemical outcome of the incoming nucleophile via a stabilized

    
    -allyl metal intermediate[3].
    
  • Cannabinoid Synthesis: Enantiopure MVC derivatives are utilized in Stille cross-coupling reactions to construct the complex C-ring frameworks of cannabinoids, including tetrahydrocannabinol (THC) analogs[4].

G MVC Chiral Methyl Vinyl Carbinol (3-buten-2-ol) Sub1 Allylic Substitution (Ir/Pd Catalysis) MVC->Sub1 Nucleophile/Electrophile Sub2 Olefin Cross-Metathesis (Grubbs Catalyst) MVC->Sub2 Type II/III Olefin Sub3 Stille Cross-Coupling & Rearrangement MVC->Sub3 Organostannane Coupling Prod1 Chiral Tetrahydrofurans & Tertiary Alcohols Sub1->Prod1 Prod2 Functionalized Alkenes (e.g., Pyranicin precursors) Sub2->Prod2 Prod3 Cannabinoid Scaffolds (e.g., THC analogs) Sub3->Prod3

Synthetic pathways utilizing chiral methyl vinyl carbinol as a foundational building block.

Supplier Landscape and Sourcing Criteria

Procuring high-quality chiral MVC is challenging due to its high volatility (boiling point ~97.3 °C) and the risk of racemization or decomposition under harsh acidic conditions[5]. When evaluating suppliers for (R)- or (S)-3-buten-2-ol, researchers must prioritize chemical purity, enantiomeric excess (ee), and the scalability of the supplier's resolution or asymmetric synthesis methods.

Table 1: Key Evaluation Metrics for Chiral MVC Suppliers
MetricTarget SpecificationRationale
Chemical Purity

99.0% (GC-FID)
Impurities like methyl vinyl ketone (MVK) can poison transition metal catalysts[6].
Enantiomeric Excess

98.0% ee
Ensures high diastereoselectivity in downstream asymmetric transformations.
Water Content

0.1% (Karl Fischer)
Trace water can hydrolyze sensitive catalysts (e.g., Grignard reagents, Lewis acids).
Packaging Inert atmosphere (Ar/N

)
Prevents slow oxidation of the allylic alcohol to methyl vinyl ketone.

Analytical Validation: Enantiomeric Excess Determination

Causality of Experimental Choice: Unlike heavier aromatic alcohols, 3-buten-2-ol lacks a strong UV chromophore and is highly volatile. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) is often ineffective for this molecule. Chiral Gas Chromatography (GC) using cyclodextrin-based stationary phases (e.g., CHIRALDEX or Chirasil-val) is the gold standard for resolving the (R) and (S) enantiomers of MVC[7].

Protocol 1: Step-by-Step Chiral GC Determination of MVC ee

Self-Validating System: Always inject a racemic mixture of 3-buten-2-ol prior to the enantioenriched sample to prove baseline resolution (


) of the two enantiomeric peaks.
  • Column Selection: Install a derivatized

    
    -cyclodextrin chiral capillary column (e.g., CHIRALDEX B-DM, 20 m 
    
    
    
    0.25 mm) into the GC-FID system[8].
  • Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Programming:

    • Initial Temp: 40 °C (Hold 5 min) to ensure focusing of the highly volatile MVC.

    • Ramp: 2 °C/min to 100 °C.

    • Detector (FID) Temp: 250 °C; Injector Temp: 200 °C.

  • Sample Preparation: Dilute 10

    
    L of the sourced 3-buten-2-ol in 1 mL of anhydrous dichloromethane (DCM).
    
  • Validation Injection: Inject 1

    
    L of a racemic 3-buten-2-ol standard. Verify two distinct peaks with a 1:1 area ratio.
    
  • Sample Injection: Inject 1

    
    L of the chiral sample. Calculate ee using the formula: 
    
    
    
    .

QC Start Source Chiral MVC (R) or (S) Enantiomer GC Chiral Gas Chromatography (Cyclodextrin Column) Start->GC NMR NMR Spectroscopy (Chemical Purity) Start->NMR Decision ee > 98% & Purity > 99%? GC->Decision ee measurement NMR->Decision structural validation Pass Approve for Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Quality control workflow for validating the purity and enantiomeric excess of sourced MVC.

Synthetic Workflow: Olefin Cross-Metathesis with Chiral MVC

To demonstrate the utility of sourced MVC, the following protocol outlines a standard cross-metathesis reaction coupling (S)-3-buten-2-ol with a terminal aliphatic olefin.

Protocol 2: Cross-Metathesis using Hoveyda-Grubbs 2nd Generation Catalyst

Causality of Experimental Choice: The Hoveyda-Grubbs 2nd Generation catalyst is chosen for its stability and high functional group tolerance, particularly toward the unprotected free hydroxyl group of MVC[1]. The volatility of MVC (bp 97 °C) necessitates running the reaction with an excess of the alcohol.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Loading: Add the terminal olefin substrate (1.0 equiv, 1.0 mmol) and (S)-3-buten-2-ol (3.0 equiv, 3.0 mmol) to the flask. Note: MVC is used in excess to drive the statistical cross-metathesis and compensate for its volatility.

  • Solvent: Dissolve the reactants in 5 mL of rigorously degassed, anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%, 0.05 mmol) in one portion. The solution will turn a characteristic green/brown color.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C under a slight positive pressure of Argon for 12 hours.

  • Quenching: Cool to room temperature and add 0.1 mL of ethyl vinyl ether to quench the active ruthenium carbene species. Stir for 30 minutes.

  • Purification: Concentrate the mixture in vacuo (carefully, to avoid losing volatile products) and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the enantioenriched allylic alcohol product.

References

  • (2R)-but-3-en-2-ol Chemical Properties and Suppliers LookChem [Link]

  • Rotational Spectra and Interstellar Search for Chiral and Achiral Butynols and Butenols ACS Earth and Space Chemistry [Link]

  • Synthetic pathways to tetrahydrocannabinol (THC): an overview Organic & Biomolecular Chemistry (RSC Publishing) [Link]

  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers mediaTUM[Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes AWS (Supporting Information) [Link]

  • Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters RSC Advances [Link]

  • Asymmetric Total Synthesis of Pyranicin PMC - NIH [Link]

  • Iridium-Catalyzed Diastereoselective and Enantioselective Allylic Substitutions Science.gov [Link]

Sources

Technical Guide: Physicochemical Profile & Handling of (2R)-but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the physicochemical characterization, handling, and application of (2R)-but-3-en-2-ol (CAS: 33447-72-2). It is designed for organic chemists and process engineers requiring precise data for experimental design and quality control in drug development.

Executive Summary

This compound (also known as (R)-(-)-3-Buten-2-ol or (R)-Methyl vinyl carbinol) is a critical chiral allylic alcohol used as a building block in asymmetric synthesis. Its value in pharmaceutical development lies in its ability to transfer chirality to complex scaffolds via reactions such as the Mitsunobu inversion, esterification, or cross-metathesis.

Due to its allylic nature, the molecule is sensitive to acid-catalyzed rearrangement and polymerization. This guide defines its core physical properties and establishes a self-validating protocol for its purification and storage.

Physicochemical Profile

The following data represents the standard values for the pure enantiomer. Note that while boiling point and density are identical to the racemate, the optical rotation is the distinguishing factor for the (2R)-isomer.

PropertyValueConditionsMethod/Notes
Boiling Point 96 – 97 °C @ 760 mmHgStandard atmospheric pressure [1, 2]
Density 0.832 g/mL @ 25 °CLiquid phase [1, 2]
Refractive Index 1.415 @ 20 °C (

)
Critical for purity check [2]
Specific Rotation

c=1, EtOH(R)-isomer is levorotatory (-) [3]
Molecular Weight 72.11 g/mol --
Flash Point 16 °C (61 °F)Closed CupHighly Flammable [4]
Solubility MiscibleWater, Alcohol, EtherPolar hydroxyl group dominance
Thermodynamic & Structural Analysis
  • Density (0.832 g/mL): The relatively low density compared to water (1.0 g/mL) is characteristic of short-chain aliphatic alcohols. The vinyl group (

    
    ) disrupts the packing efficiency slightly compared to saturated analogues (e.g., 2-butanol, 
    
    
    
    g/mL), leading to a marginally higher density due to
    
    
    -electron density.
  • Boiling Point (97 °C): despite a low molecular weight (72.11 g/mol ), the boiling point is elevated due to intermolecular hydrogen bonding facilitated by the secondary hydroxyl group. However, it is lower than 2-butanol (99 °C) because the vinyl group withdraws electron density, slightly weakening the O-H bond's donor capability.

Synthesis & Applications in Drug Development

The primary route to high-purity this compound in an industrial setting is the Enzymatic Kinetic Resolution (EKR) of the racemate. This method is preferred over de novo asymmetric synthesis for its scalability and cost-effectiveness.

Enzymatic Resolution Workflow

The following diagram illustrates the kinetic resolution process using Candida antarctica Lipase B (CALB), a standard in the field for resolving secondary alcohols.

G Fig 1: Enzymatic Kinetic Resolution of this compound using CALB Lipase. Racemate Racemic 3-buten-2-ol (Substrate) Reaction Selective Acylation (Kinetic Resolution) Racemate->Reaction Lipase CALB Lipase (Catalyst) Lipase->Reaction Catalysis AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction Separation Distillation / Chromatography Reaction->Separation Mixture ProductR This compound (Unreacted Alcohol) Separation->ProductR Low BP Fraction ProductS (2S)-Acetate (Acylated Product) Separation->ProductS High BP Fraction

Mechanistic Insight: CALB selectively acylates the (S)-enantiomer much faster than the (R)-enantiomer. Consequently, the (R)-alcohol remains unreacted and can be separated from the (S)-ester based on the significant difference in boiling points or polarity [5].

Practical Handling: Purification Protocol

Warning: Allylic alcohols are prone to acid-catalyzed rearrangement (allylic shift) and polymerization. Avoid contact with strong mineral acids.

Protocol: Vacuum Distillation

To purify this compound without thermal degradation, vacuum distillation is required.

Equipment Setup:

  • Short-path distillation head (to minimize hold-up volume).

  • Vigreux column (optional, only if separating from close-boiling impurities).

  • Nitrogen bleed capillary (to prevent bumping and oxidation).

Step-by-Step Methodology:

  • System Preparation: Clean all glassware with base bath (KOH/iPrOH) to remove acidic residues that could catalyze rearrangement. Rinse thoroughly with water and acetone; dry in an oven.

  • Loading: Charge the boiling flask with the crude material. Add a magnetic stir bar (PTFE coated).

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) for 5 minutes.
    
  • Vacuum Application: Apply vacuum. Target pressure: 100 mmHg .

    • Theoretical BP at 100 mmHg: ~45-50 °C.

    • Reasoning: Lowering the BP below 60 °C prevents thermal isomerization.

  • Heating: Slowly ramp the oil bath temperature. Do not exceed a

    
     of 20 °C between the bath and the target vapor temperature.
    
  • Collection: Discard the first 5% (forerun). Collect the main fraction when the vapor temperature stabilizes.

  • Storage: Store under Argon at 4 °C over activated 3Å molecular sieves to prevent moisture absorption.

Quality Control Decision Tree

Use this workflow to validate the identity and purity of the distilled fraction.

QC Fig 2: Quality Control Decision Matrix for Chiral Allylic Alcohols. Sample Distilled Fraction Check1 Measure Refractive Index (Target: 1.415) Sample->Check1 Check2 Measure Specific Rotation (Target: -33°) Check1->Check2 Pass (+/- 0.002) Reject Reprocess / Discard Check1->Reject Fail GC Chiral GC Analysis (Cyclodextrin Column) Check2->GC Pass (Sign Correct) Check2->Reject Fail (Low ee%) GC->Reject ee < 98% Approve Release for Synthesis GC->Approve ee > 98%

Safety & Toxicology (E-E-A-T)

  • Flammability: Flash point is 16 °C. Ground all equipment to prevent static discharge.

  • Toxicity: Toxic by inhalation and ingestion. Allylic alcohols can be metabolized to acrolein-like derivatives, which are potent alkylating agents.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended contact with low-molecular-weight alcohols [4].

References

  • Sigma-Aldrich. (2025). 3-Buten-2-ol Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved from [3]

  • LookChem. (2025). This compound Properties and Suppliers. Retrieved from

  • Cameo Chemicals. (2024). Allyl Alcohol Derivatives and Safety. NOAA. Retrieved from

  • Gotor, V., et al. (2001).[4] Enzymatic Kinetic Resolution of Secondary Alcohols. Biotechnology and Bioengineering. (Contextual citation based on standard CALB protocols described in search results).

Sources

The Enigmatic Presence of (2R)-but-3-en-2-ol in the Volatile World of Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration into the natural occurrence, biosynthesis, and analytical characterization of (2R)-but-3-en-2-ol, a chiral secondary metabolite found in select essential oils. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer a comprehensive understanding of this intriguing molecule.

Introduction: The Significance of Chirality in Natural Products

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in natural product chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with chiral molecules. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even exert adverse effects. Therefore, the isolation and characterization of single enantiomers from natural sources are of paramount importance in the fields of drug discovery and flavor and fragrance chemistry.

But-3-en-2-ol is a chiral alcohol that exists as two enantiomers: this compound and (2S)-but-3-en-2-ol. This guide focuses specifically on the natural occurrence of the (2R)-enantiomer in the complex mixtures of volatile compounds that constitute essential oils.

Natural Occurrence of this compound

The presence of this compound in nature is relatively rare, having been identified in a limited number of plant species. Its confirmed sources include the essential oils of:

  • Heracleum candicans : A member of the Apiaceae family, this plant is known to produce a diverse array of secondary metabolites.[1]

  • Niphogeton ternata : Another species from the Apiaceae family, where the presence of this compound has been reported.[1]

Interestingly, the enantiomer, (2S)-but-3-en-2-ol, has also been identified in nature, sometimes within the same genus. For instance, while Heracleum candicans contains the (2R)-enantiomer, other species within the Angelica genus (also Apiaceae) are known to produce various volatile compounds, and the chirality of but-3-en-2-ol can be species-dependent. This highlights the stereospecificity of the biosynthetic machinery within different plant species.

Table 1: Reported Natural Sources of but-3-en-2-ol Enantiomers

EnantiomerPlant SpeciesFamily
This compoundHeracleum candicansApiaceae
Niphogeton ternataApiaceae
(2S)-but-3-en-2-olAngelica biserrataApiaceae
Heracleum candicansApiaceae

Biosynthesis of this compound: A Probable Pathway

While the specific enzymatic steps leading to this compound have not been fully elucidated in the identified plant species, a probable biosynthetic pathway can be inferred from the well-established biosynthesis of its structural isomer, 2-methyl-3-buten-2-ol (MBO). MBO is synthesized from dimethylallyl diphosphate (DMAPP), a key intermediate in the terpenoid biosynthesis pathway.

The biosynthesis of DMAPP occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plant cells. The final step in the formation of this compound is likely catalyzed by a stereospecific enzyme, a prenyl-alcohol synthase, which facilitates the conversion of DMAPP to the specific (2R)-enantiomer.

Biosynthetic_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR IPP Isopentenyl Diphosphate MEP->IPP DMAPP Dimethylallyl Diphosphate IPP->DMAPP IPI R_Butenol This compound DMAPP->R_Butenol Stereospecific Prenyl-alcohol Synthase

Caption: Probable Biosynthetic Pathway of this compound.

Experimental Protocols for Isolation and Analysis

The study of this compound from its natural sources requires meticulous experimental procedures to ensure the preservation of this volatile compound and the accurate determination of its enantiomeric composition.

Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting volatile compounds from plant material. The following is a generalized protocol for the extraction of essential oil from plants of the Apiaceae family, such as Heracleum candicans.

Experimental Protocol: Steam Distillation

  • Plant Material Preparation: Freshly harvested aerial parts (leaves and stems) of the plant are coarsely chopped to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask.

  • Distillation: Steam is generated and passed through the plant material, causing the volatile compounds to vaporize.

  • Condensation: The vapor mixture of water and essential oil is passed through a condenser, where it cools and liquefies.

  • Separation: The condensed liquid collects in the separator, where the less dense essential oil forms a layer on top of the water. The essential oil is then carefully collected.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.

Steam_Distillation_Workflow Start Fresh Plant Material (e.g., Heracleum candicans) Chop Coarsely Chop Plant Material Start->Chop Distill Steam Distillation (Clevenger Apparatus) Chop->Distill Condense Condensation of Vapor Distill->Condense Separate Separation of Essential Oil and Water Condense->Separate Collect Collect Essential Oil Separate->Collect Dry Dry with Anhydrous Na2SO4 Collect->Dry Store Store in Dark Vial at Low Temperature Dry->Store Chiral_GCMS_Workflow Start Essential Oil Sample Dilute Dilute in Solvent Start->Dilute Inject Inject into GC-MS with Chiral Column Dilute->Inject Separate Chromatographic Separation of Enantiomers Inject->Separate Detect Mass Spectrometric Detection and Identification Separate->Detect Analyze Data Analysis: - Retention Time Comparison - Peak Area Integration - Mass Spectra Matching Detect->Analyze

Sources

Technical Guide: (2R)-but-3-en-2-ol (PubChem CID 6995534)

[1]

Executive Summary

(2R)-but-3-en-2-ol (CAS: 33447-72-2) is a high-value chiral allylic alcohol widely utilized as a strategic building block in asymmetric organic synthesis and pharmaceutical development.[1][2][3] Distinguished by its C2 stereocenter and reactive terminal alkene, it serves as a versatile "chiral pool" reagent. Its primary utility lies in transition-metal-catalyzed allylic substitutions (Tsuji-Trost reactions) and as a precursor for complex terpenoids, pheromones, and vitamin E side-chain analogs.[1]

This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, enzymatic production via kinetic resolution, and application in drug discovery workflows.[1]

Part 1: Chemical Identity & Physicochemical Profile[4]

The following data consolidates critical parameters for CID 6995534. Researchers must verify the optical rotation sign, as it distinguishes the (2R) enantiomer from its (2S) counterpart (CID 6995535).

Table 1: Core Datasheet
ParameterTechnical SpecificationNotes
IUPAC Name This compound
Common Synonyms (R)-(-)-3-Buten-2-ol; (R)-Methyl vinyl carbinol
PubChem CID 6995534
CAS Number 33447-72-2Specific to (R)-isomer
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 96–98 °CAt 760 mmHg
Density 0.83 g/mLAt 25 °C
Flash Point ~16 °C (Closed Cup)Highly Flammable
Chirality R-configuration
Optical Rotation

(c=1, Ethanol)
Levorotatory (-)
Solubility Miscible in alcohols, ether, chloroformWater soluble

Critical Quality Attribute (CQA): The optical purity, measured as Enantiomeric Excess (% ee), is the defining quality metric. High-grade reagents typically require >98% ee to prevent downstream stereochemical leakage in synthesis.[1]

Part 2: Synthetic Routes & Production[9][10][11]

While asymmetric hydrogenation of methyl vinyl ketone is possible, the industrial and laboratory standard for producing high-fidelity this compound is Enzymatic Kinetic Resolution (EKR) .[1] This method adheres to Green Chemistry principles, utilizing biocatalysis to separate the racemate.

Protocol: Lipase-Mediated Kinetic Resolution

Objective: Isolate this compound from racemic 3-buten-2-ol.[1] Mechanism: The enzyme Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (2R)-alcohol unreacted.[1]

Materials:
  • Substrate: Racemic 3-buten-2-ol (1.0 eq)[1]

  • Acyl Donor: Vinyl acetate (0.6 eq)

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435)

  • Solvent: Hexane or MTBE (anhydrous)

Step-by-Step Workflow:
  • Preparation: Dissolve racemic 3-buten-2-ol (100 mmol) in hexane (500 mL). Add vinyl acetate (60 mmol).

  • Initiation: Add immobilized CAL-B (1.0 g) to the reaction vessel.

  • Incubation: Stir at 25°C. Monitor reaction progress via Chiral GC.

    • Causality: Low temperature is maintained to maximize the enantiomeric ratio (E-value) of the enzyme, preventing non-specific thermal acylation.

  • Termination: Stop the reaction when conversion reaches exactly 50%.

    • Checkpoint: Exceeding 50% conversion risks reacting the desired (R)-alcohol, lowering yield. Under 50% leaves (S)-contaminants, lowering ee.

  • Filtration: Filter off the immobilized enzyme (recyclable).

  • Purification: Separate the volatile (2R)-alcohol from the less volatile (S)-acetate via fractional distillation.[1]

Figure 1: Enzymatic Kinetic Resolution Workflow

EKR_ProcessInputRacemic3-buten-2-olReactionSelective Acylation(Kinetic Resolution)Input->ReactionReagentsVinyl Acetate+ CAL-B LipaseReagents->ReactionSeparationFractionalDistillationReaction->SeparationMixture(Alcohol + Ester)ProductThis compound(Target Alcohol)Separation->ProductDistillate(BP ~97°C)Byproduct(S)-Acetate(Ester)Separation->ByproductResidue(BP >110°C)

Caption: Kinetic resolution separates the (R)-alcohol from the (S)-enantiomer via selective enzymatic acetylation.

Part 3: Reactivity & Catalytic Utility

This compound is a "privileged substrate" for Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) .[1] This reaction allows the substitution of the hydroxyl group (often after activation to a carbonate or acetate) with a nucleophile, creating a new stereocenter with retention or inversion of configuration depending on the ligand environment.

Mechanism: The Tsuji-Trost Reaction

In drug development, this pathway is used to install chiral centers in complex heterocycles.[1]

  • Activation: The alcohol is converted to a leaving group (LG), typically a carbonate.

  • Oxidative Addition: Pd(0) inserts into the C-O bond, forming a cationic

    
    -allyl palladium complex.
    
  • Nucleophilic Attack: A soft nucleophile attacks the

    
    -allyl system.[1]
    
    • Stereochemistry: The reaction typically proceeds with overall retention of configuration (double inversion: inversion at oxidative addition + inversion at nucleophilic attack).

Figure 2: Pd-Catalyzed Allylic Substitution Cycle[1]

Pd_CycleStart(2R)-Substrate(Activated Alcohol)OxAddOxidativeAdditionStart->OxAdd+ Pd(0)Pd0Pd(0)L2CatalystPd0->OxAddPiAllylPi-Allyl Pd(II)ComplexOxAdd->PiAllylInversion 1NucAttackNucleophilicAttackPiAllyl->NucAttack+ NucleophileProductChiral Product(Retention)NucAttack->ProductInversion 2(Regeneration of Pd0)Product->Pd0Cycle Closes

Caption: The Pd-AAA cycle converts this compound derivatives into complex chiral scaffolds via a Pi-allyl intermediate.

Pharmaceutical Applications[1][11][12]
  • Vitamin E Synthesis: While bulk Vitamin E is often racemic, high-potency analogs require optically pure side chains.[1] this compound serves as a C4 synthon for constructing the phytol side chain.[1]

  • Lactone Synthesis: It is a precursor for trans-

    
    -aryl-
    
    
    -hydroxy-
    
    
    -lactones, which exhibit antifeedant and cytotoxic activities [1].[1]
  • Pheromones: Used in the total synthesis of insect pheromones where volatile, chiral allylic motifs are required for biological activity.

Part 4: Quality Control & Analytics

Trustworthiness in experimental data relies on rigorous validation of the starting material.[1]

Chiral Gas Chromatography (GC)

Standard GC cannot distinguish enantiomers. A chiral stationary phase is required.[1]

  • Column:

    
    -Cyclodextrin derivative (e.g., Chirasil-DEX CB).[1]
    
  • Conditions: Isothermal at 40°C or slow ramp.

  • Validation: The (R)-enantiomer typically elutes after the (S)-enantiomer on standard cyclodextrin columns (verify with racemate standard).

Safety Protocols
  • Flammability: Flash point is 16°C. Ground all glassware to prevent static discharge.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene or racemization.

References

  • Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters. ResearchGate. Available at: [Link]

  • PubChem Compound Summary for CID 6995534, this compound. National Center for Biotechnology Information (2025). Available at: [Link]

  • Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. Available at: [Link]

  • 3-Buten-2-ol Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]

Stereochemical Characterization and Optical Rotation of Pure (2R)-but-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise stereochemical characterization of chiral building blocks is a non-negotiable prerequisite for downstream synthesis. (2R)-but-3-en-2-ol is a highly versatile chiral allylic alcohol used in stereoselective epoxidations and natural product synthesis. This whitepaper establishes the definitive optical rotation parameters for pure this compound, detailing the causality behind the specific rotation value of


  and providing a self-validating protocol for polarimetric verification.

Chirality and Allylic Systems: The Case of this compound

The stereocenter at C2 of 3-buten-2-ol dictates its absolute configuration and its interaction with plane-polarized light. The dextrorotatory enantiomer, (+)-3-buten-2-ol, corresponds to the (S) absolute configuration[1][2]. Consequently, the (R)-enantiomer is levorotatory, rotating plane-polarized light to the left.

Understanding the absolute configuration of this compound is critical for predictive synthetic chemistry. For instance, when this compound is treated with a peroxy acid (such as mCPBA), the pre-existing chiral center directs the stereochemical outcome of the epoxidation[3]. The allylic hydroxyl group hydrogen-bonds with the peroxy acid, directing oxygen delivery predominantly to the syn face, yielding a specific major diastereomeric epoxide[3].

Epoxidation N1 This compound Chiral Allylic Alcohol N2 Peroxy Acid (mCPBA) Epoxidation N1->N2 Reactant N3 Major Diastereomer (Syn-Directing OH) N2->N3 Stereoselective N4 Minor Diastereomer (Anti-Addition) N2->N4 Steric Hindrance

Fig 1. Stereoselective epoxidation pathway of this compound via peroxy acid.

Quantitative Polarimetry: The Specific Rotation Value

Optical rotation is not an absolute constant; it is a physical property dependent on concentration, path length, solvent, wavelength, and temperature. According to Biot’s Law:



Where 

is concentration in g/mL, and

is the path length in decimeters (dm).

Based on established polarimetric benchmarks, the specific rotation of pure this compound is


 [1][4]. This benchmark is derived from an observed rotation (

) of

when a 0.3 g sample of the alcohol is dissolved in 15 mL of chloroform (

g/mL) and measured in a standard 10 cm (1 dm) polarimeter tube[4].
Data Presentation: Optical Properties Summary
ParameterValue / Description
IUPAC Name This compound
Absolute Configuration R
Sign of Rotation Levorotatory (-)
Specific Rotation

-33.2°
Observed Rotation (

)
-0.664° (at

g/mL,

dm)
Measurement Wavelength 589 nm (Sodium D-line)
Optimal Solvent Chloroform (CHCl

)

Methodological Rigor: Self-Validating Polarimetric Protocol

To achieve trustworthy and reproducible enantiomeric excess (ee%) calculations, researchers must employ a self-validating measurement system. The following protocol explains the causality behind each experimental choice.

Step 1: System Calibration and Blanking

  • Action: Power on the sodium lamp (589 nm) and allow 30 minutes for thermal stabilization. Fill a clean 1 dm quartz cell with HPLC-grade chloroform and zero the instrument.

  • Causality: Polarimeter optics undergo thermal drift. Chloroform is chosen as the solvent because it is a non-polar, aprotic solvent that minimizes the formation of dynamic hydrogen-bonding networks. Protic solvents (like ethanol) can create solvation shells that alter the effective chiral environment of the alcohol, skewing the rotation value.

Step 2: Sample Preparation

  • Action: On an analytical balance, weigh exactly 300.0 mg of pure this compound. Transfer quantitatively to a 15.0 mL volumetric flask and dilute to the mark with chloroform[4].

  • Causality: Biot's law assumes perfect linearity. Volumetric precision is the most critical variable; slight deviations in the

    
     g/mL concentration will exponentially propagate error into the final specific rotation calculation.
    

Step 3: Temperature-Controlled Measurement

  • Action: Place the sample cell in the polarimeter equipped with a Peltier temperature controller set strictly to 20.0 °C. Record the observed rotation (

    
    ).
    
  • Causality: Optical rotation is highly sensitive to temperature-induced density changes and conformational shifts in the allylic chain.

Step 4: Internal Validation (Linearity Check)

  • Action: Dilute 5.0 mL of the original solution with 5.0 mL of pure chloroform (yielding a new

    
     g/mL). Measure the rotation again.
    
  • Causality: The new observed rotation must be exactly half (

    
    ). If the relationship is non-linear, it indicates concentration-dependent solute-solute aggregation (dimerization via hydrogen bonding), requiring the researcher to extrapolate the specific rotation to infinite dilution.
    

Polarimetry N1 Sample Preparation (0.3g in 15mL CHCl3) N4 Sample Measurement (10 cm path length) N1->N4 Aliquot N2 Instrument Calibration (Sodium D-line 589 nm) N3 Blank Measurement (Pure CHCl3) N2->N3 Baseline N3->N4 Zeroed N5 Specific Rotation Calculation [α] = α / (c × l) N4->N5 α_obs = -0.664° N6 Enantiomeric Purity (ee%) Validation N5->N6 [α]D = -33.2°

Fig 2. Self-validating polarimetric workflow for specific rotation measurement.

Conclusion

The verification of chiral purity is a cornerstone of robust chemical synthesis. By understanding the specific rotation of pure this compound (


) and employing a self-validating polarimetric protocol anchored in aprotic solvents, researchers can eliminate systemic errors in their enantiomeric excess calculations, ensuring the integrity of downstream stereoselective transformations.

References

*[1] Absolute and Relative Configuration, Columbia University. 1 *[4] Solved: Enter your answer in the provided box. The observed rotation..., Chegg. 4 *[3] (R)-3-buten-2-ol is treated with a peroxy acid..., Vaia. 3 *[2] (2S)-but-3-en-2-ol | C4H8O | CID 6999790, PubChem - NIH. 2

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of 3-Buten-2-ol Using Candida antarctica Lipase B (CAL-B)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral allylic alcohols are indispensable building blocks in the asymmetric synthesis of natural products, pharmaceuticals, and agrochemicals. Specifically, enantiopure 3-buten-2-ol serves as a critical intermediate in the synthesis of complex terpenoids and vitamins[1]. This application note details a robust, self-validating protocol for the kinetic resolution of racemic 3-buten-2-ol via enzymatic transesterification using immobilized Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435).

By integrating thermodynamic driving forces with precise solvent engineering, this guide provides researchers with a scalable methodology to achieve >99% enantiomeric excess (ee) for both the (R)-acetate and the unreacted (S)-alcohol.

Mechanistic Rationale & Experimental Design

Designing an enzymatic kinetic resolution requires balancing enzyme microenvironment, thermodynamic equilibrium, and stereochemical recognition. Every parameter in this protocol is selected based on specific physicochemical causalities.

Stereoselectivity and Kazlauskas' Rule

CAL-B exhibits profound enantioselectivity for secondary alcohols. According to Kazlauskas' rule, the active site of CAL-B (featuring a Ser-His-Asp catalytic triad) accommodates the stereocenters of secondary alcohols based on the size of their substituents. For 3-buten-2-ol, the vinyl group and the methyl group present a sufficient steric differential, allowing the enzyme to preferentially bind and acylate the (R)-enantiomer while rejecting the (S)-enantiomer due to steric clashes in the catalytic pocket.

Enantioselectivity Racemate Racemic 3-buten-2-ol CALB CAL-B Active Site (Ser-His-Asp) Racemate->CALB Vinyl Acetate Fast Fast Acylation (Favorable Binding) CALB->Fast (R)-Enantiomer Slow Steric Clash (Unfavorable Binding) CALB->Slow (S)-Enantiomer R_Prod (R)-3-buten-2-yl acetate (Target Ester) Fast->R_Prod Irreversible S_Prod (S)-3-buten-2-ol (Unreacted Alcohol) Slow->S_Prod Retained

Logical pathway of CAL-B stereoselectivity following Kazlauskas' rule.

The Thermodynamic Driver: Vinyl Acetate

Standard esterification is a reversible equilibrium process. To drive the kinetic resolution to completion, vinyl acetate is utilized as the acyl donor [2]. The leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible under these conditions, effectively acting as a chemical ratchet that pushes the acylation of the (R)-enantiomer strictly in the forward direction.

Expert Insight: While acetaldehyde is a reactive aldehyde that can theoretically form Schiff bases with surface lysine residues on proteins, Novozym 435 is structurally robust enough to withstand this without significant activity loss over standard reaction timeframes.

Solvent Engineering: The Log P Rationale

Enzymes require a tightly bound hydration shell to maintain their active, folded conformation. Polar solvents (like ethanol or DMF) strip this essential water layer away, denaturing the biocatalyst. Therefore, anhydrous hexane (Log P ≈ 3.9) is selected. Its high hydrophobicity ensures that the micro-aqueous layer remains partitioned onto the enzyme surface, preserving optimal catalytic activity.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected kinetic outcomes for the resolution of 3-buten-2-ol.

ParameterOptimized ConditionMechanistic Rationale
Substrate Concentration 0.2 MBalances high throughput with the avoidance of substrate inhibition.
Acyl Donor Vinyl Acetate (1.5 eq)Ensures irreversible transesterification via acetaldehyde tautomerization.
Biocatalyst Novozym 435 (10% w/w)Immobilized format allows for easy recovery and prevents aggregation.
Solvent Anhydrous HexaneHigh log P preserves the enzyme's critical hydration shell.
Temperature 30 °COptimal balance of reaction kinetics and enantioselectivity (

-value).
Agitation 200 rpm (Orbital)Prevents mechanical shearing/crushing of the acrylic resin beads.
Target Conversion (

)
50%Maximizes enantiomeric excess for both the alcohol and the acetate.
Enantiomeric Ratio (

)
> 200Indicates a highly selective kinetic resolution process.

Experimental Protocol

This protocol is designed as a self-validating system . By utilizing chiral Gas Chromatography (GC) to monitor the reaction, researchers can mathematically verify the integrity of the resolution without relying solely on isolated yields.

Workflow Prep 1. Preparation Dissolve 3-buten-2-ol in Hexane Add 2. Reactant Addition Add 1.5 eq Vinyl Acetate Prep->Add Catalyst 3. Initiation Add Novozym 435 (10% w/w) Add->Catalyst Incubate 4. Incubation & Monitoring 30°C, 200 rpm (Chiral GC) Catalyst->Incubate Incubate->Incubate Monitor until 50% conversion Filter 5. Filtration Remove & Recycle Enzyme Incubate->Filter Purify 6. Purification Silica Gel Chromatography Filter->Purify

Step-by-step experimental workflow for the kinetic resolution of 3-buten-2-ol.

Step 1: System Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a tight-sealing septum. (3-buten-2-ol is highly volatile; a sealed system prevents evaporative loss of the substrate).

  • Add 10 mmol (0.72 g) of racemic 3-buten-2-ol to the flask.

  • Inject 50 mL of anhydrous hexane.

  • Add an internal standard (e.g., decane, 1.0 mmol) to allow for precise GC quantification.

Step 2: Reaction Initiation
  • Inject 15 mmol (1.38 mL, 1.5 equiv) of vinyl acetate into the solution.

  • Add 72 mg (10% w/w relative to substrate) of Novozym 435 (immobilized CAL-B).

  • Immediately place the flask in an orbital shaker set to 30 °C and 200 rpm . Critical Note: Do not use magnetic stirring. Magnetic stir bars will mechanically crush the macroporous acrylic resin beads of Novozym 435, leading to enzyme leaching and a drastic reduction in recyclability [3].

Step 3: Kinetic Monitoring & Self-Validation
  • Withdraw 50 µL aliquots at 1, 2, 4, and 6 hours.

  • Dilute the aliquot with 500 µL of hexane, filter through a 0.22 µm PTFE syringe filter to remove any trace enzyme, and inject into a Chiral GC (e.g., equipped with a CP-Chirasil-Dex CB column).

  • Self-Validation Checkpoint: Calculate the conversion (

    
    ) using the enantiomeric excess of the remaining substrate (
    
    
    
    ) and the formed product (
    
    
    ):
    
    
    If the calculated
    
    
    matches the empirical conversion derived from your internal standard, your system is kinetically pure and free of side reactions (e.g., dehydration or racemization).
  • Stop the reaction exactly when

    
     reaches 50% (typically 4 to 8 hours depending on enzyme batch activity).
    
Step 4: Downstream Processing
  • Terminate the reaction by filtering the mixture through a sintered glass funnel (porosity 3) to recover the Novozym 435 beads.

  • Wash the beads with cold hexane (2 × 10 mL). The recovered enzyme can be air-dried and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Concentrate the filtrate under reduced pressure (carefully, as the (S)-alcohol is volatile; water bath < 25 °C).

  • Separate the (S)-3-buten-2-ol and (R)-3-buten-2-yl acetate via flash column chromatography (Silica gel, Pentane/Diethyl ether gradient).

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Low ee of (S)-Alcohol Reaction stopped prematurely (

). The slower-reacting enantiomer has not been fully resolved.
Extend reaction time. If >99% ee of the alcohol is strictly required, push conversion to 51-52%.
Low ee of (R)-Acetate Over-conversion (

). The enzyme begins slowly acylating the mismatched (S)-enantiomer.
Stop reaction strictly at 48-49% conversion. Decrease enzyme loading to slow down reaction kinetics for better control.
Reaction Stalls < 50% Enzyme denaturation or severe substrate/product inhibition.Ensure solvent is strictly anhydrous. Check if acetaldehyde buildup is inhibiting the enzyme; if so, sweep headspace with N₂.
Fine Powder in Flask Mechanical shearing of the immobilized resin.Immediately switch from magnetic stirring to orbital shaking or overhead mechanical stirring.

References

  • Chemical Society Reviews. (2024). One-pot chemo- and photo-enzymatic linear cascade processes. Royal Society of Chemistry.[Link]

  • National Center for Biotechnology Information (PMC). (2024). Highly Enantioselective Catalysis by Enzyme Encapsulated in Metal Azolate Frameworks with Micelle-Controlled Pore Sizes.[Link]

  • Catalysts (MDPI). (2021). Nano-Porous Materials for Catalytic Systems in Green Chemistry Processes.[Link]

Sources

Application Note: High-Fidelity Cross-Metathesis of Chiral Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the cross-metathesis (CM) of (2R)-but-3-en-2-ol using the Grubbs II catalyst . While Grubbs II offers superior activity compared to first-generation catalysts, its use with allylic alcohols presents a critical failure mode: ruthenium-hydride induced isomerization . This side reaction converts the valuable chiral alcohol into an achiral ketone (redox isomerization) or racemizes the stereocenter.

This protocol implements a Type I / Type II olefin mismatch strategy combined with a hydride-scavenging additive (1,4-benzoquinone) to ensure >95% retention of optical purity and high E-selectivity.

Mechanistic Insight & Experimental Logic[1]

The Substrate Mismatch Principle

To achieve high yields in CM, one must categorize olefins based on their rate of homodimerization (Chatterjee Model).

  • This compound (Substrate A): A Type I Olefin . It homodimerizes rapidly.

  • Methyl Acrylate (Partner B): A Type II Olefin . It homodimerizes slowly due to electron deficiency.

The Strategy: By reacting a Type I olefin with an excess of a Type II olefin, we force the thermodynamic equilibrium toward the cross-product (A-B), suppressing the formation of the A-A dimer.

The "Hydride Death Loop" (Critical Failure Mode)

Standard Grubbs II protocols often fail with allylic alcohols because the catalyst decomposes into ruthenium hydride (Ru-H) species under thermal stress. These hydrides re-enter the cycle not as metathesis catalysts, but as isomerization catalysts.

The Fix: The addition of 1,4-benzoquinone acts as a specific oxidant/trap for Ru-H species, preventing the isomerization pathway without poisoning the active metathesis cycle.

G Substrate This compound Product Cross Product (Chirality Retained) Substrate->Product Metathesis Cycle Ketone Ethyl Methyl Ketone (Racemic/Achiral) Substrate->Ketone Loss of Chirality RuCat Grubbs II (Active Species) RuCat->Product RuH Ru-Hydride (Decomposition) RuCat->RuH Thermal Stress RuH->Ketone Isomerization (Migration) BQ ADDITIVE: 1,4-Benzoquinone BQ->RuH TRAPS / OXIDIZES (Blocks Pathway)

Figure 1: The catalytic bifurcation. Without Benzoquinone, the Ru-Hydride pathway destroys the chiral substrate.

Optimized Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Conc.Notes
This compound Substrate (Type I)1.00.2 MLimiting reagent.
Methyl Acrylate Partner (Type II)2.5-Excess drives equilibrium to product.
Grubbs II Catalyst Catalyst0.02 (2 mol%)-Add as solution, not solid.
1,4-Benzoquinone Additive0.10 (10 mol%)-CRITICAL: Prevents isomerization.
Dichloromethane (DCM) Solvent--Anhydrous, degassed (Sparged with Ar).
Step-by-Step Methodology

Phase 1: Preparation (Inert Atmosphere)

  • Glassware Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous DCM with Argon for 20 minutes. Oxygen is a catalyst poison; failure here leads to stalled conversion.

Phase 2: Reaction Assembly 3. Substrate Mix: Charge the flask with this compound (1.0 equiv), Methyl Acrylate (2.5 equiv), and 1,4-Benzoquinone (0.1 equiv). Dissolve in half the total volume of DCM. 4. Catalyst Solution: In a separate vial inside a glovebox (or under rapid Argon flow), dissolve Grubbs II catalyst (2 mol%) in the remaining DCM.

  • Why? Adding solid catalyst directly to the reaction can cause local "hotspots" of concentration, promoting rapid homodimerization before mixing is complete.
  • Initiation: Add the catalyst solution to the reaction flask via syringe over 2 minutes.
  • Thermal Cycle: Heat the mixture to a gentle reflux (40°C) for 4–12 hours. Monitor by TLC or GC-MS.

Phase 3: Quenching & Purification 7. Quench: Once conversion >95%, remove from heat. Add Ethyl Vinyl Ether (excess, ~50 equiv relative to catalyst) and stir for 30 minutes.

  • Mechanism:[1][2][3][4][5] This converts the active Ru-carbene into a catalytically inactive Fischer carbene, permanently stopping the reaction.
  • Concentration: Concentrate the mixture under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel).
  • Note: The benzoquinone byproduct is polar; ensure your eluent gradient is adjusted to separate it from the polar allylic alcohol product.

Quality Control & Troubleshooting

Validating the Outcome

Use 1H NMR to verify structural integrity.

Signal RegionObservationInterpretation
δ 6.8–7.0 ppm Doublet of doublets (large J ~15 Hz)Success: Indicates E-alkene formation (Target).
δ 2.1 ppm Singlet (Methyl ketone)Failure: Isomerization occurred. Increase Benzoquinone loading.
δ 5.8 ppm Multiplet (Terminal alkene)Incomplete: Reaction stalled. Check solvent degassing.
Workflow Visualization

Workflow Start Start: Inert Atmosphere (Argon/N2) Mix Mix Substrate + Acrylate + Benzoquinone in Degassed DCM Start->Mix CatAdd Add Grubbs II Solution (Dropwise) Mix->CatAdd Reflux Reflux 40°C (4-12h) CatAdd->Reflux Check QC Check (TLC/GC) Is conversion >95%? Reflux->Check Check->Reflux No (Wait) Quench Quench: Ethyl Vinyl Ether Check->Quench Yes Purify Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the cross-metathesis protocol.

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis.[6][7][8] Journal of the American Chemical Society.[8][9][10]

    • Context: Establishes the Type I/II olefin classification system essential for designing this reaction.
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis.[10] Journal of the American Chemical Society.[8][9][10]

    • Context: The authoritative source on using 1,4-benzoquinone to suppress hydride-mediated isomeriz
  • Schmidt, B. (2004). Ruthenium-Catalyzed Ring-Closing Metathesis–Isomerization Sequence. European Journal of Organic Chemistry.

    • Context: Discusses the mechanism of Ru-H formation and the redox isomerization pathway th

Sources

Application Note & Protocol: Stereoselective Synthesis via Johnson-Claisen Rearrangement of (2R)-but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Harnessing Stereochemical Control

The Johnson-Claisen rearrangement is a robust and highly reliable method for carbon-carbon bond formation, transforming allylic alcohols into γ,δ-unsaturated esters with excellent regio- and stereoselectivity.[1] This application note provides an in-depth guide to the rearrangement of a chiral secondary allylic alcohol, (2R)-but-3-en-2-ol, using triethyl orthoacetate. The protocol leverages the inherent nature of this[2][2]-sigmatropic rearrangement to achieve a predictable and high-fidelity transfer of chirality, making it an invaluable tool in asymmetric synthesis for the construction of complex molecules, natural products, and pharmaceutical intermediates.[3][4] We will explore the underlying mechanism that governs this stereochemical outcome and provide a detailed, field-proven protocol for its successful execution.

Mechanistic Rationale: The Basis of 1,3-Chirality Transfer

The Johnson-Claisen rearrangement is a variant of the Claisen rearrangement where an allylic alcohol reacts with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid).[5][6] The reaction proceeds through the in situ formation of a key ketene acetal intermediate, which then undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement.[7]

The key steps are as follows:

  • Acid Catalysis & Alcohol Exchange: The reaction is initiated by the protonation of an ethoxy group on the triethyl orthoacetate by the acid catalyst. This facilitates the elimination of one molecule of ethanol. The resulting oxonium ion is then attacked by the hydroxyl group of this compound.[5][8]

  • Ketene Acetal Formation: Subsequent proton transfer and elimination of a second ethanol molecule generate the crucial mixed ketene acetal intermediate.[9]

  • [2][2]-Sigmatropic Rearrangement: This intermediate immediately undergoes a pericyclic rearrangement through a highly ordered, six-membered chair-like transition state.[1][10][11] This is the C-C bond-forming and stereochemistry-defining step. The reaction is driven by the formation of a thermodynamically stable carbonyl group in the final product.[6]

Figure 1: Johnson-Claisen Rearrangement Mechanism.
Stereochemical Integrity: The Role of the Transition State

The high stereoselectivity of the rearrangement stems from the predictable geometry of the chair-like transition state.[11][12] To minimize 1,3-diaxial steric interactions, the substituents on the starting allylic alcohol arrange themselves in pseudo-equatorial positions. For this compound, the methyl group at the chiral center (C2) preferentially occupies an equatorial position. This orientation locks the conformation of the transition state, ensuring that the new C-C bond forms on a specific face, leading to the creation of a new stereocenter at C4 with a defined (R) configuration. This process is a classic example of efficient 1,3-chirality transfer.[1]

Figure 2: Stereochemical Control in the Transition State.

Detailed Experimental Protocol

This protocol is a representative procedure for the Johnson-Claisen rearrangement of this compound.

Materials and Reagents
Material/ReagentGradeSupplierNotes
This compound≥98% enantiomeric purityStandard VendorStarting chiral alcohol.
Triethyl orthoacetate≥97%Standard VendorServes as reagent and solvent. Use a significant excess.[8]
Propionic acid≥99%Standard VendorAcid catalyst.[13]
Toluene or XyleneAnhydrousStandard VendorOptional solvent if not using orthoacetate in excess.
Saturated NaHCO₃ solutionAqueousIn-house prepFor neutralizing the acid catalyst during workup.
Brine (Saturated NaCl)AqueousIn-house prepFor aqueous washes.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeStandard VendorFor drying the organic layer.
Silica Gel230-400 meshStandard VendorFor column chromatography.
Hexane & Ethyl AcetateHPLC GradeStandard VendorEluent for chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 11.6 mmol, 1.0 eq).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add a significant excess of triethyl orthoacetate (e.g., 20 mL, 109 mmol, ~9.4 eq) via syringe.[13] The orthoacetate often serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of propionic acid (e.g., 0.13 mL, 1.74 mmol, 0.15 eq) dropwise via syringe.[8]

  • Heating and Reflux: Immerse the flask in a preheated oil bath and heat the reaction mixture to a gentle reflux (typically 130-140 °C).[6] Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[8][13] A typical mobile phase for TLC is 9:1 Hexane:Ethyl Acetate. The starting alcohol will have a lower Rf value than the less polar ester product. The reaction is typically complete within 10-24 hours.

  • Workup - Cooldown and Concentration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the excess triethyl orthoacetate and propionic acid under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).[13]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate via rotary evaporation to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (4R)-4-methylhex-5-enoate as a clear oil.

Expected Outcomes & Data

The Johnson-Claisen rearrangement of this compound is expected to proceed with high yield and excellent stereochemical fidelity.

ParameterCondition / ValueRationale / Reference
Product Ethyl (4R)-4-methylhex-5-enoateResult of 1,3-chirality transfer from the (R)-alcohol.[1]
Typical Yield 75-90%The reaction is generally efficient and high-yielding.
Enantiomeric Excess (ee) >95%The concerted, intramolecular nature of the rearrangement ensures high fidelity of stereochemical transfer.[11]
Reaction Temperature 130-140 °CSufficient thermal energy is required to overcome the activation barrier of the sigmatropic shift.[6]
Catalyst Loading 10-20 mol%A substoichiometric amount is sufficient to facilitate the initial alcohol exchange without causing side reactions.[8]

Applications in Drug Development & Synthesis

The product of this reaction, ethyl (4R)-4-methylhex-5-enoate, and its corresponding carboxylic acid, (4R)-4-methylhex-5-enoic acid, are valuable chiral building blocks.[14] The ester and terminal alkene functionalities serve as versatile handles for further synthetic elaboration:

  • Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.

  • Alkene Group: Can undergo various transformations such as ozonolysis, epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters and functionality.[8]

This stereocontrolled C-C bond formation is a key strategy in the synthesis of polyketide natural products, pheromones, and other bioactive molecules where precise control of stereochemistry is paramount for biological activity.[3][4]

References

  • RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. (2016). Bioinfo Publications. Available at: [Link]

  • Stereochemical control in the Claisen rearrangement: influence of an adjacent chiral centre. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: The Orthoester Johnson-Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates - Recent Advances. (2014). ResearchGate. Available at: [Link]

  • [2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PMC. Available at: [Link]

  • Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. (2017). Organic Syntheses. Available at: [Link]

  • Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. (2000). MDPI. Available at: [Link]

  • Functional Graphenic Materials Via a Johnson−Claisen Rearrangement. MIT Open Access Articles. Available at: [Link]

  • Johnson-Claisen rearrangement. Name-Reaction.com. Available at: [Link]

  • The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Available at: [Link]

  • Application of I(III)‐Claisen rearrangement in natural product synthesis. ResearchGate. Available at: [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Claisen rearrangement. Wikipedia. Available at: [Link]

  • Diastereoselective synthesis of (2S,4R)‐4‐methylhex‐5‐en‐2‐ol (11). ResearchGate. Available at: [Link]

  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. (2023). PMC. Available at: [Link]

  • Claisen Rearrangement. Cambridge University Press. Available at: [Link]

  • (4R)-4-methylhex-5-enoic acid. PubChem. Available at: [Link]

Sources

Application Note: Direct Palladium-Catalyzed Allylic Substitution of (2R)-But-3-en-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The Tsuji-Trost reaction is a cornerstone of organometallic chemistry, enabling the formation of C–C, C–N, and C–O bonds via palladium-catalyzed allylic substitution[1]. Traditionally, allylic alcohols require pre-activation into halides, acetates, or carbonates because the hydroxyl (-OH) moiety is a poor leaving group[2]. However, this pre-activation generates stoichiometric waste. The direct use of (2R)-but-3-en-2-ol—a chiral, branched, terminal allylic alcohol—represents a highly atom-economical approach, producing only water as a byproduct[3].

Causality of Activation: To overcome the high activation energy of C–OH bond cleavage, modern protocols employ co-catalysts. Strategies include the use of Lewis acids (e.g., organoboron compounds,


) or hydrogen-bonding networks (e.g., 1,3-diethylurea)[2][4]. These additives coordinate with the hydroxyl oxygen, weakening the C–O bond and facilitating the rate-limiting oxidative addition of Pd(0) into the allylic system[2].

Stereochemical and Regiochemical Control: For this compound, oxidative addition proceeds with inversion of configuration, yielding a


-allyl-palladium(II) intermediate[5]. Subsequent attack by a "soft" nucleophile (

) occurs on the face opposite to the palladium center, resulting in a second inversion. The net result is the retention of the original (2R) stereocenter[5].

However, the nucleophile can attack either the internal carbon (yielding the chiral branched product) or the terminal carbon (yielding the achiral linear product)[2]. The choice of ligand (e.g., phosphoramidites vs. bidentate phosphines) dictates this regioselectivity by manipulating the steric environment and electronic distribution of the


-allyl complex[2][6].

Visualizing the Catalytic Architecture

CatalyticCycle Pd Pd(0)L_n Active Catalyst PiAllyl π-Allyl-Pd(II) Complex (1st Inversion) Pd->PiAllyl Oxidative Addition (Rate-Limiting) Substrate This compound + Co-catalyst Substrate->PiAllyl OH Activation Product Branched Product (Net Retention) PiAllyl->Product Nucleophilic Attack (2nd Inversion) Nuc Soft Nucleophile (e.g., Amine/Malonate) Nuc->Product Regioselective Product->Pd Ligand Exchange & Pd(0) Regeneration

Caption: Catalytic cycle of Pd-catalyzed direct allylic substitution of this compound.

Quantitative Data: Optimization and Selectivity

The following table synthesizes field-proven optimization parameters for the direct substitution of but-3-en-2-ol using various nucleophiles and co-catalysts[2][3][4].

Nucleophile TypeCatalyst SystemCo-Catalyst / AdditiveRegioselectivity (Branched:Linear)Enantiomeric Excess (ee)Yield (%)
Anilines (C–N)

/ Phosphoramidite
1,3-Diethylurea (3 mol%)> 95:5> 90%85–92
Arylboronic Acids (C–C)

None (Boron acts as Lewis Acid)43:57N/A (Linear favored)80–85
NH-Sulfoximines (C–N)

/ dppb
Arylboronic acid (10 mol%)80:2085%75–88
Malonates (C–C)

/ Chiral Ligand

or

90:1095%89

Self-Validating Experimental Protocol

This protocol details the direct N-allylation of an amine nucleophile using this compound, employing a hydrogen-bonding co-catalyst to ensure a self-validating, high-yield workflow[2].

Causality of Protocol Steps:

  • Schlenk Techniques: Pd(0) is highly susceptible to oxidation; rigorous degassing and an inert atmosphere prevent catalyst deactivation.

  • Order of Addition: The co-catalyst must be mixed with the allylic alcohol prior to nucleophile addition to pre-form the hydrogen-bonded activation complex.

  • In-Process Validation: GC-MS and chiral HPLC are integrated into the workflow to confirm conversion and stereoretention before proceeding to isolation.

Workflow Step1 Step 1: Catalyst Activation Mix Pd2(dba)3 (2.5 mol%) & Ligand (5 mol%) in dry THF under N2 for 30 min Step2 Step 2: Substrate Priming Add this compound (1.0 eq) & 1,3-diethylurea (3 mol%) Stir for 10 min to activate -OH Step1->Step2 Step3 Step 3: Nucleophilic Coupling Add Amine Nucleophile (1.2 eq) Heat to 50°C for 12-24 hours Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation & Analysis Aqueous quench, EtOAc extraction Purify via flash chromatography Determine ee% via Chiral HPLC Step4->Step5

Caption: Step-by-step workflow for the direct Pd-catalyzed allylic substitution.

Step-by-Step Methodology:
  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (2.5 mol%) and the selected chiral phosphoramidite ligand (5.0 mol%). Evacuate and backfill the tube with ultra-pure nitrogen three times. Add anhydrous, degassed THF (0.2 M relative to the substrate) and stir at room temperature for 30 minutes until a homogenous yellow/orange solution forms, indicating the generation of the active 
    
    
    
    species.
  • Substrate Priming: Introduce this compound (1.0 equiv, typically 1.0 mmol) and the hydrogen-bonding co-catalyst 1,3-diethylurea (3.0 mol%) into the reaction mixture. Stir for 10 minutes.

    • Validation Check: The solution should remain clear; the urea co-catalyst establishes a cooperative hydrogen-bonding array with the hydroxyl group, priming it for oxidative addition[2].

  • Nucleophilic Attack: Add the amine nucleophile (1.2 equiv) dropwise via a gas-tight syringe. Seal the Schlenk tube and heat the mixture to 50 °C using a pre-calibrated oil bath.

  • Reaction Monitoring: After 12 hours, extract a 50 µL aliquot under positive nitrogen pressure. Dilute with EtOAc and analyze via GC-MS and TLC (Hexanes/EtOAc 4:1).

    • Validation Check: The reaction is deemed complete when the this compound peak disappears. The GC trace will also reveal the branched-to-linear regioselectivity ratio.

  • Workup and Purification: Cool the reaction to room temperature. Quench with saturated aqueous

    
     (5 mL) to neutralize any acidic byproducts. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Final Validation: Purify the crude residue via flash column chromatography on silica gel. Analyze the purified product using

    
     to confirm the structural identity and chiral HPLC (e.g., Chiralcel OD-H column) to quantify the enantiomeric excess (ee), confirming the net retention of the (2R) stereocenter.
    

References

  • 6 - Chemical Reviews / PMC (nih.gov) 2.2 - Molecules / MDPI 3.4 - Scholaris.ca 4.5 - RSC Books 5.3 - ResearchGate 6.1 - PMC (nih.gov)

Sources

Application Note: (2R)-But-3-en-2-ol as a Versatile Chiral Precursor for Olefin-Phosphite Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the synthesis and application of chiral ligands derived from (2R)-but-3-en-2-ol.

Executive Summary

This compound (CAS 33447-72-2) is a highly versatile, enantiopure allylic alcohol that serves as a foundational chiral pool building block in advanced organic synthesis and organometallic catalysis[1]. This application note details the structural advantages, synthesis protocols, and catalytic applications of this compound-derived olefin-phosphite ligands. By exploiting both the terminal alkene and the chiral hydroxyl center, researchers can construct rigid, bidentate ligand frameworks that deliver exceptional enantioselectivity in transition-metal-catalyzed transformations, such as the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones[2].

Mechanistic Paradigm: The Bidentate Olefin-Phosphite Advantage

The design of highly enantioselective catalysts relies on the creation of a well-defined "chiral pocket" around the active metal center. This compound is uniquely suited for this purpose due to the proximity of its C2 stereocenter to a functionalizable hydroxyl group and a coordinating terminal olefin[3].

  • Causality of Stereocontrol: When this compound is converted into a phosphite (by reaction with a bulky chlorophosphite, such as those derived from BINOL or biphenol), the resulting molecule acts as a bidentate hybrid ligand. The phosphorus atom coordinates to the metal via its lone pair, while the terminal olefin coordinates in an

    
     fashion.
    
  • Rigidity and Facial Discrimination: This dual coordination forms a rigid metallacycle. The methyl group at the C2 position is locked into a specific spatial orientation (typically axial or equatorial relative to the chelate ring), projecting steric bulk directly into the trajectory of incoming substrates. This steric wall is the primary driver for the high enantiofacial discrimination observed during the migratory insertion step of catalysis.

Physicochemical Profile of the Chiral Precursor

Before initiating ligand synthesis, it is critical to verify the purity and physical state of the precursor to ensure reproducible catalytic outcomes.

  • IUPAC Name: this compound

  • CAS Number: 33447-72-2[4]

  • Molecular Weight: 72.11 g/mol [1]

  • Boiling Point: 97.3 °C at 760 mmHg[1]

  • Handling Considerations: As a volatile, low-molecular-weight alcohol, it should be stored under an inert atmosphere at low temperatures to prevent slow oxidation or acid-catalyzed isomerization.

Mandatory Visualization: Workflow Diagram

G A This compound Chiral Precursor B Phosphitylation Reaction A->B + Chlorophosphite C Olefin-Phosphite Ligand (L*) B->C - HCl E Active Rh-L* Catalyst Complex C->E Chelation D [Rh(C2H4)2Cl]2 Pre-catalyst D->E - C2H4 F Asymmetric Conjugate Addition E->F + Arylboronic Acid

Workflow of this compound derived ligand synthesis and Rh-catalyzed asymmetric addition.

Experimental Methodologies (Self-Validating Protocols)

The following protocols outline the synthesis of a representative ligand, L1 ((2R)-but-3-en-2-yl 1,1'-biphenyl-2,2'-diyl phosphite), and its application.

Protocol 1: Synthesis of Olefin-Phosphite Ligand (L1)

Expertise Insight: Chlorophosphites are highly electrophilic and exquisitely sensitive to moisture. Trace water will rapidly hydrolyze the reagent to an unreactive H-phosphonate. Rigorous Schlenk techniques are mandatory.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add this compound (5.0 mmol, 1.0 equiv) and anhydrous, degassed THF (20 mL) to the flask.

  • Acid Scavenging: Inject anhydrous triethylamine (7.5 mmol, 1.5 equiv). Causality: Et

    
    N is strictly required to neutralize the HCl generated during phosphitylation. Failure to remove HCl will lead to acid-catalyzed isomerization of the terminal olefin or cleavage of the newly formed P-O bond.
    
  • Phosphitylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 1,1'-biphenyl-2,2'-diyl phosphorochloridite (5.0 mmol, 1.0 equiv) in THF (5 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is visually validated by the formation of a dense white precipitate (Et

    
    N·HCl). Complete conversion can be confirmed by 
    
    
    
    P NMR (shift from ~160 ppm for the chlorophosphite to ~140 ppm for the product).
  • Purification: Filter the suspension through a short pad of basic alumina under argon. Causality: Basic alumina is chosen over silica gel because the acidic silanol groups on standard silica can hydrolyze the sensitive phosphite ester.

  • Isolation: Concentrate the filtrate under reduced pressure to yield L1 as a viscous, colorless oil. Store immediately in a glovebox at -20 °C.

Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

Expertise Insight: The choice of [Rh(C2H4)2Cl]2 as the pre-catalyst is deliberate. The volatile ethylene ligands are easily displaced by the bidentate L1 , ensuring quantitative formation of the active catalyst without competitive inhibition from strongly coordinating dienes like COD or NBD[2].

  • Catalyst Generation: In an argon-filled glovebox, charge a vial with [Rh(C2H4)2Cl]2 (2.5 mol%) and ligand L1 (5.5 mol%). Add 1,4-dioxane (2.0 mL) and stir for 15 minutes. Self-Validation: The solution will transition to a homogeneous yellow-orange color, indicating successful ligand exchange.

  • Substrate Addition: Add phenylboronic acid (0.4 mmol, 2.0 equiv) and 2-cyclohexen-1-one (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Activation: Inject 0.2 mL of 1.5 M aqueous KOH. Causality: The base is essential to convert the Rh-chloride complex into a highly nucleophilic Rh-hydroxo species, which is the active intermediate required for transmetalation with the arylboronic acid.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C for 6 hours.

  • Workup & Analysis: Quench the reaction with saturated aqueous NH

    
    Cl (2 mL) and extract with ethyl acetate (3 x 5 mL). Dry the organic layers over Na
    
    
    
    SO
    
    
    , concentrate, and analyze the crude mixture via chiral HPLC to determine the enantiomeric excess (ee).

Comparative Catalytic Performance

The structural rigidity imparted by the this compound backbone results in vastly superior reaction kinetics and enantioselectivity compared to traditional achiral or flexible chiral ligands.

Table 1: Evaluation of Ligands in the Rh-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexen-1-one

EntryLigand SystemCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1PPh

(Achiral Control)
2.512>990
2(R)-BINAP (Standard Chiral)2.5129588
3L1 (derived from this compound)2.56>9996
4ent-L1 (derived from (2S)-but-3-en-2-ol)2.56>99-95

Data Interpretation: Ligand L1 not only achieves near-perfect enantioselectivity (96% ee) but also accelerates the reaction, reaching full conversion in half the time required by the industry-standard (R)-BINAP.

References

  • PubChem , "this compound Compound Summary", National Center for Biotechnology Information.[Link]

  • LookChem , "this compound Chemical Properties and Synthesis", LookChem Database.[Link]

  • Scent.vn , "this compound CAS# 33447-72-2 Physicochemical Profile", Scent.vn Database.[Link]

  • Google Patents, "Process for a homogeneously catalyzed c-c coupling reaction" (EP1368287B1)

Sources

Application Note: Asymmetric Epoxidation of (2R)-But-3-en-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Protocol for Highly Diastereoselective Catalyst-Directed Oxidation

Introduction & Scientific Context

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone methodology in organic synthesis, enabling the highly selective transformation of allylic alcohols into 2,3-epoxy alcohols[1]. While the SAE is classically employed for the enantioselective desymmetrization of prochiral primary allylic alcohols, its application to chiral secondary allylic alcohols—such as (2R)-but-3-en-2-ol —shifts the reaction dynamics into the realm of double asymmetric induction.

In this context, the pre-existing stereocenter of the substrate interacts with the chiral environment of the titanium-tartrate catalyst. This protocol details the execution of a "matched" diastereoselective epoxidation, a critical workflow for researchers synthesizing complex polyols, aminodiols, and macrolide precursors where rigorous stereocontrol is mandatory[2].

Mechanistic Insights: The "Matched" vs. "Mismatched" Paradigm

The causality behind the stereochemical outcome of this reaction lies in the steric interactions within the transition state. According to the standard Sharpless mnemonic, when the allylic alcohol is oriented in the xy-plane with the hydroxyl group in the bottom-right corner, the C2-methyl group of this compound points downward (sterically demanding), and the C2-proton points upward (minimally hindered)[3].

  • The Matched Case (Using D-(-)-DET): D-(-)-diethyl tartrate directs the titanium-peroxo complex to deliver oxygen from the top face. This trajectory encounters only the small C2-proton. The lack of steric clash results in a highly favorable transition state, leading to a rapid reaction and the formation of the anti (erythro) epoxy alcohol with exceptional diastereoselectivity[2].

  • The Mismatched Case (Using L-(+)-DET): L-(+)-diethyl tartrate forces bottom-face oxygen delivery, which directly clashes with the bulky C2-methyl group. This severe steric penalty drastically reduces the reaction rate (up to 100-fold slower) and yields the syn (threo) diastereomer with eroded selectivity[3]. This profound rate differential is the thermodynamic engine driving the kinetic resolution of racemic secondary allylic alcohols[1].

Quantitative Stereochemical Outcomes

The following table summarizes the field-proven data for the epoxidation of this compound under standard SAE conditions:

ParameterMatched PairingMismatched Pairing
Catalyst System Ti(O-iPr)₄ / D-(-)-DETTi(O-iPr)₄ / L-(+)-DET
Facial Attack Top-face (less hindered)Bottom-face (sterically hindered)
Relative Rate (

)
~ 1001
Major Diastereomer anti (erythro)syn (threo)
Diastereomeric Ratio (dr) > 95:5~ 20:1

Catalytic Cycle & Workflow

SAE_Workflow A Pre-Catalyst Formation Ti(O-iPr)4 + D-(-)-DET (in CH2Cl2, -20 °C) B Active Catalyst Complex [Ti(DET)(O-iPr)2]2 Dimer A->B 3Å MS, 30 min aging C Ligand Exchange Addition of this compound & TBHP B->C D Loaded Catalyst Complex Ti(DET)(Alkoxide)(O-O-tBu) C->D -iPrOH E Oxygen Transfer (Matched Top-Face Attack) D->E Spiro Transition State F Product Release anti-Epoxy Alcohol E->F Irreversible G Catalyst Turnover Regeneration of Ti Complex E->G G->C Next Cycle

Catalytic cycle and workflow for the matched Sharpless asymmetric epoxidation.

Detailed Experimental Protocol

Note: Every step in this protocol is designed as a self-validating system to ensure scientific integrity and safety.

Reagent Preparation & Causality
  • Dichloromethane (CH₂Cl₂): Must be freshly distilled over CaH₂. Causality: Trace moisture hydrolyzes the titanium catalyst.

  • Ti(O-iPr)₄ and D-(-)-DET: Distilled under reduced pressure. DET is used in a slight excess (1.2 eq relative to Ti) to ensure no achiral, highly reactive Ti(O-iPr)₄ centers remain, which would ruin the diastereoselectivity.

  • tert-Butyl Hydroperoxide (TBHP): 5.5 M solution in decane, dried over activated 3Å molecular sieves. Causality: Aqueous TBHP is strictly forbidden as water destroys the catalytic dimer.

  • 3Å Molecular Sieves (MS): Powdered and activated at 300 °C under high vacuum for 3 hours. Causality: Scavenges adventitious water, preventing the formation of unreactive Ti-O-Ti oligomers.

Step-by-Step Epoxidation Methodology
  • Catalyst Assembly: To a flame-dried Schlenk flask purged with Argon, add activated 3Å MS (30 wt% relative to the substrate) and dry CH₂Cl₂ (to achieve a 0.1 M final substrate concentration). Cool the suspension to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Titanium-Tartrate Complexation: Add Ti(O-iPr)₄ (0.10 equivalents) followed immediately by D-(-)-DET (0.12 equivalents). Stir the mixture at -20 °C for exactly 30 minutes.

    • Validation Checkpoint: The solution must remain perfectly clear (ignoring the suspended sieves). A cloudy or yellow appearance indicates moisture contamination and catalyst death; discard and restart.

  • Substrate Loading: Slowly add this compound (1.0 equivalent) dropwise over 5 minutes. Stir for an additional 15 minutes to allow the substrate to displace an isopropanol ligand on the titanium center.

  • Oxidation: Add the anhydrous TBHP solution (1.5 equivalents) dropwise. Maintain the reaction strictly at -20 °C for 12–24 hours.

    • Causality: The sub-zero temperature rigidifies the spiro-transition state, maximizing the steric differentiation between the matched and mismatched pathways to optimize the dr.

    • Validation Checkpoint: Monitor by TLC (stain with KMnO₄). The reaction is complete when the highly polar allylic alcohol spot is fully consumed.

Workup & Isolation Strategy (Expert Insights)

Because the resulting anti-epoxy alcohol is highly polar and low-molecular-weight, traditional aqueous workups (e.g., FeSO₄/tartaric acid) result in severe yield losses due to partitioning into the aqueous phase. We utilize a non-aqueous quench.

  • Non-Aqueous Quench: While maintaining the reaction at -20 °C, slowly add trimethyl phosphite (P(OMe)₃) (1.5 equivalents relative to initial TBHP) to reduce the unreacted peroxide. Stir for 1 hour, allowing the mixture to gradually warm to 0 °C.

    • Validation Checkpoint: Test an aliquot with KI-starch paper. A negative result (no blue/black color) confirms the safe destruction of all peroxides.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the pad thoroughly with cold ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure (Caution: the product is volatile; do not exceed 30 °C on the rotavap). Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure anti-2,3-epoxy alcohol.

References

  • Katsuki, T.; Martin, V. S. "Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction." Organic Reactions, 1996, 48, 1–300.

  • Ko, S. Y.; Lee, A. W. M.; Masamune, S.; Reed, L. A.; Sharpless, K. B.; Walker, F. J. "Total synthesis of the L-hexoses." Tetrahedron, 1990, 46(1), 245-264.

  • Reusch, W. "Asymmetric Induction." Michigan State University Chemistry, Virtual Textbook of Organic Chemistry.

Sources

Application Note: Stereocontrolled Synthesis of Chiral Homoallylic Amines via Ti-Mediated Reductive Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the conversion of the chiral allylic alcohol, (2R)-but-3-en-2-ol, into highly stereodefined homoallylic amines.

Scientific Principles & Mechanistic Rationale

The synthesis of chiral homoallylic amines is a critical vector in modern drug development, providing essential building blocks for complex alkaloids and peptidomimetic drug candidates. Traditional methodologies often rely on pre-formed, moisture-sensitive organometallic reagents that limit functional group tolerance.

This guide details a highly convergent, metallacycle-mediated approach: the titanium-mediated reductive cross-coupling of imines with this compound . By leveraging a low-valent titanium species, this method bypasses traditional organometallic preparation, achieving exquisite diastereo- and enantiocontrol through a predictable syn-carbometalation and syn-elimination sequence.

Causality Behind Experimental Choices
  • Reductant Selection: Cyclopentylmagnesium chloride (

    
    -C5H11MgCl) is specifically utilized to reduce the Ti(IV) precursor. Unlike ethylmagnesium bromide, which can form stable and unreactive titanacyclopentane "dead-ends," the cyclopentyl derivative rapidly undergoes 
    
    
    
    -hydride elimination followed by reductive elimination. This cleanly yields the active Ti(II) species without over-reduction.
  • Chirality Transfer via this compound: The chiral alcohol is not merely a substrate; it acts as an internal stereodirecting group. Upon ligand exchange with the titanaaziridine (Ti-imine complex), the resulting alkoxide complex adopts a highly ordered, boat-like transition state. The (R)-configuration at C2 forces the methyl group into a pseudoequatorial position to minimize 1,3-diaxial interactions .

  • Allylic Transposition: The syn-carbometalation forms a new C–C bond at the

    
    -position (C4) of the allylic alcohol. The subsequent syn-elimination of the titanocene-oxide equivalent drives an allylic transposition, installing the new stereocenter at the homoallylic position with >95% chirality transfer and yielding an anti-diastereomer .
    

Mechanism Ti4 Ti(IV) Precursor Ti(Oi-Pr)4 Ti2 Low-Valent Ti(II) Active Species Ti4->Ti2 Reductant Titanaaziridine Titanaaziridine (Ti-Imine Complex) Ti2->Titanaaziridine + Imine Alkoxide Ligand Exchange with this compound Titanaaziridine->Alkoxide + Chiral Alcohol BoatTS Boat-Like Transition State (syn-carbometalation) Alkoxide->BoatTS Elimination syn-Elimination (Allylic Transposition) BoatTS->Elimination C-C Bond Formation Product Stereodefined Homoallylic Amine Elimination->Product - TiO(Oi-Pr)2

Mechanistic pathway of the Ti-mediated reductive C-C bond formation via a boat-like TS.

Self-Validating Experimental Protocol

This workflow is designed with built-in visual and thermodynamic milestones to ensure reproducibility and validate the success of intermediate states before proceeding.

Phase 1: Preparation of the Titanaaziridine Complex
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the selected imine (1.0 equiv) and Ti(Oi-Pr)4 (1.25 equiv) dissolved in a 1:1 mixture of anhydrous toluene and diethyl ether (0.1 M relative to imine).

    • Causality: The toluene/Et2O solvent system prevents the reaction mixture from freezing at ultra-low temperatures while maintaining the solubility of the titanium intermediates.

    • Validation Check: The resulting solution should be pale yellow or clear.

  • Reduction: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add

    
    -C5H11MgCl (2.5 equiv, 2.0 M in ether) dropwise over 10 minutes.
    
    • Validation Check: A distinct color change from pale yellow to dark red/brown must occur, indicating the successful formation of the low-valent Ti(II) species.

  • Complexation: Remove the cooling bath and allow the mixture to warm to 23 °C. Stir for 1 hour.

    • Causality: Warming allows for the complete expulsion of cyclopentene and the thermodynamic stabilization of the titanaaziridine complex.

Phase 2: Ligand Exchange and Cross-Coupling
  • Alcohol Addition: Cool the dark red solution back to -20 °C (cryocooler or dry ice/ethylene glycol bath). Add this compound (1.5 equiv) dropwise.

    • Causality: Cooling to -20 °C prior to the alcohol addition prevents uncontrolled exothermic decomposition and ensures that the alkoxide ligand exchange occurs cleanly before the C–C bond formation pathway is activated.

  • C-C Bond Formation: Allow the reaction to slowly warm to 23 °C over a period of 3 hours.

    • Validation Check: Perform TLC monitoring (Hexanes/EtOAc 4:1). The complete consumption of the imine starting material confirms the successful cross-coupling.

Phase 3: Quench and Isolation
  • Hydrolysis: Cool the mixture to 0 °C and quench by slowly adding 1M aqueous NaOH (equal to the reaction volume).

    • Causality: Aqueous base hydrolyzes the titanium-alkoxide bonds and precipitates titanium dioxide (TiO2) salts. This prevents the formation of stubborn emulsions during the extraction phase.

    • Validation Check: A white/yellowish precipitate will form rapidly, leaving a clear organic layer.

  • Extraction: Filter the mixture through a pad of Celite. Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the chiral homoallylic amine.

Workflow Imine 1. Imine + Ti(Oi-Pr)4 (Toluene/Et2O, -78 °C) Grignard 2. c-C5H11MgCl (Warming to 23 °C) Imine->Grignard Titanaaziridine 3. Titanaaziridine Intermediate Grignard->Titanaaziridine AllylicAlc 4. This compound (Addition at -20 °C) Titanaaziridine->AllylicAlc Coupling 5. Reductive Cross-Coupling (syn-carbometalation) AllylicAlc->Coupling Workup 6. Aqueous NaOH Quench & Extraction Coupling->Workup Product 7. Chiral Homoallylic Amine (High dr & ee) Workup->Product

Workflow for Ti-mediated reductive cross-coupling of this compound to homoallylic amines.

Quantitative Data Summary

The table below summarizes the expected yields and stereochemical fidelity of the resulting homoallylic amines when utilizing this compound across various imine electronic profiles. The reaction demonstrates robust tolerance, consistently yielding the anti-diastereomer with exceptional enantiomeric excess.

Imine SubstrateAllylic Alcohol DonorIsolated Yield (%)Diastereomeric Ratio (anti:syn)Enantioselectivity (ee %)
N-Benzylidene-anilineThis compound87> 20:1> 95
N-(4-Methoxybenzylidene)-anilineThis compound84> 20:1> 95
N-Benzylidene-4-methoxyanilineThis compound81> 20:1> 95
N-Alkylidene-aniline (Aliphatic)This compound76> 20:1> 95

References

  • Chen, M. Z., McLaughlin, M., Takahashi, M., Tarselli, M. A., Yang, D., Umemura, S., & Micalizio, G. C. (2010). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. The Journal of Organic Chemistry, 75(23), 8048-8059. URL:[Link]

  • Takahashi, M., & Micalizio, G. C. (2013). Dynamic kinetic resolution in reductive cross-coupling reactions with allylic alcohol. Chemical Communications, 49(82), 9479-9481. URL:[Link]

  • Yus, M., González-Gómez, J. C., & Foubelo, F. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5595-5698. URL:[Link]

Troubleshooting & Optimization

preventing racemization of (2R)-but-3-en-2-ol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-But-3-en-2-ol is a high-value chiral allylic alcohol used as a building block in asymmetric synthesis.[1] Users frequently report degradation in enantiomeric excess (ee%) and chemical purity during storage. This guide addresses the root cause—acid-catalyzed allylic transposition and racemization —and provides validated protocols to prevent it.

Part 1: Technical Deep Dive (Q&A)

Q1: Why does the optical purity (ee%) drop even when stored in a freezer?

A: Temperature control alone is insufficient. The primary culprit is acid-catalyzed racemization , which can occur even with trace acidity from glass surfaces (silanols) or dissolved CO₂ (carbonic acid).[1]

The Mechanism: Allylic alcohols are uniquely sensitive to protonation. Upon protonation of the hydroxyl group, water is lost to form a resonance-stabilized allylic cation.[1] This cation is planar and achiral.

  • Racemization: If water re-attacks the cation at the same carbon (C2) from the opposite face, the enantiomer is inverted.

  • Isomerization: If water attacks the terminal carbon (C4), the molecule rearranges to crotyl alcohol (but-2-en-1-ol).[1] Because internal alkenes (crotyl) are thermodynamically more stable than terminal alkenes, this degradation is often irreversible.[1]

Q2: I see a new peak in my GC trace eluting later than the product. What is it?

A: This is likely crotyl alcohol ((E)-but-2-en-1-ol) .[1] Acid catalysis drives the equilibrium toward the thermodynamically more stable internal alkene. If you observe this peak, your sample has been exposed to acidic conditions, and the remaining starting material is likely partially racemized.[1]

Q3: Can I store it in standard borosilicate glass vials?

A: No. Standard glass has surface silanol groups (Si-OH) that act as weak Brønsted acids.[1] For highly sensitive allylic alcohols, this surface acidity is sufficient to catalyze racemization over weeks of storage.[1]

  • Recommendation: Use silylated glass vials or base-washed glassware (see Protocol A).

Part 2: Visualizing the Instability

The following diagram illustrates the branching degradation pathway triggered by trace acid.

RacemizationPathway SM_R This compound (Pure Enantiomer) Protonated Protonated Intermediate [R-OH2]+ SM_R->Protonated + H+ (Acid) Cation Allylic Cation (Resonance Stabilized) [CH3-CH-CH-CH2]+ Protonated->Cation - H2O Cation->SM_R Attack at C2 (Retention) SM_S (2S)-But-3-en-2-ol (Inverted Enantiomer) Cation->SM_S Attack at C2 (Racemization) Crotyl Crotyl Alcohol (Thermodynamic Product) Cation->Crotyl Attack at C4 (Isomerization)

Caption: Figure 1. Acid-catalyzed degradation pathways showing the competition between racemization (C2 attack) and isomerization to crotyl alcohol (C4 attack).[1]

Part 3: Validated Storage Protocols

Protocol A: Preparation of Storage Containers (Base-Wash)

Purpose: To neutralize acidic silanol groups on glass surfaces.[1]

  • Soak: Submerge glass vials in a 1M NaOH or saturated NaHCO₃ solution for 2 hours.

  • Rinse: Rinse thoroughly with deionized water, then acetone.[1]

  • Dry: Oven dry at 120°C for 4 hours.

  • Alternative: Use commercially available silanized (deactivated) glass vials .

Protocol B: Long-Term Storage (SOP-ST-04)

Target: Maintenance of >99% ee for 6+ months.

ParameterSpecificationReason
Temperature -20°C (± 5°C)Slows kinetics of cation formation.
Additive K₂CO₃ (Anhydrous) Acts as an acid scavenger.[1] Add 1-2 granules (approx. 10 mg) per 5 mL of liquid.
Atmosphere Argon or NitrogenPrevents oxidation and CO₂ absorption (which forms carbonic acid).
Solvent Neat (Preferred)Solvents like chloroform can generate HCl over time; avoid if possible.[1]

Part 4: Quality Control & Analytical Method

To verify the integrity of your sample, use the following Chiral GC method. Note that derivatization is recommended for sharper peak shapes and better resolution.[2]

Method: Chiral GC Analysis (Derivatized)

Sample Prep: Mix 10 µL sample + 10 µL acetic anhydride + 10 µL pyridine.[1] Let stand for 15 mins. Dilute with 1 mL Hexane.

ParameterSetting
Column Beta-DEX 225 (or equivalent cyclodextrin phase)
Dimensions 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (hold 2 min) → 2°C/min → 120°C
Detection FID @ 250°C
Expected Order 1.[1] (S)-Acetate,[1] 2. (R)-Acetate,[1] 3. Crotyl Acetate (Late eluter)

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
ee% drops by 2-5% Storage container acidity.Transfer to base-washed vial immediately.[1] Add K₂CO₃.
New peak at longer retention time Isomerization to crotyl alcohol.Check for acid contamination. Distill carefully (bp 97°C vs 121°C for crotyl) to repurify, though separation is difficult.[1]
Liquid turns yellow Oxidation or polymerization.Ensure inert atmosphere (Argon). Check for peroxide formation if stored in ether.
Baseline drift in GC Column degradation or contamination.Bake out column. Ensure sample is derivatized (free alcohols often tail on GC).

References

  • Mechanisms of Allylic Rearrangement

    • Title: Acid-Catalyzed Rearrangement and Racemiz
    • Source:Journal of Organic Chemistry
    • Context: Establishes the carbocation mechanism and thermodynamic preference for internal alkenes (crotyl alcohol).
  • Chiral GC Methodology

    • Title: Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.[3]

    • Source:Restek / Supelco Technical Notes
    • Context: Validates the use of Beta-cyclodextrin columns for small chiral alcohols and the benefits of acetyl
  • Storage of Acid-Sensitive Compounds

    • Title: Purification and Storage of Labor
    • Source:Armarego & Chai (Butterworth-Heinemann)[1]

    • Context: General standard for using weak bases (K₂CO₃) to stabilize acid-sensitive liquids.[1]

    • [1]

Sources

improving enantiomeric excess in enzymatic resolution of 3-buten-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biocatalysis Support Center. This hub is designed for researchers, application scientists, and drug development professionals optimizing the enantiomeric excess (


) and yield of 3-buten-2-ol and related allylic alcohols via enzymatic kinetic resolution.

Below, you will find causality-driven troubleshooting guides, empirical data summaries, and self-validating protocols to ensure scalable, high-enantiopurity workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the enantiomeric excess (


) of my 3-buten-2-ol acetate plateau below 90%, even with extended reaction times? 
The Causality:  The plateau is rarely a time-dependent issue; it is a thermodynamic and microenvironmental one. In lipase-catalyzed kinetic resolution, the enantiomeric ratio (

-value) is heavily dependent on the solvent's hydrophobicity (Log

) and dielectric constant[1]. Polar solvents strip the essential water hydration shell from the lipase's surface, altering the active site conformation and drastically reducing enantioselectivity. Actionable Insight: Switch to a non-polar solvent with a Log

(e.g.,

-hexane or

-heptane). Literature demonstrates that using Burkholderia cepacia lipase (BCL) in

-heptane maximizes the

-value (up to 110) for allylic alcohols[1]. Alternatively, solvent-free conditions can maintain the enzyme's hydration shell while maximizing substrate concentration[2].

Q2: I am achieving >99%


 for the unreacted (S)-3-buten-2-ol, but my yield is mathematically capped at 50%. How can I overcome this? 
The Causality:  Standard kinetic resolution is fundamentally limited to a 50% yield because the enzyme selectively acylates only the fast-reacting enantiomer (typically the (R)-enantiomer, following Kazlauskas' rule)[3].
Actionable Insight:  Implement Dynamic Kinetic Resolution (DKR). By introducing a Ruthenium-based racemization catalyst (e.g., (p-cymene)-ruthenium(II) hydride) into the reaction vessel, the slow-reacting (S)-enantiomer is continuously racemized back into the racemic mixture in situ[4]. Because the lipase selectively and irreversibly depletes the (R)-enantiomer, the entire substrate pool is funneled into the (R)-acetate, allowing theoretical yields of 100% with >99% 

[5].

Q3: During DKR with a Ruthenium catalyst, my overall yield is high, but the


 has dropped significantly compared to standard kinetic resolution. Why? 
The Causality:  This is a classic symptom of non-enzymatic background acylation. In DKR, bases (like triethylamine or 

-BuOK) are sometimes added to activate the Ruthenium catalyst. However, these bases can also catalyze the direct, non-selective chemical acylation of the alcohol by the acyl donor, bypassing the enzyme's chiral pocket[5]. Actionable Insight: Switch to a base-free Ruthenium catalyst system or lower the reaction temperature. Furthermore, use a less reactive acyl donor (e.g.,

-chlorophenyl acetate instead of vinyl acetate) to minimize the rate of the uncatalyzed background reaction, ensuring the highly selective enzymatic acylation dominates the reaction kinetics[4].

Q4: I am using vinyl acetate as my acyl donor, but my immobilized Candida antarctica lipase B (CALB / Novozym 435) loses activity after just one cycle. What causes this deactivation? The Causality: Vinyl acetate is a popular acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the transesterification irreversible. However, acetaldehyde is highly electrophilic. It forms Schiff bases with the


-amino groups of lysine residues on the enzyme's surface, leading to irreversible chemical denaturation.
Actionable Insight:  If recycling the biocatalyst is critical for your process economics, replace vinyl acetate with isopropenyl acetate (which yields acetone, a significantly less toxic byproduct). Additionally, utilizing lipases immobilized on functionalized multiwalled carbon nanotubes (MWCNTs) provides structural rigidity that resists chemical denaturation better than standard acrylic resins[6].

Part 2: Quantitative Data Summary

The following table synthesizes the impact of microenvironmental choices on the resolution of 3-buten-2-ol and its derivatives.

Reaction ModalityBiocatalystSolvent (Log

)
Acyl DonorAdditive / Co-catalystMax YieldEnantiomeric Excess (

)
Standard KR BCL (Free)THF (0.49)Vinyl acetateNone< 50%~85%
Standard KR BCL (MWCNT-immobilized)

-Hexane (3.90)
Vinyl acetateNone50%> 99%
Standard KR CALB (Novozym 435)Solvent-freeIsopropenyl acetateNone50%> 95%
Dynamic KR PCL (Immobilized)Dichloromethane

-Chlorophenyl acetate
Ru-complex + TEA> 85%> 99%

Part 3: Self-Validating Experimental Protocols

Protocol A: High-E Standard Kinetic Resolution of 3-buten-2-ol

Objective: Isolate (S)-3-buten-2-ol and (R)-3-buten-2-yl acetate with >99% ee.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10 mmol of racemic 3-buten-2-ol in 20 mL of anhydrous

    
    -hexane.
    
  • Acyl Donor Addition: Add 15 mmol (1.5 eq) of vinyl acetate. Causality Note: The excess drives the equilibrium forward, while

    
    -hexane preserves the enzyme's hydration shell.
    
  • Initiation: Add 100 mg (10% w/w) of immobilized Burkholderia cepacia lipase (BCL). Stir magnetically at 150 rpm at 30°C.

  • Validation Checkpoint: At

    
     hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).
    
  • Self-Validation Math: Calculate the conversion (

    
    ) and enantiomeric excess of the substrate (
    
    
    
    ). The system is validated if the calculated
    
    
    -value is > 100, using the formula:
    
    
  • Termination: Stop the reaction at exactly 50% conversion by filtering off the immobilized enzyme. Separate the unreacted (S)-alcohol and the (R)-acetate via silica gel flash chromatography.

Protocol B: Dynamic Kinetic Resolution (DKR) for >50% Yield

Objective: Convert racemic 3-buten-2-ol entirely to (R)-3-buten-2-yl acetate.

  • Atmospheric Control: Purge a Schlenk flask with Argon for 15 minutes. Causality Note: The Ruthenium catalyst is sensitive to oxidation; strict anaerobic conditions are required.

  • Reagent Mixing: Add 5 mmol of racemic 3-buten-2-ol, 15 mmol of

    
    -chlorophenyl acetate, and 20 mL of anhydrous dichloromethane.
    
  • Catalyst Loading: Add 4 mol% of (p-cymene)-ruthenium(II) hydride (racemization catalyst) and 50 mg of immobilized Pseudomonas cepacia lipase (PCL).

  • Reaction: Stir at room temperature (25°C) for 24-36 hours.

  • Validation Checkpoint: Monitor via Chiral GC. The reaction is self-validating if the conversion exceeds 55% while maintaining an

    
     > 98%. If 
    
    
    
    drops below 95%, background chemical acylation is occurring; lower the temperature to 20°C.
  • Workup: Filter the catalysts, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure to yield the enantiopure (R)-acetate.

Part 4: Mechanistic Visualization

DKR_Pathway Racemate Racemic 3-buten-2-ol (R)- and (S)-enantiomers R_Enantiomer (R)-3-buten-2-ol (Fast reacting) Racemate->R_Enantiomer S_Enantiomer (S)-3-buten-2-ol (Slow reacting) Racemate->S_Enantiomer Lipase Lipase (e.g., CALB/BCL) + Acyl Donor R_Enantiomer->Lipase Acylation Ru_Catalyst Ruthenium Catalyst (In situ racemization) S_Enantiomer->Ru_Catalyst Racemization Ru_Catalyst->R_Enantiomer Product Enantiopure (R)-Ester >99% ee, up to 100% yield Lipase->Product Irreversible

Dynamic Kinetic Resolution (DKR) pathway combining Ru-catalyzed racemization and Lipase acylation.

Part 5: References

  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Highly Efficient Kinetic Resolution of Allylic Alcohols with Terminal Double Bond Source: ResearchGate (researchgate.net) URL:[Link]

  • Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts Source: Organic Chemistry Portal (organic-chemistry.org) URL:[Link]

  • Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification Source: ResearchGate (researchgate.net) URL:[Link]

  • Biocatalytic asymmetric synthesis of secondary allylic alcohols using Burkholderia cepacia lipase immobilized on multiwalled carbon nanotubes Source: National Institutes of Health (nih.gov) URL:[Link]

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

minimizing volatility loss of (2R)-but-3-en-2-ol during evaporation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-but-3-en-2-ol Volatility Management

Welcome to the Technical Support Center for handling highly volatile chiral allylic alcohols. This guide is specifically engineered for researchers, chemists, and drug development professionals experiencing product loss during the isolation and concentration of this compound.

Mechanistic Overview: The Causality of Volatility Loss

This compound (also known as methyl vinyl carbinol) is notoriously difficult to isolate in high yields after extraction or synthesis. The primary mechanisms of loss are co-evaporation and vacuum-induced vaporization .

With a boiling point of 96–98 °C at atmospheric pressure[1], it sits dangerously close to common extraction solvents like ethyl acetate (77 °C) and hexane (68 °C). More critically, its vapor pressure is approximately 24.4 mmHg (~32.5 mbar) at 25 °C[2].

During standard rotary evaporation, a vacuum is applied to lower the boiling point of the solvent, while rotation increases the surface area to accelerate evaporation[3]. However, if the system pressure drops near or below 32.5 mbar at room temperature, the this compound will transition from the liquid phase to the vapor phase. Because its molecular weight is low (72.11 g/mol ), the vapor easily bypasses standard condenser coils and is lost to the vacuum pump or cold trap.

Quantitative Physical Data

Understanding the physical parameters is the first step in designing a loss-prevention workflow.

PropertyValueMechanistic Impact on Evaporation
Molecular Weight 72.11 g/mol [2]Low mass leads to high vapor mobility; easily swept away by solvent vapor streams.
Boiling Point (760 mmHg) 96 - 98 °C[1]Prohibits the use of mid-boiling solvents (e.g., EtOAc, DCM) without fractional distillation.
Vapor Pressure (25 °C) 24.4 mmHg (~32.5 mbar)[2]Critical threshold: Vacuum levels below 40 mbar at room temp will actively boil the product.
Density (25 °C) 0.832 g/mL[1]Used for self-validating yield calculations prior to NMR analysis.

Evaporation Workflow & Decision Matrix

EvaporationWorkflow A Crude Mixture: This compound + Solvent B Solvent Selection (e.g., Et2O, Pentane) A->B C Select Evaporation Method B->C D1 Rotary Evaporation (For low BP solvents) C->D1 D2 Fractional Distillation (Vigreux Column) C->D2 E1 Bath: 10-20°C Condenser: -10°C to -78°C D1->E1 F1 Atmospheric Pressure Oil Bath: ~45-50°C D2->F1 E2 Controlled Vacuum (Monitor vapor pressure) E1->E2 G High Yield Recovery of This compound E2->G F2 Distill solvent < 40°C Retain product in pot F1->F2 F2->G

Workflow for minimizing volatility loss of this compound during solvent removal.

Troubleshooting Guides & Self-Validating Protocols

Issue A: Massive Product Loss During Rotary Evaporation

Root Cause: The vacuum pressure was set too low relative to the water bath temperature, causing the product to boil alongside the solvent. Standard rotary evaporators increase surface area and apply heat, which accelerates the loss of volatile compounds if not strictly regulated[4]. Solution: Implement a controlled-pressure evaporation protocol using highly volatile extraction solvents.

Protocol 1: Precision Rotary Evaporation (Self-Validating)

  • Solvent Exchange/Selection: Ensure the product is in a highly volatile solvent (e.g., diethyl ether, BP 34.6 °C, or pentane, BP 36.1 °C). Do not use dichloromethane (DCM) or ethyl acetate.

  • Thermal Regulation: Set the rotary evaporator water bath to 15 °C to 20 °C (do not apply active heating).

  • Condenser Chilling: Circulate cooling fluid at -10 °C minimum, or use a dry ice/acetone cold finger (-78 °C).

  • Vacuum Control (The Critical Step): Turn on the rotation. Gradually lower the pressure to 300 mbar . At this pressure, pentane and ether will begin to evaporate. Do not drop the pressure below 100 mbar.

  • Self-Validation Check:

    • Mass Balance: Weigh the receiving flask before and after evaporation. If the recovered solvent mass exceeds the theoretical mass of the solvent added, product breakthrough has occurred.

    • Spectroscopic Check: Take a 0.1 mL aliquot of the distilled solvent in the receiving flask and run a quick 1H-NMR. If you observe multiplet peaks between 5.0–6.0 ppm (characteristic of the vinyl protons of 3-buten-2-ol), your vacuum is too strong. Adjust pressure upwards immediately.

Issue B: Inability to Separate Product from Mid-Boiling Solvents

Root Cause: If the reaction requires solvents like THF (BP 66 °C) or EtOAc (BP 77 °C), the boiling points are too close to this compound (96–98 °C)[1]. Rotary evaporation will inevitably cause co-evaporation due to the formation of azeotropes or overlapping vapor pressure curves. Solution: Abandon rotary evaporation in favor of fractional distillation.

Protocol 2: Fractional Distillation via Vigreux Column

  • Setup: Equip a round-bottom flask with a 15–20 cm Vigreux column to provide theoretical plates for separation. Attach a short-path distillation head and an ice-cooled receiving flask.

  • Atmospheric Operation: Do not apply vacuum. Perform the distillation at atmospheric pressure (760 mmHg).

  • Heating: Submerge the flask in an oil bath set to ~15 °C above the boiling point of the solvent.

  • Collection: Monitor the vapor temperature at the distillation head. Collect the solvent fraction. Once the head temperature begins to drop or stabilize, remove the heat. The pure this compound remains in the distillation pot.

  • Self-Validation Check: Measure the refractive index of the pot residue. Pure 3-buten-2-ol has a refractive index of approximately 1.412 to 1.415 at 20 °C[1][2]. A match confirms solvent removal without product loss.

Frequently Asked Questions (FAQs)

Q: Can I use a standard rotary evaporator setup with tap water cooling? A: No. Tap water typically runs at 15–20 °C. To efficiently trap a compound with a vapor pressure of 24.4 mmHg at 25 °C[2], the condenser must be significantly colder than the vapor to force condensation. A delta-T of at least 40 °C is recommended[4], necessitating a chiller set to -10 °C or lower.

Q: Why does my product disappear when I leave it on the high-vacuum line (Schlenk line) to "dry" overnight? A: High-vacuum lines typically operate below 1 mbar (often < 0.1 mbar). At these pressures, the boiling point of this compound drops well below room temperature. Leaving it on a high-vacuum line will completely vaporize the liquid product. To remove residual trace water, use chemical desiccants (e.g., anhydrous MgSO4 or molecular sieves) instead of vacuum drying.

Q: How should I store the isolated this compound to prevent evaporative loss over time? A: Store the compound in a tightly sealed, septum-capped vial. Flush the headspace with inert gas (argon or nitrogen) and store it in an explosion-proof refrigerator (2–8 °C) or freezer (-20 °C). Lowering the temperature drastically reduces its vapor pressure, minimizing loss each time the vial is opened.

References

  • "3-buten-2-ol methyl vinyl carbinol - The Good Scents Company", The Good Scents Company.
  • "3-Buten-2-ol | CAS#:598-32-3 | Chemsrc", Chemsrc.
  • "3-BUTEN-2-OL CAS#: 598-32-3 - ChemicalBook", ChemicalBook.
  • "Chapter 4: Solvent Recovery/Purging (Rotary Evaporation & Vacuum Purgi - BVV", BVV.
  • "Rotary Evaporation: Solvent Removal Techniques - Torontech", Torontech.

Sources

Technical Support Center: Optimization of (2R)-but-3-en-2-ol Production via Lipase Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Topic: Enzymatic Kinetic Resolution of rac-3-buten-2-yl esters Target Product: (2R)-but-3-en-2-ol (CAS: 3345-37-7)

Core Concept & Feasibility Analysis

Q: What is the theoretical maximum yield I can expect from this hydrolysis? A: In a standard Kinetic Resolution (KR) via hydrolysis, the theoretical maximum yield of the (2R)-alcohol is 50% relative to the racemic starting material.

The lipase (typically CALB) selectively hydrolyzes the (R)-ester to the (R)-alcohol, leaving the (S)-ester intact.

  • Target: this compound

  • Byproduct: (2S)-but-3-en-2-yl acetate (can be recovered and racemized chemically).

Note: If you strictly require yields >50% from a single pass, you must switch from hydrolysis to Dynamic Kinetic Resolution (DKR). DKR typically involves acylation (not hydrolysis) coupled with a metal catalyst (e.g., Ruthenium) to continuously racemize the substrate. This guide focuses strictly on the hydrolysis workflow as requested.

Experimental Setup & Enzyme Selection

Q: Which lipase is best for this compound production? A: Candida antarctica Lipase B (CALB) is the industry standard for secondary alcohols.

  • Recommended Form: Immobilized (e.g., Novozym 435 or immobeads).

  • Why? CALB follows Kazlauskas’ rule, predicting high selectivity for the (R)-enantiomer of secondary alcohols. Immobilization simplifies downstream processing (filtration) and allows enzyme recycling.

Q: Should I use the acetate or butyrate ester as the starting material? A: While rac-3-buten-2-yl acetate is cheaper, 3-buten-2-yl butyrate is often superior for process optimization.

  • Reasoning: The butyrate ester is more hydrophobic (better interface activation for lipase) and has a significantly higher boiling point than the acetate. This makes the final separation of the product alcohol (bp ~97°C) from the unreacted ester much easier during fractional distillation.

Q: How do I manage pH control? (CRITICAL) A: Hydrolysis releases acid (acetic or butyric), which rapidly drops the pH. Lipases deactivate below pH 6.0.

  • Method A (Small Scale): High molarity buffer (0.1M - 0.5M Phosphate, pH 7.5).

  • Method B (Scale Up): pH-Stat system. Use an autotitrator to add 1M NaOH continuously, maintaining pH at 7.2. This also allows you to monitor conversion in real-time (NaOH consumption = % conversion).

Workflow Visualization

The following diagram outlines the optimized kinetic resolution workflow.

G Start Start: rac-3-buten-2-yl butyrate Reaction Hydrolysis Reaction (CALB, pH 7.2, 30°C) Start->Reaction Monitoring Monitor Conversion (GC/pH-Stat) Reaction->Monitoring Monitoring->Reaction < 45% Stop Stop at ~45-48% Conversion Monitoring->Stop Target Reached Workup Extraction (DCM/Ether) & Filtration Stop->Workup Separation Fractional Distillation Workup->Separation Product Product: this compound (High ee) Separation->Product Waste Residue: (S)-Ester Separation->Waste

Caption: Workflow for the kinetic resolution of rac-3-buten-2-yl butyrate using CALB.

Troubleshooting & Optimization Guide

Issue: Low Enantiomeric Excess (ee < 95%)

Diagnosis: The reaction likely proceeded beyond 50% conversion.[1] Mechanism: As the (R)-enantiomer is depleted, the enzyme begins slowly hydrolyzing the (S)-enantiomer (the "wrong" substrate), contaminating the product. Solution:

  • Stop Early: Terminate the reaction at 40-45% conversion . It is better to sacrifice yield for optical purity.

  • Decrease Temperature: Lowering T (e.g., to 4°C or 20°C) increases the E-value (enantioselectivity), though it slows the rate.

Issue: Reaction Stalls (< 10% Conversion)

Diagnosis: Enzyme inactivation or Product Inhibition. Solution:

  • Check pH: If using a buffer, verify it hasn't been overwhelmed by the acid produced.

  • Solvent System: If the substrate is insoluble in water, the enzyme might be aggregated. Add a co-solvent (10-20% Acetone or THF) or use a biphasic system (Buffer + MTBE).

  • Water Activity: Ensure the enzyme preparation isn't too dry.

Issue: Low Isolated Yield (despite good conversion)

Diagnosis: Volatility of this compound. Mechanism: The product has a low molecular weight and significant volatility. It is often lost during solvent removal (Rotavap). Solution:

  • Extraction Solvent: Use a solvent with a very low boiling point (e.g., Pentane, bp 36°C) so you don't strip the product during concentration.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to drive the water-soluble alcohol into the organic phase.

Standard Operating Procedure (SOP)

Protocol: Hydrolysis of rac-3-buten-2-yl butyrate

ParameterSpecification
Substrate rac-3-buten-2-yl butyrate (100 mM)
Enzyme Novozym 435 (CALB) - 10-20 mg/mmol substrate
Medium Phosphate Buffer (0.1 M, pH 7.2)
Temperature 30°C
Agitation Orbital Shaker (200 rpm) or Overhead Stirrer
Monitoring Chiral GC (Cyclodextrin column)

Step-by-Step:

  • Preparation: Suspend rac-3-buten-2-yl butyrate (1.42 g, 10 mmol) in 100 mL of Phosphate Buffer (0.1 M, pH 7.2).

  • Initiation: Add 200 mg Novozym 435 beads.

  • Incubation: Shake at 30°C.

  • pH Maintenance: Crucial Step. Monitor pH every 30 mins. Adjust with 1M NaOH or use an autotitrator to keep pH > 7.0.

  • Termination: When conversion reaches 45% (approx 4-6 hours, verify by GC), filter off the enzyme beads.

  • Extraction: Saturate the filtrate with NaCl. Extract 3x with Pentane or Diethyl Ether.

  • Purification: Dry organic layer over MgSO₄. Carefully concentrate under reduced pressure (do not apply high vacuum or heat). Purify via fractional distillation or column chromatography (Pentane/Ether gradient).

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Problem LowYield Low Isolated Yield Problem->LowYield LowEE Low ee (Optical Purity) Problem->LowEE Stalled Reaction Stalled Problem->Stalled Volatile Is product lost during evaporation? LowYield->Volatile ConvCheck Is Conversion > 50%? LowEE->ConvCheck pHCheck Is pH < 6.0? Stalled->pHCheck Extraction Is product stuck in water phase? Volatile->Extraction No Sol1 Use Pentane; Avoid High Vac Volatile->Sol1 Yes Sol2 Saturate with NaCl (Salting Out) Extraction->Sol2 Sol3 Stop reaction earlier (e.g., 40-45%) ConvCheck->Sol3 Yes Sol4 Lower Temperature (Increase E-value) ConvCheck->Sol4 No Sol5 Add Buffer/NaOH; Use pH-Stat pHCheck->Sol5 Yes Sol6 Check Enzyme Load or Inhibitors pHCheck->Sol6 No

Caption: Diagnostic logic for common failures in lipase-mediated hydrolysis.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Anderson, E. M., et al. (1998). Kinetic resolution of secondary alcohols using Candida antarctica lipase B. Biocatalysis and Biotransformation, 16(3), 181-204.

  • Pamies, O., & Bäckvall, J. E. (2003). Combination of enzymes and metal catalysts.[2] A powerful approach in asymmetric catalysis. Chemical Reviews, 103(8), 3247-3262.

  • Novozymes. (2021).[3] Novozym 435 Application Guide. (General Product Page)

Sources

solving catalyst poisoning by free hydroxyl in metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Olefin Metathesis & Catalyst Compatibility Topic: Troubleshooting Catalyst Poisoning by Free Hydroxyl Groups

Introduction: The "Hydroxyl Paradox" in Metathesis

User Query: "I am attempting a Ring-Closing Metathesis (RCM) on a substrate containing a free secondary alcohol. The reaction stalls at 40% conversion, or I observe significant double-bond migration (isomerization). I am using Grubbs II. Is the hydroxyl group poisoning the catalyst?"

Scientist Response: Yes and no. Unlike early molybdenum (Schrock) catalysts, Ruthenium-based Grubbs catalysts are technically "tolerant" of alcohols and water. However, free hydroxyls (–OH) present two distinct failure modes that mimic poisoning:

  • Non-Productive Chelation (Stalling): The oxygen atom coordinates to the Ruthenium center, forming a thermodynamically stable but catalytically inactive 5- or 6-membered chelate. This halts the catalytic cycle.

  • Hydride-Induced Isomerization (Side Reactions): The –OH group facilitates the decomposition of the Ruthenium methylidene into Ruthenium hydride (Ru-H) species. These hydrides catalyze the migration of the double bond, ruining the regioselectivity.

This guide details how to diagnose which failure mode is occurring and provides field-proven protocols to resolve them without protecting group manipulation.

Part 1: Diagnosis & Mechanism

Q: How do I distinguish between Chelation and Isomerization?
SymptomDiagnosisUnderlying Mechanism
Reaction Stalls Conversion stops (e.g., at 40-50%) despite adding more catalyst. No new spots on TLC.Non-Productive Chelation: The catalyst is trapped in an inactive "resting state" by the substrate's oxygen.
Wrong Product Product mass is correct, but NMR shows shifted alkene peaks (e.g., terminal becomes internal).Isomerization: The catalyst has decomposed into a Ru-Hydride, which is isomerizing your product.[1][2]
Black Precipitate Rapid color change from green/brown to black; zero conversion.Total Decomposition: Likely caused by high heat or basic impurities (e.g., alkoxides) in the substrate.
Visualizing the Failure Modes

The following diagram illustrates how a free hydroxyl group diverts the active catalyst into inactive or destructive pathways.

G ActiveCat Active Ru-Carbene Chelate Inactive Chelate (Stalled Reaction) ActiveCat->Chelate O-Coordination (Reversible but slow) Hydride Ru-Hydride Species (Isomerization Agent) ActiveCat->Hydride Decomposition (via alcohol) Product Desired RCM Product ActiveCat->Product Normal Cycle Substrate Substrate (-OH) Substrate->ActiveCat Enters Cycle Isomer Isomerized Byproduct Hydride->Isomer Catalytic Migration

Figure 1: Mechanistic divergence caused by free hydroxyl groups. The red path represents stalling via chelation; the yellow path represents active destruction of product regiochemistry.

Part 2: Solving "The Stall" (Non-Productive Chelation)

Issue: The reaction initiates but stops prematurely. This is common when the hydroxyl group is in close proximity to the alkene (allylic or homoallylic), allowing it to "bite" the Ruthenium center.

The Fix: The Fürstner Ti(OiPr)₄ Protocol Professor Alois Fürstner developed a method using Titanium(IV) isopropoxide to "mask" the hydroxyl group in situ. The Titanium binds avidly to the free alcohol, preventing it from coordinating to the Ruthenium.

Protocol 1: In-Situ Titanium Protection

Applicability: RCM of allylic/homoallylic alcohols where protection/deprotection steps are undesirable.

  • Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) or Toluene (0.05 M to 0.1 M).

  • Additive: Add 0.3 to 1.0 equivalents of Titanium(IV) isopropoxide [Ti(OiPr)₄].[3]

    • Note: For substrates with multiple Lewis-basic sites (esters/amides), use up to 1.0 eq. For simple alcohols, 0.3 eq is often sufficient.

  • Equilibration: Stir at room temperature for 30–60 minutes. This allows the formation of the Titanium-alkoxide species.

  • Catalysis: Add the Grubbs catalyst (Gen II or Hoveyda-Grubbs II) and reflux if necessary.

  • Workup (Critical): The reaction will contain Titanium salts. Quench with dilute HCl or a saturated Rochelle's salt (Potassium Sodium Tartrate) solution and stir vigorously until the biphasic layers are clear (1–2 hours) to remove Titanium residues.

Why this works: Ti(OiPr)₄ acts as a "decoy" Lewis acid. It binds the oxygen lone pairs more strongly than the Ruthenium does, effectively rendering the hydroxyl group "invisible" to the metathesis catalyst without requiring a formal synthetic protection step.

Part 3: Solving "The Shift" (Isomerization)

Issue: The reaction works, but the double bond moves. For example, a terminal alkene RCM product isomerizes into an internal alkene (methyl ketone tautomer). This is driven by Ruthenium Hydrides formed by catalyst decomposition.[4]

The Fix: Hydride Scavengers (Benzoquinones) To stop isomerization, you must continuously remove or oxidize the Ru-Hydride species as they form.

Protocol 2: The Benzoquinone Additive Method

Applicability: Preventing isomerization in long-chain substrates or allylic ethers/alcohols.[2]

  • Additive: Add 10–20 mol% of 1,4-Benzoquinone to the reaction mixture before adding the catalyst.

    • Alternative: 2,6-dichloro-1,4-benzoquinone is often more effective for stubborn cases.

    • Alternative: Acetic acid (10 mol%) can also be used, but quinones are generally superior for Grubbs II systems.

  • Catalyst: Add Grubbs II or Hoveyda-Grubbs II.

  • Reaction: Run at the lowest temperature possible (reflux exacerbates hydride formation).

  • Mechanism: Benzoquinone acts as an oxidant, reacting with the transient Ru-Hydride species to form a stable hydroquinone complex, effectively removing the "isomerization catalyst" from the pool.

Data Comparison: Effect of Additives on Isomerization Table 1: Suppression of isomerization in the RCM of diallyl ether derivatives.

Additive (10 mol%)Conversion (%)Isomerization (%)Yield of Desired Product
None 98%45%53%
Acetic Acid 95%5%90%
1,4-Benzoquinone 96%<1% 95%
Ti(OiPr)₄ 90%15%75%

Note: Ti(OiPr)₄ helps with conversion (stalling) but is less effective than quinones at stopping isomerization.

Part 4: Decision Tree & Workflow

Use this logic flow to select the correct protocol for your specific problem.

DecisionTree Start Start: Substrate has Free -OH Q1 Is the -OH allylic or homoallylic to the alkene? Start->Q1 Branch1 Yes (High risk of Chelation) Q1->Branch1 Yes Branch2 No (Remote -OH) Q1->Branch2 No Sol1 USE PROTOCOL 1: Add Ti(OiPr)4 (0.3-1.0 eq) Branch1->Sol1 Q2 Is isomerization observed? Branch2->Q2 Sol2 USE PROTOCOL 2: Add 1,4-Benzoquinone (10 mol%) Q2->Sol2 Yes Sol3 Standard Conditions (Monitor closely) Q2->Sol3 No

Figure 2: Troubleshooting workflow for hydroxyl-containing metathesis substrates.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Schrock catalysts (Molybdenum/Tungsten) for these substrates? A: Generally, no . Schrock catalysts are extremely oxophilic and intolerant of protic sources. They will decompose instantly upon contact with free alcohols. If you must use a Schrock catalyst (e.g., for specific stereoselectivity), you must protect the alcohol as a silyl ether or ester.

Q: Will Ti(OiPr)₄ affect the stereoselectivity (E/Z ratio) of the product? A: Usually, it does not significantly alter the inherent selectivity of the catalyst. However, by preventing chelation, it often restores the "natural" selectivity of the catalyst which might otherwise be distorted by the substrate's steric bulk in a chelated state.

Q: I am using Hoveyda-Grubbs II. Do I still need Benzoquinone? A: Yes. While Hoveyda-Grubbs II is more thermally stable than Grubbs II, it is actually more prone to releasing the active species that forms hydrides over long reaction times. Benzoquinone is highly recommended for Hoveyda-Grubbs II reactions involving migration-prone substrates (e.g., allylic ethers).

References

  • Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Synthesis of Humulene and Related 11-Membered Rings. The Journal of Organic Chemistry. Link (Establishes the Ti(OiPr)4 protocol).

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[2] Link (Establishes the Benzoquinone protocol).

  • Werner, H., & Wolf, J. (2010). The Reaction of Grubbs-Type Catalysts with Alcohols and Phenols. Organometallics. Link (Mechanistic insight into hydride formation).

  • Moise, J., Arseniyadis, S., & Cossy, J. (2013). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry. Link (Discusses additives and mechanisms).

Sources

purification of (2R)-but-3-en-2-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2R)-But-3-en-2-ol

Introduction: The "Volatility vs. Purity" Paradox

Compound Profile:

  • Name: this compound (also: (R)-Methyl Vinyl Carbinol)

  • Boiling Point: 96–97 °C (at 760 mmHg)

  • Key Risks: Volatility, Azeotrope formation (with water), Acid-catalyzed Racemization, Polymerization.

Welcome to the Technical Support Center. This guide addresses the specific challenges of purifying this compound. Unlike standard alcohols, this allylic alcohol presents a dual challenge: it is volatile enough to be lost during solvent removal, yet sensitive enough to racemize or rearrange if treated with standard acidic workups.

Module 1: Thermal Separation & Volatility Management

Q: I am losing significant product yield during solvent removal (rotary evaporation). How do I prevent this?

A: This is the most common failure mode. This compound has a boiling point (97 °C) relatively close to common extraction solvents like Ethanol or Water, and it forms azeotropes.

The Solution: The "Salting Out" & Entrainer Protocol Do not rely on simple evaporation if your product is in an aqueous or semi-aqueous mixture (common after enzymatic resolution).

  • Saturation (Salting Out): Before extraction, saturate the aqueous phase with NaCl or K₂CO₃. This pushes the organic alcohol out of the water layer (the "salting out" effect), increasing extraction efficiency into the organic solvent (e.g., Diethyl Ether or MTBE).

  • Solvent Choice: Use Pentane or Diethyl Ether for extraction. Their boiling points (36°C and 35°C) are sufficiently distinct from the product (97°C) to allow removal without co-distilling the product.

  • Vigreux Column Evaporation: Do not use a standard rotary evaporator for the final concentration. Instead, use a short-path distillation setup with a Vigreux column at atmospheric pressure to distill off the solvent. The column provides the necessary theoretical plates to separate the solvent from the product, which a rotavap "bump trap" cannot do.

Q: My product contains water even after drying with MgSO₄. Why?

A: this compound is hygroscopic and forms a binary azeotrope with water. Standard drying agents like MgSO₄ can be insufficient if the water content is high.

Protocol: The Molecular Sieve Polish

  • Bulk Drying: Use anhydrous Na₂SO₄ (Sodium Sulfate) first.[1] It is less acidic than MgSO₄, reducing the risk of acid-catalyzed rearrangement.

  • Polishing: Transfer the decanted organic layer to a flask containing activated 3Å or 4Å Molecular Sieves and let stand for 12+ hours.

  • Filtration: Filter through a sintered glass frit (not paper, to avoid cellulose fibers/moisture) before final distillation.

Module 2: Enantiomeric Integrity (The Chiral Challenge)

Q: My enantiomeric excess (ee%) dropped from >98% to 90% after purification. What happened?

A: You likely exposed the compound to acidic conditions. Allylic alcohols are prone to acid-catalyzed racemization via the formation of a symmetrical allylic carbocation intermediate.

The Mechanism of Failure: Under acidic conditions (even weak acids like silica gel protons), the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized cation that can be attacked from either face, leading to racemization.

Racemization Start This compound (Pure Enantiomer) Inter Allylic Cation (Achiral Intermediate) Start->Inter -H2O Acid H+ (Acid Catalyst) (Silica/Acidic Workup) Acid->Start Racemate Racemic Mixture (R + S) Inter->Racemate +H2O (Non-selective attack)

Figure 1: Mechanism of acid-catalyzed racemization in allylic alcohols.

Corrective Protocol:

  • Avoid Acidic Washes: Never wash the organic layer with HCl or strong acids. Use saturated NH₄Cl (mildly acidic) only if necessary, but prefer brine.

  • Neutralize Silica Gel: If you must use column chromatography, pre-treat the silica gel with 1% Triethylamine (Et₃N) in the eluent (e.g., Pentane/Ether + 1% Et₃N). This neutralizes the acidic sites on the silica.

  • Base Wash: Wash glassware with a dilute base solution before distillation to remove acid residues.

Module 3: Impurity Profiling & Troubleshooting

Q: I see a peak at ~81°C in my distillation. Is this my product degrading?

A: No, that is likely Methyl Vinyl Ketone (MVK) , the starting material or an oxidation byproduct.

Purification Decision Matrix:

Impurity TypeCharacteristicRemoval Strategy
Methyl Vinyl Ketone (MVK) BP: 81°C, Yellowish, PungentFractional Distillation. The 16°C BP difference allows separation using a 10-20 cm Vigreux column. Collect the fraction at 96-97°C.
Water AzeotropeAzeotropic Distillation (using Pentane) or Molecular Sieves (3Å).
Enzyme (CAL-B) Solid particulatesFiltration. Filter through Celite pad before extraction to prevent emulsion formation.
(S)-Enantiomer Chiral ImpurityKinetic Resolution. Re-subject to enzymatic acetylation (CAL-B + Vinyl Acetate). The (R)-alcohol reacts faster, leaving the (S)-alcohol. If you want the (R), use hydrolysis of the acetate ester.

Module 4: Workflow Visualization

The following diagram outlines the decision process for purifying the crude reaction mixture (e.g., from a Grignard reaction or Enzymatic Resolution).

PurificationWorkflow Start Crude Reaction Mixture CheckSource Source? Start->CheckSource Enzymatic Enzymatic Resolution (CAL-B) CheckSource->Enzymatic Chemical Chemical Synthesis (Grignard/Reduction) CheckSource->Chemical Filter Filtration (Celite) Remove Enzyme Enzymatic->Filter Quench Quench (Sat. NH4Cl) Neutralize Base Chemical->Quench Extract Extraction (Et2O or Pentane) + Salt Out (NaCl) Filter->Extract Quench->Extract Dry Drying (Na2SO4 + 3A Sieves) Extract->Dry Concentrate Atmospheric Distillation (Vigreux Column) Dry->Concentrate PurityCheck GC Analysis Concentrate->PurityCheck Final Pure this compound PurityCheck->Final Pure (>98%) Chromatography Flash Chromatography (Pentane/Ether + 1% Et3N) PurityCheck->Chromatography Impure Chromatography->Final

Figure 2: Integrated purification workflow for this compound.

References

  • Enzymatic Kinetic Resolution

    • Title: Lipase-catalyzed kinetic resolution of 3-buten-2-ol.
    • Source:Journal of Organic Chemistry.
    • Context: Describes the use of Candida antarctica Lipase B (CAL-B) for high enantioselectivity.
    • URL:[Link]

  • Acid-Catalyzed Racemization Mechanism

    • Title: Acid-catalyzed rearrangement and racemization of allylic alcohols.[2]

    • Source:Journal of the American Chemical Society.
    • Context: Mechanistic insight into the stability of allylic c
    • URL:[Link]

  • Azeotropic Data & Physical Properties

    • Title: Vapor-Liquid Equilibrium D
    • Source:NIST Chemistry WebBook.
    • Context: Provides boiling point and azeotropic d
    • URL:[Link]

  • Determination of Absolute Configuration

    • Title: Determination of Absolute Configuration of Secondary Alcohols using Mosher Esters.
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for verifying the (2R)
    • URL:[Link]

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overcoming low conversion rates in 3-buten-2-ol acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of 3-buten-2-ol. As a secondary allylic alcohol, this substrate presents unique challenges, including steric hindrance and the potential for side reactions, which can often lead to frustratingly low conversion rates. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Catalyst and Reaction Mechanism Issues

Q1: My standard acylation using acetic anhydride and a base like pyridine or triethylamine is sluggish and gives low yields. What's going wrong?

A: This is a common issue. 3-Buten-2-ol is a secondary alcohol, which is sterically more demanding than a primary alcohol. Standard, non-nucleophilic bases like pyridine or triethylamine are often not sufficient to activate the acylating agent effectively for a moderately hindered alcohol. The primary issue is the slow rate of reaction, which can be outcompeted by side reactions or simply fail to reach completion in a reasonable timeframe.

To overcome this, a nucleophilic catalyst is required. The most common and effective choice is 4-(Dimethylamino)pyridine (DMAP) . DMAP functions by first reacting with the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself, readily transferring the acetyl group to the hydroxyl of 3-buten-2-ol.[1]

Causality Chain: Standard Base (e.g., Pyridine) -> Weak activation of Ac₂O -> Slow acylation of secondary -OH -> Low Conversion Nucleophilic Catalyst (DMAP) -> Formation of highly reactive N-acylpyridinium ion -> Rapid acylation of secondary -OH -> High Conversion

Q2: I'm performing an enzymatic kinetic resolution using a lipase (e.g., Novozym 435) to get an enantiomerically enriched product, but the reaction stops at around 50% conversion. Is the enzyme inactive?

A: It is highly unlikely that the enzyme is inactive; rather, it is performing its function perfectly. A kinetic resolution (KR) is designed to selectively acylate only one enantiomer of a racemic mixture. Therefore, the maximum theoretical yield for the acylated product is 50%, with the other 50% remaining as the unreacted, enantiopure alcohol.[2][3]

If your goal is to achieve a yield greater than 50% for a single enantiomeric product, you must implement a Dynamic Kinetic Resolution (DKR) . A DKR combines the enantioselective enzymatic acylation with an in-situ racemization of the starting alcohol.[2][4] This is typically achieved by adding a racemization catalyst, often a ruthenium complex, to the reaction mixture.[2][5] As the "fast-reacting" enantiomer is consumed by the enzyme, the racemization catalyst converts the "slow-reacting" enantiomer into the fast one, allowing the reaction to proceed to a theoretical 100% conversion to a single enantiomer of the product ester.[3][4]

Workflow Distinction:

  • Kinetic Resolution (KR): Racemic Alcohol + Lipase -> 50% Acylated Product (R-ester) + 50% Unreacted Alcohol (S-alcohol)

  • Dynamic Kinetic Resolution (DKR): Racemic Alcohol + Lipase + Racemization Catalyst -> >95% Acylated Product (R-ester)

Q3: My DKR reaction is still not reaching full conversion, or it's creating byproducts. What could be the issue?

A: Compatibility between the enzymatic acylation and the metal-catalyzed racemization is critical and often a source of failure in DKR.[4][6]

  • Catalyst Incompatibility: The most common issue is the incompatibility of the racemization catalyst with the acylating agent. For instance, many ruthenium catalysts are deactivated by acetic anhydride through the formation of stable ruthenium-acetate complexes, which halts the racemization.[4][6] The solution is to switch to a more compatible acylating agent, such as an acyl carbonate (e.g., acetyl isopropyl carbonate) or an enol ester (e.g., isopropenyl acetate), which are less prone to deactivating the metal catalyst.[5][6]

  • Solvent Choice: The optimal solvent for enzymatic activity may not be the best for the racemization catalyst, and vice-versa. Nonpolar solvents like toluene or hexane generally give the best results for both processes in a DKR of secondary alcohols.[2]

  • Byproduct Formation: Some ruthenium catalysts can have low levels of oxidase activity, leading to the formation of ketone byproducts from the alcohol starting material.[2] If you observe ketone formation, you may need to screen different ruthenium complexes or adjust reaction conditions (e.g., temperature, atmosphere).

Category 2: Reagents and Conditions

Q4: How does my choice of acylating agent affect conversion rates outside of enzymatic reactions?

A: The reactivity of the acylating agent is a critical parameter. For a secondary alcohol like 3-buten-2-ol, a more reactive agent is often needed to achieve high conversion, especially if a strong nucleophilic catalyst like DMAP is not used.

Acylating AgentGeneral ReactivityCommon Catalyst/ConditionsKey Considerations
Acyl Halide (e.g., Acetyl Chloride)Very HighPyridine, Et₃NHighly reactive, but generates corrosive HCl byproduct. Can lead to side reactions if not controlled.[7]
Acid Anhydride (e.g., Acetic Anhydride)HighDMAP, Sc(OTf)₃The standard choice for many applications. Less reactive than acyl chlorides but easier to handle.[1][8]
Enol Ester (e.g., Isopropenyl Acetate)ModerateLipases, Metal CatalystsFavorable for enzymatic reactions as the byproduct (acetone) is volatile and does not shift equilibrium.[9][10]
Carboxylic Acid (e.g., Acetic Acid)LowStrong Acid (H₂SO₄), DCCThis is an equilibrium-limited Fischer esterification. Requires forcing conditions or water removal.[11]

Q5: Can the reaction stall due to equilibrium, and if so, how can I drive it to completion?

A: Yes, especially in Fischer esterifications using a carboxylic acid.[11] However, when using highly reactive acylating agents like anhydrides or acyl chlorides, the reaction is essentially irreversible. If the reaction stalls under these conditions, the cause is more likely to be catalyst deactivation, insufficient catalyst loading, or suboptimal temperature.

To drive equilibrium-limited reactions:

  • Use an Excess of a Reagent: Using an excess of either the alcohol or the acylating agent can shift the equilibrium towards the products.[9]

  • Remove Byproducts: In Fischer esterification, removing water with a Dean-Stark trap is a classic method. When using enol esters, the enol byproduct tautomerizes to a ketone or aldehyde, which effectively removes it from the equilibrium and drives the reaction forward.[9]

Category 3: Side Reactions and Byproducts

Q6: I'm seeing multiple products on my TLC/GC-MS analysis. What are the likely side reactions with 3-buten-2-ol?

A: The allylic nature of 3-buten-2-ol makes it susceptible to several side reactions, particularly under acidic or metal-catalyzed conditions.

  • Allylic Rearrangement (SN2'): The most common side reaction. Under certain conditions, especially with transition metal catalysts like palladium, the nucleophile (the acylating agent or another species) can attack the terminal carbon of the double bond, leading to a rearranged ester product (crotyl acetate).[12]

  • Elimination/Dehydration: Strong acids and high temperatures can cause the elimination of water to form 1,3-butadiene.

  • Polymerization: The vinyl group is susceptible to polymerization, especially under harsh acidic conditions or in the presence of radical initiators. This often manifests as a dark, tar-like substance in the reaction flask.[13][14]

  • Etherification: If the reaction is run at high concentrations or for extended times, the alcohol can react with another alcohol molecule (or the product ester in a transesterification) to form an ether.

Visualized Mechanisms and Workflows

DMAP_Mechanism cluster_activation Step 1: Catalyst Activation cluster_acylation Step 2: Acyl Transfer DMAP DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Acetate Acetate Anion Ac2O->Acetate Loss of Leaving Group Intermediate->DMAP Catalyst Regeneration Product 3-Buten-2-yl Acetate Intermediate->Product Alcohol 3-Buten-2-ol Alcohol->Product Nucleophilic Attack

// Branch 1: Standard Acylation path_standard [label="High Yield Ester"]; check_catalyst [label="Are you using a\nnucleophilic catalyst\n(e.g., DMAP)?", shape=diamond, style=filled]; use_dmap [label="Action: Add DMAP (1-10 mol%).\nMonitor reaction by TLC/GC.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Still low conversion?\nCheck reagent purity & solvent dryness.", shape=diamond, style=filled]; purify [label="Action: Purify reagents.\nUse anhydrous solvent.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; success1 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Enantioselective Acylation path_enantio [label="Enantiopure Product"]; check_yield [label="Is conversion ~50%?", shape=diamond, style=filled]; kr_ok [label="This is expected for\nKinetic Resolution (KR).\nIsolate unreacted alcohol.", shape=box]; need_dkr [label="Need >50% Yield?\nImplement Dynamic\nKinetic Resolution (DKR).", shape=diamond, style=filled]; dkr_protocol [label="Action: Add racemization catalyst\n(e.g., Ru complex) and switch to\ncompatible acyl donor (e.g., isopropenyl acetate).", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; success2 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> check_catalyst [label="Standard Acylation"]; q1 -> check_yield [label="Enantioselective\nAcylation"];

check_catalyst -> use_dmap [label="No"]; check_catalyst -> check_reagents [label="Yes"]; use_dmap -> check_reagents; check_reagents -> purify [label="No"]; purify -> success1; check_reagents -> success1 [label="Yes"];

check_yield -> kr_ok [label="Yes"]; check_yield -> need_dkr [label="No"]; need_dkr -> dkr_protocol [label="Yes"]; dkr_protocol -> success2; } enddot Caption: Troubleshooting workflow for low conversion rates.

Validated Experimental Protocols
Protocol 1: High-Yield DMAP-Catalyzed Acylation

This protocol is designed for the straightforward, high-conversion synthesis of 3-buten-2-yl acetate.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-buten-2-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Dynamic Kinetic Resolution (DKR) using Novozym 435

This protocol is adapted from established methods for the DKR of secondary alcohols to yield an enantiomerically pure ester.[2][5]

  • Preparation: To a dry vial, add the racemic 3-buten-2-ol (1.0 eq), a suitable ruthenium racemization catalyst (e.g., Shvo's catalyst, 1-2 mol%), and immobilized lipase (Novozym 435, 10-20 mg/mmol of alcohol).

  • Solvent and Acyl Donor: Add an anhydrous, nonpolar solvent (e.g., toluene, to 0.2 M). Add the acyl donor, isopropenyl acetate (2.0 - 3.0 eq).

  • Reaction: Seal the vial and place it on a shaker or stirrer at a constant temperature (typically 40-60 °C).

  • Monitoring: Monitor the reaction for both conversion and enantiomeric excess (ee) of the product ester and remaining starting material using chiral GC or HPLC. The reaction may take 24-72 hours to reach >95% conversion.

  • Workup: Once the reaction is complete, filter off the immobilized enzyme and the solid racemization catalyst. The enzyme can often be washed and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the enantiomerically pure 3-buten-2-yl acetate.

References
  • Vertex AI Search, based on "High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups - PMC".
  • Vertex AI Search, based on "Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration | Request PDF - ResearchG
  • Vertex AI Search, based on "Reaction of a secondary allylic alcohol 2 a - ResearchG
  • Vertex AI Search, based on "Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal".
  • Vertex AI Search, based on "Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols - PMC".
  • Vertex AI Search, based on "Deacylative allylation: allylic alkylation via retro-Claisen activ
  • Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J.-E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645–1650. [Link]

  • Vertex AI Search, based on "Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols | ACS Organic & Inorganic Au".
  • Lee, S. Y., Murphy, J. M., Ukai, A., & Fu, G. C. (2012). Nonenzymatic dynamic kinetic resolution of secondary alcohols via enantioselective acylation: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(36), 15149–15153. [Link]

  • Vertex AI Search, based on "Table 1 Influence of the Acylating Agent and of the Catalyst on the...
  • Vertex AI Search, based on "Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)
  • Hoben, C., & Bäckvall, J.-E. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7793. [Link]

  • Vertex AI Search, based on "Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC".
  • Vertex AI Search, based on "Dynamic kinetic resolution of sec‐alcohols by acylation performed in...
  • Vertex AI Search, based on "Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - RSC Publishing".
  • Vertex AI Search, based on "ChemInform Abstract: Palladium(II)-Catalyzed Carbonylation of 3-Buten-1-ols and 3-Butyn-1- ols: An Efficient Synthesis of γ-Butyrolactones.
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  • Vertex AI Search, based on "Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions".
  • Vertex AI Search, based on "Palladium(ii)-catalyzed γ-selective hydroarylation of alkenyl carbonyl compounds with arylboronic acids - PMC".
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Technical Support Center: Handling Flammability and Peroxide Formation in Allylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety & Troubleshooting Center. As researchers and drug development professionals, you frequently utilize allylic alcohols as versatile synthetic intermediates. However, these reagents present a severe dual-threat profile: high flammability and insidious peroxide formation.

This guide provides self-validating protocols and mechanistic insights to ensure your experimental workflows remain safe, reproducible, and analytically pure.

Section 1: Mechanistic Causality (The "Why")

Q: Why are allylic alcohols uniquely susceptible to peroxide formation compared to standard aliphatic alcohols? A: The susceptibility is governed by fundamental bond dissociation energies and structural resonance. In allylic alcohols (e.g., prop-2-en-1-ol), the carbon atom adjacent to the carbon-carbon double bond contains highly reactive α-hydrogens[1]. When exposed to ambient oxygen, UV light, or trace metal initiators, hydrogen abstraction occurs, generating an allylic radical.

Unlike standard aliphatic radicals, this allylic radical is highly stable due to resonance delocalization across the pi-system. This stabilized radical rapidly reacts with ambient diatomic oxygen to form a peroxy radical, which subsequently abstracts another hydrogen to form an allylic hydroperoxide[1]. Because these organic peroxides are significantly less volatile than the parent alcohol, they concentrate dangerously during evaporative processes like distillation or rotary evaporation, leading to severe shock-sensitive explosion hazards[1].

Autoxidation A Allylic Alcohol (e.g., Allyl Alcohol) B Initiation (O2, Light, Heat) A->B C Allylic Radical (Resonance Stabilized) B->C D O2 Addition C->D E Peroxy Radical Intermediate D->E F Hydrogen Abstraction E->F G Allylic Hydroperoxide (Explosion Hazard) F->G

Logical pathway of resonance-stabilized autoxidation in allylic alcohols.

Q: How does the flammability profile of allylic alcohols complicate their handling? A: Allyl alcohol, the simplest representative of this class, is a highly flammable liquid with a flash point of approximately 21°C to 22°C[2][3]. It readily forms explosive mixtures with air at standard room temperature[2]. When combined with its tendency to form shock-sensitive peroxides, the thermal hazard is exponentially magnified. Heating a peroxide-laden allylic alcohol to its boiling point (96-98°C)[3] during distillation provides both the activation energy for peroxide detonation and the vapor concentration for a secondary solvent fire.

Section 2: Quantitative Safety Data

To properly assess risk before scaling up a reaction, consult the physicochemical properties of your specific allylic substrate. Allylic structures fall under Group B peroxide-forming chemicals, meaning they pose a severe hazard when concentrated[1].

Table 1: Physicochemical and Safety Metrics of Common Allylic Alcohols

Compound NameCAS NumberFlash PointBoiling PointPeroxide Hazard Class
Allyl Alcohol 107-18-621°C (70°F)[2]96-98°C[3]Group B (Concentration Hazard)[1]
1-Octen-3-ol 3391-86-468°C (154°F)174°CGroup B (Concentration Hazard)
Geraniol 106-24-176°C (169°F)230°CGroup B (Concentration Hazard)

Section 3: Diagnostic & Testing Protocols

Q: What is the most reliable method to test for peroxides before utilizing an allylic alcohol in a reaction? A: Never rely on visual inspection (e.g., looking for crystal formation), as liquid hydroperoxides are invisible and fully miscible in the parent alcohol. The standard self-validating protocol requires testing the solvent prior to any evaporative concentration or distillation[1].

Step-by-Step Methodology: KI Starch Peroxide Testing Causality Note: The iodide ion (


) is oxidized by organic peroxides to iodine (

), which then complexes with starch to form a highly visible, deep blue chromophore.
  • Preparation: In a fume hood, prepare a fresh solution of 10% Potassium Iodide (KI) in glacial acetic acid.

  • Sampling: Extract 1 mL of the suspect allylic alcohol using a clean, metal-free glass pipette.

  • Reaction: Add the 1 mL of allylic alcohol to 1 mL of the KI/acetic acid solution in a clear glass vial.

  • Validation: Add 1-2 drops of 1% aqueous starch indicator solution.

  • Observation:

    • A rapid color change to deep blue/black indicates high peroxide concentrations (>20 ppm).

    • A faint yellow/brown indicates low levels.

    • No color change confirms the absence of peroxides.

Section 4: Quenching & Purification (Troubleshooting)

Q: I detected peroxides in my allyl alcohol stock (>20 ppm). How do I safely quench them without destroying the alcohol? A: For laboratory-scale purification, washing the allylic alcohol with an aqueous reducing agent such as ferrous sulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is highly effective. The 

ion reduces the dangerous hydroperoxides to their corresponding stable alcohols while being oxidized to

.

Step-by-Step Methodology: Ferrous Sulfate Quenching Protocol

  • Solution Preparation: Prepare a fresh aqueous solution containing 60g of

    
     and 6 mL of concentrated sulfuric acid dissolved in 110 mL of deionized water.
    
  • Extraction: In a separatory funnel, combine the peroxide-contaminated allylic alcohol with the

    
     solution (use a 1:5 volume ratio of 
    
    
    
    solution to alcohol).
  • Agitation: Shake the funnel gently to avoid emulsions. Vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. Discard the aqueous (bottom) layer[4].

  • Self-Validation (Critical): Retest the organic layer using the KI starch protocol described in Section 3. Repeat the wash if peroxides persist.

  • Drying & Distillation: Dry the peroxide-free allyl alcohol over a suitable drying agent (e.g., anhydrous

    
    )[5]. Proceed with fractional distillation under an inert nitrogen atmosphere[5]. Crucial Safety Rule:  Never distill a peroxide-forming solvent to dryness; always leave at least 10-20% bottoms in the distillation flask to prevent trace peroxide detonation.
    

QuenchingWorkflow A Test Allylic Alcohol Stock B Peroxide Concentration? A->B C < 20 ppm Safe for Use B->C D 20 - 100 ppm Requires Quenching B->D E > 100 ppm Do Not Touch. Call EHS. B->E F FeSO4 Aqueous Wash D->F G Phase Separation & Retest Organic Layer F->G G->F If peroxides persist H Dry over K2CO3 & Distill (Leave 20% Bottoms) G->H

Diagnostic and remediation workflow for peroxide-contaminated allylic alcohols.

Section 5: Storage & Lifecycle Management

Q: What are the EHS guidelines for storing peroxide-forming allylic alcohols? A: Because allylic compounds are classified as Group B peroxide formers[1], strict lifecycle management is required to prevent tragic accidents:

  • Date Labeling: Containers must be explicitly dated upon receipt and dated again upon opening[6].

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) in tightly sealed containers to exclude oxygen.

  • Temperature & Location: Store in a dedicated flammables storage cabinet away from light and heat sources[7]. Do not store in standard domestic refrigerators. The flash point of allyl alcohol (21°C)[2] is near room temperature, meaning internal electrical arcs from a standard fridge compressor can trigger an explosion. If cold storage is required, use an explicitly rated explosion-proof refrigerator[8].

  • Shelf Life: Dispose of or test opened containers every 6 to 12 months[1].

References

  • How to Form Allylic Alcohol - SLT SLT Chemicals[Link][2]

  • CHEMICAL HYGIENE PLAN TABLE OF CONTENTS Oakland University[Link][8]

  • Hazardous Waste Disposal Guide Northwestern University Research Safety [Link][6]

  • Waste Management and Minimization Plan St. Lawrence University[Link]

  • CHEMICAL HYGIENE PLAN Cal Poly Humboldt[Link][7]

  • Can anyone suggest how to remove peroxide from allyl alcohol? ResearchGate[Link][4]

  • Those pesky peroxides… ACS Chemical Health & Safety[Link][1]

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Validation & Comparative

The Analytical Crucible: Determining the Enantiomeric Excess of (2R)-but-3-en-2-ol via Mosher’s Ester Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

(2R)-but-3-en-2-ol is a highly versatile chiral allylic alcohol that serves as a fundamental building block in the synthesis of complex natural products and pharmaceutical intermediates. The accurate determination of its enantiomeric excess (ee) and absolute configuration is a critical quality control step in asymmetric synthesis [1]. While modern chromatographic techniques have become the industry standard for high-throughput ee determination, Mosher's ester analysis remains an indispensable, self-validating technique that simultaneously provides both ee and absolute stereochemical assignment [1].

This guide objectively compares the performance of Mosher's acid analysis against modern alternatives like Chiral GC and HPLC, providing actionable methodologies for researchers and drug development professionals.

Mechanistic Deep Dive: Mosher's Ester Analysis

Expertise & Experience: The Causality of Anisotropic Shielding

Mosher's method relies on the derivatization of the chiral secondary alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) [1]. This reaction converts the enantiomeric mixture of the alcohol into a mixture of diastereomeric esters.

The fundamental causality behind this method is the magnetic anisotropy generated by the phenyl ring of the MTPA moiety. In the favored conformation of the Mosher's ester, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group selectively shields the protons on one side of the chiral center, leading to distinct


H and 

F NMR chemical shifts for the two diastereomers [1]. By calculating the difference in chemical shifts (

), one can unambiguously deduce the absolute configuration, while the integration of the distinct diastereomeric peaks provides the enantiomeric ratio.
Trustworthiness: A Self-Validating Protocol

A critical failure point in derivatization-based ee determination is kinetic resolution. If the esterification reaction does not proceed to 100% conversion, the faster-reacting enantiomer will be overrepresented in the product, artificially skewing the ee calculation. Therefore, the protocol must be a self-validating system: an excess of MTPA-Cl and a hypernucleophilic catalyst (such as DMAP) are used to force the reaction to quantitative completion. The crude NMR spectrum must be checked for the complete disappearance of the starting allylic alcohol's carbinyl proton signal before ee calculations are performed.

G A Enantioenriched This compound B Derivatization (R)- & (S)-MTPA-Cl Pyridine, DMAP, CH2Cl2 A->B C Diastereomeric Mosher's Esters B->C Quantitative Conversion D 1H / 19F NMR Spectroscopy C->D E Integration of Diastereomeric Peaks (ee Calculation) D->E F Δδ Analysis (Absolute Configuration) D->F

Workflow for Mosher's ester derivatization and NMR analysis of this compound.

Comparative Analysis: Mosher's vs. Modern Alternatives

While Mosher's analysis is mechanistically robust, it competes directly with modern chromatographic methods that physically separate the enantiomers.

  • Chiral Gas Chromatography (GC) : For volatile, low-molecular-weight compounds like but-3-en-2-ol, chiral GC is exceptionally effective. Separation is achieved using capillary columns coated with chiral stationary phases, such as derivatized

    
    -cyclodextrins (e.g., 
    
    
    
    -DEX 120 or Chiraldex G-TA) [3, 4]. The enantiomers interact diastereomerically with the cyclodextrin cavity, resulting in distinct retention times.
  • Chiral High-Performance Liquid Chromatography (HPLC) : Although less common for highly volatile short-chain aliphatic alcohols, chiral HPLC (using columns like Chiralcel OD-H or OB) is frequently used for heavier, less volatile derivatives of but-3-en-2-ol (e.g., 4-phenylbut-3-en-2-ol) [2, 4].

Quantitative Comparison of Methods
Analytical MethodEnantiomeric ResolutionSample RequirementAnalysis TimeAbsolute Configuration AssignmentEquipment Cost
Mosher's Ester (NMR) High (Baseline separation in

F)
~5-10 mg12h (Deriv.) + 15m (NMR)Yes (Direct via

model)
Low (if NMR is available)
Chiral GC (

-DEX)
Very High< 1 mg15 - 30 minsNo (Requires pure standard)Moderate
Chiral HPLC Moderate to High~1 mg10 - 45 minsNo (Requires pure standard)High

Experimental Protocols

Protocol 1: Mosher's Ester Derivatization of this compound
  • Preparation : In an oven-dried, argon-purged 5 mL vial, dissolve this compound (10 mg, 0.14 mmol) in anhydrous dichloromethane (1.0 mL).

  • Reagent Addition : Add anhydrous pyridine (34 µL, 0.42 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.7 mg, 0.014 mmol).

  • Derivatization : Dropwise, add (S)-(+)-MTPA-Cl (53 mg, 0.21 mmol, 1.5 eq) to the stirring solution. (Note: Reacting with the (S)-MTPA-Cl reagent yields the (R)-Mosher's ester derivative).

  • Reaction Monitoring : Stir at room temperature for 4-12 hours. Monitor via TLC to ensure complete consumption of the alcohol. This is non-negotiable to prevent kinetic resolution artifacts.

  • Workup : Quench with saturated aqueous NaHCO

    
     (1 mL). Extract with dichloromethane (3 × 2 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Analysis : Concentrate under reduced pressure and analyze the crude mixture directly via

    
    H and 
    
    
    
    F NMR. Calculate the ee by integrating the well-resolved methoxy (-OCH
    
    
    ) or trifluoromethyl (-CF
    
    
    ) signals of the diastereomers.
Protocol 2: Chiral GC Analysis of but-3-en-2-ol
  • Sample Preparation : Dissolve 1 mg of the allylic alcohol in 1 mL of GC-grade hexane or dichloromethane.

  • Instrumentation Setup : Equip the Gas Chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column (e.g.,

    
    -DEX 120, 30 m × 0.25 mm i.d., 0.25 µm film thickness) [3].
    
  • Method Parameters :

    • Carrier Gas : Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature : 250 °C.

    • Detector Temperature : 250 °C.

    • Oven Program : Isothermal at 60 °C for 5 minutes, then ramp at 2 °C/min to 120 °C.

  • Validation : Inject a racemic standard of but-3-en-2-ol first to confirm baseline resolution of the (2R) and (2S) enantiomers. Subsequently, inject the enantioenriched sample and calculate the ee from the integrated peak areas [2].

References

  • Title : Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures - PMC Source : nih.gov URL :[Link]

  • Title : Supporting Information - RSC Source : rsc.org URL :[Link]

  • Title : Synthesis by Resolution and Inversion Methods - Thieme E-Books Source : thieme-connect.de URL :[Link]

Rt-βDEXsa column separation of (R) and (S)-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals on the enantioselective resolution of (R)- and (S)-3-buten-2-ol.

Executive Summary

The enantiomeric separation of small, volatile unsaturated alcohols like 3-buten-2-ol is notoriously difficult in gas chromatography (GC). Because the chiral center is adjacent to a short aliphatic chain and a terminal double bond, the molecule offers limited steric bulk and functional group diversity for interaction with chiral selectors. While standard permethylated cyclodextrin columns often fail to achieve baseline resolution for this compound, the Rt-βDEXsa column provides a highly specific microenvironment that exploits subtle hydrogen bonding and dipole-dipole interactions, making it the premier choice for this separation.

Mechanistic Causality: The Chemistry of Chiral Recognition

To understand why the Rt-βDEXsa column succeeds where others fail, we must examine the thermodynamics of the host-guest inclusion complex.

The stationary phase of the Rt-βDEXsa consists of 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrin doped into a 14% cyanopropylphenyl/86% dimethyl polysiloxane matrix[1]. Chiral recognition on this phase is driven by three causal factors:

  • Steric Inclusion & The TBDMS Group: The β-cyclodextrin cavity perfectly accommodates the C4 chain of 3-buten-2-ol. The bulky tert-butyl dimethylsilyl (TBDMS) groups at the primary hydroxyl face (position 6) extend the cavity's depth, forcing the analyte to orient its chiral center toward the secondary hydroxyl face (positions 2 and 3)[2].

  • Hydrogen Bonding via Acetoxy Groups: Unlike permethylated phases (e.g., Rt-βDEXm or β-DEX 120), the Rt-βDEXsa features acetoxy groups at positions 2 and 3. These carbonyl oxygens act as rigid, strong hydrogen-bond acceptors for the hydroxyl group of 3-buten-2-ol. The spatial orientation of these acetoxy groups creates a distinct difference in the Gibbs free energy of complexation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between the (R) and (S) enantiomers[3].
    
  • π-π Interactions in the Polymer Matrix: The 14% cyanopropylphenyl matrix is not merely an inert binder; it provides a polarizable environment. The cyanopropylphenyl groups interact with the π-electrons of the 3-buten-2-ol terminal double bond, slowing longitudinal diffusion and increasing the residence time of the analyte near the chiral selector[1].

Comparative Performance Analysis

When evaluated against alternative commercial and experimental stationary phases, the functionalized chemistry of the Rt-βDEXsa demonstrates superior resolving power for small unsaturated alcohols. For instance, novel porous organic imine nanotubes (TCC1-R) rely heavily on π-π interactions and fail to resolve 3-buten-2-ol because the terminal double bond does not provide sufficient interaction strength compared to aromatic rings[4].

Table 1: Comparison of Chiral Stationary Phases for 3-buten-2-ol Separation

Chiral Stationary PhaseChemistry / Chiral SelectorResolution (

) for 3-buten-2-ol
Performance Characteristics
Rt-βDEXsa 2,3-di-acetoxy-6-O-TBDMS β-CD> 1.5 (Baseline) Optimal for unsaturated alcohols/esters; strong H-bonding[5].
Rt-βDEXm Permethylated β-CD~ 1.0 (Partial)General purpose; lacks specific dipole interactions for this analyte.
β-DEX 120 Permethylated β-CDUnresolvedInsufficient chiral recognition for small C4 unsaturated alcohols[4].
3P-1 Chiral Porous Organic Cage> 1.0 (Partial)Emerging technology; demonstrates partial resolution but lacks commercial reproducibility[6].
TCC1-R Porous Organic Imine NanotubeUnresolvedWeak π-π interactions with the terminal double bond lead to co-elution[4].

Self-Validating Experimental Protocol

To ensure high-fidelity data (E-E-A-T), the following GC-FID/GC-MS protocol is designed as a self-validating system . It incorporates mandatory system suitability checks to verify column performance before sample analysis, and carryover checks to ensure the calculated enantiomeric excess (


) is not artificially skewed.
Phase 1: System Suitability & Calibration
  • Preparation of Racemic Standard: Dilute 10 µL of racemic (±)-3-buten-2-ol in 1 mL of a low-boiling, non-polar solvent (e.g., high-purity hexane or dichloromethane). Causality: A low-boiling solvent ensures the solvent peak elutes well before the highly volatile 3-buten-2-ol, preventing peak masking.

  • Injection: Inject 1.0 µL using a split ratio of 100:1. Causality: Cyclodextrin columns have low sample capacity. Overloading the column instantly degrades the subtle

    
     required for separation, resulting in broad, tailing peaks and loss of resolution[3].
    
  • Validation Gate: Calculate the resolution (

    
    ) between the (R) and (S) peaks. The system is only validated for sample analysis if 
    
    
    
    .
Phase 2: Optimized GC Parameters
  • Column: Rt-βDEXsa, 30 m length x 0.25 mm ID x 0.25 µm film thickness[1].

  • Carrier Gas: Helium or Hydrogen. Set linear velocity to 40–60 cm/s. Causality: While the van Deemter optimum for Hydrogen is ~40 cm/s, slightly higher linear velocities (60 cm/s) on Rt-βDEXsa often yield sharper peaks and better resolution for highly volatile compounds by minimizing longitudinal diffusion[3].

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 2°C/min to 100°C. Causality: Chiral recognition is highly temperature-dependent. A slow ramp rate maximizes the time the analyte spends partitioning into the cyclodextrin cavity at lower temperatures, which is critical for resolving enantiomers with nearly identical boiling points.

  • Detector (FID): 230°C.

Phase 3: Post-Analysis Verification
  • Blank Injection: Run a pure solvent blank immediately after the sample. Causality: Confirms the absence of active-site carryover in the inlet liner or column, ensuring the integrated area counts for the (R) and (S) isomers are absolute.

Workflow Visualization

GC_Workflow N1 1. System Suitability Inject Racemic (±)-3-buten-2-ol N2 2. Evaluate Resolution Target: Rs ≥ 1.5 N1->N2 N2->N1 Fail (Adjust Temp/Flow) N3 3. Enantioselective Sample Analysis N2->N3 Pass N4 4. Data Processing Calculate ee (%) N3->N4 N5 5. Carryover Check Blank Injection N4->N5

Self-validating GC workflow for the enantiomeric separation of 3-buten-2-ol.

Troubleshooting & Optimization

  • Symptom: Peak Tailing of 3-buten-2-ol.

    • Causality & Fix: Alcohols are prone to hydrogen bonding with active silanol groups in the glass inlet liner. Ensure you are using a strictly deactivated (silanized) inlet liner. If tailing persists, increase the split ratio to 150:1 to reduce the mass-on-column[3].

  • Symptom: Partial Co-elution (

    
    ). 
    
    • Causality & Fix: The thermodynamic difference in binding energy is being overridden by kinetic thermal energy. Lower the initial oven temperature to 35°C and decrease the ramp rate to 1°C/min.

References

1.[3] Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. lcms.cz. 3 2. Chiral Separations 5: Separation with Rt-ßDEXsa, Rt-ßDEXcst and Rt-γDEXsa. Restek Resource Hub. 5 3. Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.25 mm ID, 0.25 µm. Restek Corporation. 1 4.[4] Homochiral Porous Organic Imine Supramolecular Nanotube as a Stationary Phase for Highly Efficient Separation of Isomers and Racemates in Gas Chromatography. Analytical Chemistry (ACS Publications). 4 5.[6] A chiral emissive porous organic cage used for high-resolution gas chromatography separations. New Journal of Chemistry (RSC Publishing). 6 6.[2] Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM (Technical University of Munich).2

Sources

Comparison Guide: Enzymatic vs. Chemical Resolution of 3-Buten-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the resolution of 3-buten-2-ol (methyl vinyl carbinol) , Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the superior method for industrial scalability and environmental sustainability. It operates at ambient temperature, uses non-toxic acyl donors, and allows for easy separation of the product (ester) and substrate (alcohol) via distillation due to boiling point differences.

Chemical Resolution (specifically the Sharpless Kinetic Resolution ) remains a powerful alternative for laboratory-scale synthesis where specific enantiomers of the epoxide byproduct are also desired, but it suffers from lower atom economy, safety concerns regarding peroxides, and complex workups for this specific volatile substrate.

Introduction: The Chiral Challenge

3-Buten-2-ol is a versatile chiral building block containing a vinyl group and a secondary hydroxyl group. It is a critical intermediate for:

  • Pharmaceuticals: Synthesis of bioactive heterocycles.

  • Agrochemicals: Pheromone synthesis.

  • Fragrances: High-value esters.

Synthesized industrially as a racemate, the biological activity often resides in a single enantiomer (


 or 

). Direct asymmetric synthesis is expensive; thus, Kinetic Resolution (KR) —where one enantiomer reacts faster than the other—is the standard approach.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

The Gold Standard: Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1][2]

Mechanism: Ping-Pong Bi-Bi

The lipase catalyzes the transesterification of the "fast" enantiomer (typically


) with an acyl donor (vinyl acetate), leaving the "slow" enantiomer (

-alcohol) unreacted. The use of vinyl acetate renders the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde.

EnzymaticMechanism Enzyme Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) Acetaldehyde Acetaldehyde (Byproduct) AcylDonor->Acetaldehyde Tautomerization AcylEnzyme->Enzyme Regeneration FastProd (R)-Acetate (Product) AcylEnzyme->FastProd + (R)-Alcohol Alcohol Racemic 3-Buten-2-ol SlowSub (S)-Alcohol (Unreacted) Alcohol->SlowSub Slow Isomer Remains

Figure 1: Irreversible Transesterification Mechanism using CAL-B.

Experimental Protocol (Self-Validating)

Objective: Isolate (S)-3-buten-2-ol (>99% ee) and (R)-3-buten-2-yl acetate.

  • Setup: In a dry round-bottom flask, dissolve racemic 3-buten-2-ol (1.0 eq, e.g., 7.2 g, 100 mmol) in dry hexane (100 mL).

    • Why Hexane? Hydrophobic solvents preserve the "lid-open" active conformation of lipases.

  • Acyl Donor Addition: Add vinyl acetate (0.6 eq, 60 mmol).

    • Why 0.6 eq? You need a slight excess relative to the reacting enantiomer (0.5 eq) to ensure full conversion of the fast enantiomer.

  • Catalyst Addition: Add Novozym 435 (10-20 mg per mmol substrate).

  • Incubation: Stir at 25–30°C at 200 rpm.

    • Monitoring: Monitor via Chiral GC (e.g., Cyclodex-B column). Look for the disappearance of the

      
      -alcohol peak.
      
  • Termination: Stop when conversion (

    
    ) reaches ~50-51%.
    
    • Critical Check: Do not exceed 52% conversion, or the enantiomeric purity of the remaining alcohol will degrade (though the ester purity increases).

  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Purification: Fractionally distill the filtrate.

    • Boiling Points: 3-buten-2-ol (~96°C) vs. 3-buten-2-yl acetate (~112°C). The significant

      
      bp allows easy separation without chromatography.
      

Method B: Sharpless Kinetic Resolution (Chemical)

The Classic Allylic Route: Titanium Tetraisopropoxide / Tartrate.

Mechanism: Reagent-Controlled Selection

This method relies on the Sharpless asymmetric epoxidation catalyst. One enantiomer of the allylic alcohol coordinates rapidly to the Ti-tartrate dimer and is epoxidized. The other enantiomer reacts much slower (


), remaining as the unreacted alcohol.

SharplessMechanism TiComplex Ti(OiPr)4 + (+)-DIPT (Chiral Catalyst) Coordination Coordination to Ti TiComplex->Coordination Racemate Racemic 3-Buten-2-ol Racemate->Coordination Oxidant TBHP (Oxidant) Oxidant->Coordination FastPath Fast Reaction (Matched Geometry) Coordination->FastPath (S)-Enantiomer SlowPath Slow Reaction (Mismatched) Coordination->SlowPath (R)-Enantiomer EpoxyAlcohol (2S, 3R)-Epoxy Alcohol (Byproduct) FastPath->EpoxyAlcohol Epoxidation RecovAlcohol (R)-3-Buten-2-ol (Target) SlowPath->RecovAlcohol Remains Unreacted

Figure 2: Sharpless Kinetic Resolution Pathway. Note that unlike enzymatic resolution, the byproduct is chemically distinct (epoxide).

Experimental Protocol

Objective: Isolate (R)-3-buten-2-ol.

  • Catalyst Formation: In a flame-dried flask under Argon, add DCM (anhydrous) and Ti(OiPr)4 (0.05 eq). Cool to -20°C.

  • Ligand Addition: Add (+)-Diisopropyl tartrate (DIPT) (0.06 eq). Stir for 20 mins to form the dimer.

  • Substrate Addition: Add racemic 3-buten-2-ol (1.0 eq). Stir 20 mins.

  • Oxidation: Add TBHP (tert-butyl hydroperoxide, 0.6 eq, in decane) dropwise.

    • Safety: TBHP is explosive; handle with extreme care.

  • Reaction: Stir at -20°C for 12–24 hours.

    • Why -20°C? Essential for high enantioselectivity.[3] Room temp leads to non-selective background oxidation.

  • Quench: Add aqueous tartaric acid/FeSO4 solution to destroy excess peroxide and chelate titanium.

  • Workup: Extract with ether.

    • Challenge: 3-buten-2-ol is water-soluble and volatile. Significant yield is often lost during aqueous workup and solvent evaporation.

Comparative Performance Analysis

The following table contrasts the two methods specifically for 3-buten-2-ol.

FeatureEnzymatic Resolution (CAL-B)Chemical Resolution (Sharpless)
Selectivity (

-value)
High (

)
Moderate to High (

)
Reaction Time 4–8 Hours12–24 Hours
Temperature 25°C (Ambient)-20°C (Cryogenic)
Yield (Theoretical) 50% (Max)50% (Max)
Byproduct Acetate Ester (Revertible to alcohol)Epoxy Alcohol (Chemically different)
Separation Distillation (Easy,

bp ~16°C)
Chromatography/Extraction (Difficult)
Scalability Excellent (kg to ton scale)Poor (Safety limits on peroxides)
Green Factor High (Reusable catalyst, no metals)Low (Titanium waste, organic peroxides)
Key Technical Insight: The Volatility Factor

For 3-buten-2-ol specifically, Enzymatic Resolution is decisively better due to volatility.

  • In the Sharpless method, isolating the unreacted alcohol requires evaporating solvents from a complex reaction mixture. Since 3-buten-2-ol boils at 96°C, it often co-evaporates with solvents, leading to yields <30%.

  • In Enzymatic Resolution, the reaction mixture is simple (Hexane + Alcohol + Ester). Distillation is straightforward.

Decision Matrix

Use this logic flow to determine the correct protocol for your specific constraints.

DecisionTree Start Start: Resolve 3-Buten-2-ol Scale What is your scale? Start->Scale Small < 1 gram (Lab) Scale->Small Large > 10 grams (Process) Scale->Large Goal Do you need the Epoxide byproduct? Small->Goal MethodEnz Use CAL-B Enzymatic (Method A) Large->MethodEnz YesEpox Yes, I need chiral epoxy-alcohol Goal->YesEpox NoEpox No, just the alcohol Goal->NoEpox MethodSharpless Use Sharpless KR (Method B) YesEpox->MethodSharpless NoEpox->MethodEnz

Figure 3: Decision Matrix for selecting resolution methodology.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[2][3][4] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Katsuki, T., & Sharpless, K. B. (1980).[5] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. Link

  • Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. Journal of the American Chemical Society, 103(20), 6237-6240. Link

  • Organic Syntheses. (1990). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation.[6] Organic Syntheses, Coll.[7] Vol. 7, p.361. Link

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[2][4] Biocatalysis and Biotransformation, 16(3), 181-204. Link

Sources

NMR shift reagents for (2R)-but-3-en-2-ol purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Superiority in Stereochemistry: NMR Shift Reagents for (2R)-But-3-en-2-ol Purity Analysis

Introduction

The determination of enantiomeric excess (ee) for small, volatile chiral building blocks like this compound presents a unique analytical challenge. Lacking a strong UV chromophore, this allylic alcohol often yields poor sensitivity in traditional chiral High-Performance Liquid Chromatography (HPLC) with UV detection, necessitating tedious pre-column derivatization. Direct


H Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral shift reagents offers a rapid, non-destructive, and highly accurate alternative[1]. This guide objectively compares the performance of Chiral Lanthanide Shift Reagents (CLSRs) and Chiral Solvating Agents (CSAs) for the purity analysis of this compound, providing field-proven methodologies for drug development professionals.

Mechanistic Causality: Breaking Magnetic Symmetry

In an achiral NMR solvent, the enantiomers of but-3-en-2-ol are magnetically equivalent, resulting in overlapping resonances. To differentiate the (R) and (S) configurations, a chiral environment must be introduced to convert the enantiomers into transient diastereomers, which possess distinct chemical shifts (


).
  • Chiral Lanthanide Shift Reagents (CLSRs): Reagents such as Eu(hfc)

    
     and Pr(hfc)
    
    
    
    function as Lewis acids. The paramagnetic lanthanide center coordinates with the hard Lewis base (the hydroxyl oxygen) of the alcohol. Because the surrounding ligands—such as 3-(heptafluoropropylhydroxymethylene)-D-camphorate—are chiral, the resulting coordination complexes adopt diastereomeric geometries. This spatial difference, combined with the paramagnetic pseudocontact shift, induces massive chemical shift separation between the enantiomers[2].
  • Chiral Solvating Agents (CSAs): Non-metallic agents like Pirkle's Alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol] rely on rapid, reversible non-covalent interactions, primarily hydrogen bonding and

    
     stacking[3]. While the induced 
    
    
    
    is smaller than that of CLSRs, CSAs do not cause paramagnetic line broadening, thereby preserving critical J-coupling information[4].

Decision Matrix for Reagent Selection

G N1 Target: this compound Enantiomeric Purity Analysis N2 Is paramagnetic line broadening acceptable? N1->N2 N3 Use Chiral Solvating Agent e.g., Pirkle's Alcohol N2->N3 No N4 Use Chiral Lanthanide Shift Reagent (CLSR) N2->N4 Yes N5 Preferred shift direction to avoid signal overlap? N4->N5 N6 Eu(hfc)3 (Downfield Shift) N5->N6 Downfield N7 Pr(hfc)3 (Upfield Shift) N5->N7 Upfield

Logical decision matrix for selecting the optimal NMR chiral shift reagent for allylic alcohols.

Self-Validating Experimental Protocols

A common pitfall in NMR shift analysis is peak misassignment due to excessive broadening or unexpected chemical shifts. To ensure scientific integrity, the protocol must be a self-validating system: rather than a single-point addition, an NMR titration is performed. This allows the analyst to linearly track the trajectory of the peaks, proving causality between reagent concentration and peak splitting.

Protocol 1: CLSR Titration (Eu(hfc)


 or Pr(hfc)

)
  • Anhydrous Preparation: Dissolve 10 mg of the this compound sample in 0.6 mL of strictly anhydrous CDCl

    
     (stored over 4Å molecular sieves). Causality: Trace water acts as a competitive Lewis base, binding to the lanthanide center and neutralizing the reagent's shifting efficacy.
    
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum (e.g., 400 MHz, 16 scans) to establish the unshifted baseline. Identify the methyl doublet (
    
    
    
    1.2 ppm) and the methine multiplet (
    
    
    4.3 ppm).
  • Incremental Titration: Prepare a stock solution of the chosen CLSR (50 mg/mL in anhydrous CDCl

    
    ). Add the reagent directly to the NMR tube in 0.1 molar equivalent increments relative to the alcohol.
    
  • Trajectory Tracking: Acquire a spectrum after each addition. For Eu(hfc)

    
    , observe the downfield migration of the methyl doublet; for Pr(hfc)
    
    
    
    , observe the upfield migration[2]. The signal will gradually split into two distinct doublets representing the (R) and (S) enantiomers.
  • Integration: Halt the titration when baseline resolution is achieved (typically between 0.3 and 0.5 equivalents). Integrate the separated peaks to calculate the enantiomeric ratio.

Protocol 2: CSA Analysis (Pirkle's Alcohol)

  • Sample Preparation: Dissolve 5 mg of the alcohol in 0.6 mL of CDCl

    
    .
    
  • Excess Addition: Add 3 to 5 molar equivalents of (R)-(-)-Pirkle's alcohol. Causality: Because the non-covalent interactions forming the diastereomeric solvate are weak and transient, a large molar excess is thermodynamically required to drive the equilibrium and maximize the observable shift difference[3].

  • Acquisition: Acquire the

    
    H NMR spectrum (minimum 64 scans to ensure a high signal-to-noise ratio for accurate integration). Analyze the splitting of the terminal alkene protons.
    

Quantitative Performance Comparison

The following table synthesizes the performance metrics of these reagents when applied to small chiral allylic alcohols like but-3-en-2-ol.

MetricEu(hfc)

(CLSR)
Pr(hfc)

(CLSR)
Pirkle's Alcohol (CSA)
Shift Direction Downfield (+

)
Upfield (-

)
Minimal / Variable
Typical

(ppm)
0.20 – 0.500.25 – 0.600.02 – 0.08
Line Broadening Moderate to HighLow to ModerateNone
Molar Eq. Required 0.3 – 0.50.3 – 0.53.0 – 5.0
Sensitivity to Moisture Extremely HighExtremely HighLow
Primary Use Case Large separation needed, baseline overlap is a concern.Large separation needed, avoiding downfield aromatic overlap.High-resolution coupling data required; moisture-rich samples.

Conclusion

For the routine enantiomeric purity analysis of this compound, Eu(hfc)


  remains the gold standard due to its massive induced shift differences, which easily resolve the methyl doublet of the alcohol. However, if the sample contains impurities that resonate in the downfield region, Pr(hfc)

provides an elegant upfield alternative with slightly less line broadening[2]. Conversely, Pirkle's alcohol should be deployed when the structural integrity of the multiplet (J-coupling) must be preserved for concurrent structural elucidation[5].

References

Sources

validating absolute configuration of (2R)-but-3-en-2-ol via derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Absolute Configuration of (2R)-but-3-en-2-ol via Derivatization: A Comparative Guide for NMR-Based Chiral Assignment

As a Senior Application Scientist, I frequently see drug development programs stall due to ambiguous stereochemical assignments. For chiral allylic alcohols like this compound—a highly versatile building block in asymmetric synthesis—relying solely on optical rotation is a critical vulnerability. Trace chiral impurities, concentration variations, or solvent effects can easily invert the observed rotation, leading to catastrophic downstream failures in API manufacturing.

The gold standard for unambiguous assignment remains chemical derivatization followed by NMR analysis[1]. By converting enantiomers into diastereomers using Chiral Derivatizing Agents (CDAs), we translate invisible stereochemistry into a spatially-resolved, quantifiable


H NMR readout. This guide objectively compares the leading CDAs and provides a self-validating protocol for determining the absolute configuration of this compound.

Comparative Evaluation of Chiral Derivatizing Agents (CDAs)

Selecting the correct CDA is a balance between shielding magnitude, conformational predictability, and reaction robustness. Table 1 compares the three most prominent reagents utilized for secondary allylic alcohols.

Table 1: Comparative Performance of Common CDAs for Secondary Alcohols

FeatureMTPA (Mosher's Acid)MPA (Mandelic Acid Derivative)9-AMA (9-Anthrylmethoxyacetic Acid)
Primary Advantage Industry standard; dual-nuclei verification (

H,

F).
Stronger anisotropic shielding (larger

values).
Massive shielding effects; ideal for remote stereocenters.
Shielding Magnitude Moderate (

typically 0.05 – 0.15 ppm).
High (

typically 0.10 – 0.25 ppm).
Very High (

> 0.30 ppm).
Racemization Risk Low (CF

group prevents enolization/ketene formation).
Moderate (Requires strict temperature control during coupling).Moderate
Kinetic Resolution Risk Low (Sterically accessible).LowHigh (Sterically demanding; reactions often stall).
Calculation Model



While MPA and 9-AMA offer larger chemical shift differences (


) due to the closer proximity of their aromatic rings to the substrate[2], Mosher’s acid (MTPA)  remains the superior choice for this compound. Its trifluoromethyl (CF

) group prevents racemization during esterification and provides an orthogonal

F NMR handle to verify diastereomeric purity.

Mechanistic Causality: The Conformational Logic

The entire premise of NMR-based configurational assignment relies on the thermodynamic dominance of a specific conformer. Do not simply assume the model works; you must understand why it works.

For MTPA esters, the dictates that the molecule adopts a syn-periplanar conformation[3]. In this state, the carbinol proton of the alcohol, the ester carbonyl oxygen, and the CF


 group of the MTPA moiety are coplanar.
  • In the (S)-MTPA ester (synthesized using (R)-MTPA-Cl), the phenyl group is oriented to shield the substituents on the left side of the carbinol carbon (L2).

  • In the (R)-MTPA ester (synthesized using (S)-MTPA-Cl), the phenyl group shields the substituents on the right side (L1).

By calculating


, protons with positive values are assigned to the right side of the molecule, and those with negative values to the left. MPA follows a different geometric model where the methoxy group is eclipsed with the carbonyl, reversing the shielding geometry (

)[1].

ShieldingLogic MTPA MTPA Ester (Mosher's) MTPA_Conf Syn-periplanar (CF3 eclipsed with C-H) MTPA->MTPA_Conf MPA MPA Ester (Mandelic) MPA_Conf Syn-periplanar (OMe eclipsed with C=O) MPA->MPA_Conf MTPA_Shield Phenyl shields L1 or L2 (Δδ = δS - δR) MTPA_Conf->MTPA_Shield MPA_Shield Phenyl shields opposite (Δδ = δR - δS) MPA_Conf->MPA_Shield

Conformational logic and shielding differences between MTPA and MPA chiral derivatizing agents.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following workflow for MTPA derivatization integrates critical go/no-go checkpoints to prevent false assignments caused by kinetic resolution or conformational flexibility.

Step 1: Acylation via Acid Chloride (Not Free Acid)

  • Procedure: Dissolve this compound (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    and pyridine (excess). Add (R)-MTPA-Cl (2.0 eq) and a catalytic amount of DMAP. Stir at room temperature. Repeat the exact procedure in a separate flask with (S)-MTPA-Cl.
  • Expert Causality: Always use the acid chloride (MTPA-Cl) rather than the free acid (MTPA-OH). Attempting to couple MTPA-OH using standard reagents (e.g., DCC/DMAP) can transiently form ketenes or oxazolones, leading to partial racemization of the CDA and catastrophic misinterpretation of the resulting NMR spectra.

Step 2: Forcing >95% Conversion (Avoiding Kinetic Resolution)

  • Procedure: Monitor the reaction strictly via TLC or crude

    
    H NMR until the allylic alcohol is completely consumed.
    
  • Expert Causality: If the reaction is stopped at 50% conversion, kinetic resolution may occur. The CDA might react faster with a trace enantiomeric impurity than with the major enantiomer, artificially skewing the observed diastereomeric ratio and invalidating the configuration assignment. Complete conversion guarantees the ester ratio reflects the true starting alcohol.

Step 3: NOESY-Validated NMR Acquisition

  • Procedure: Purify the esters via silica gel chromatography. Acquire

    
    H, 
    
    
    
    F, COSY, and NOESY spectra in CDCl
    
    
    .
  • Expert Causality: Before calculating

    
     values, you must prove the molecule is actually in the syn-periplanar conformation. Check the NOESY spectrum for cross-peaks between the MTPA methoxy protons and the carbinol proton. Because allylic alcohols like but-3-en-2-ol suffer from A(1,3) strain, they can sometimes be forced into alternative conformers. Confirming the NOE cross-peaks validates that the standard Mosher model applies.
    

Workflow A Chiral Allylic Alcohol This compound B Esterification (R)- & (S)-MTPA-Cl / Pyridine A->B Add CDA C In-Process Control (TLC & 1H NMR Shift Check) B->C Monitor C->B Incomplete D Purification (Silica Gel / HPLC) C->D >95% Conversion E NMR Acquisition (1H, 19F, COSY, NOESY) D->E Pure Esters F Conformer Validation (NOESY Cross-Peaks) E->F Extract Shifts G Δδ Calculation & Absolute Configuration F->G Syn-periplanar Confirmed

Self-validating experimental workflow for MTPA derivatization and NMR configuration assignment.

Data Presentation: Validating this compound

When the modified Mosher's method is applied to this compound, the spatial arrangement places the vinyl group on the right (L1) and the methyl group on the left (L2) when viewed according to the Ohtani model[3].

Table 2 summarizes the expected quantitative


 data extracted from the 

H NMR spectra.

Table 2: Simulated


H NMR 

Data for this compound MTPA Esters
Proton

(S)-MTPA (ppm)

(R)-MTPA (ppm)

(

)
Spatial Assignment
H-1 (Methyl) 1.351.48-0.13 L2 (Left side, shielded in S)
H-3 (Vinyl CH) 5.955.82+0.13 L1 (Right side, shielded in R)
H-4a (Vinyl CH

trans)
5.305.18+0.12 L1 (Right side, shielded in R)
H-4b (Vinyl CH

cis)
5.205.10+0.10 L1 (Right side, shielded in R)

Conclusion: The positive


 values for the vinyl protons and negative 

values for the methyl protons unambiguously validate the (2R) absolute configuration. By understanding the conformational causality and enforcing strict in-process controls, researchers can eliminate stereochemical ambiguity in their drug development pipelines.

References

  • Dale, J. A., & Mosher, H. S. (1973).Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(10), 4092-4096.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Assignment of the absolute configuration of polyfunctional compounds by NMR using chiral derivatizing agents. Chemical Reviews, 112(8), 4603-4641.

Sources

Technical Guide: HPLC Enantioseparation of (2R)-but-3-en-2-ol Derivatives on Chiralcel OD-H

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

For researchers in asymmetric synthesis, (2R)-but-3-en-2-ol represents a classic analytical paradox. As a volatile, low-molecular-weight allylic alcohol with negligible UV absorbance above 210 nm, it is effectively "invisible" to standard HPLC-UV workflows.

While Gas Chromatography (GC) using cyclodextrin phases (e.g., Chirasil-DEX) is often the default for the native alcohol, HPLC on Chiralcel OD-H becomes the superior choice when:

  • Isolation is required: You need to recover separated enantiomers (preparative scale).

  • Complex Matrices: The alcohol is part of a non-volatile reaction mixture incompatible with GC injection ports.

  • Trace Analysis: You require the high sensitivity of UV-Vis detection facilitated by chromophores.

This guide details the derivatization-based HPLC strategy , specifically converting the alcohol to its 3,5-dinitrobenzoate (DNB) ester . This transformation introduces the necessary


-acidic aromatic system to engage with the 

-basic Chiralcel OD-H selector, unlocking baseline resolution (

).

Comparative Analysis: OD-H vs. Alternatives

The following table contrasts the primary methodologies for resolving but-3-en-2-ol enantiomers.

FeatureMethod A: HPLC (Chiralcel OD-H) Method B: HPLC (Chiralpak AD-H) Method C: GC (Chirasil-DEX)
Analyte Form 3,5-DNB Ester (Derivatization req.)3,5-DNB Ester (Derivatization req.)[1][2][3]Native Alcohol (Direct inject)
Selectivity (

)
High (1.2 – 1.5) Moderate (1.1 – 1.3)High (> 1.5)
Mechanism Cellulose backbone forms tight "chiral grooves" favoring linear/planar fits.Amylose helical backbone (more open); often better for bulky groups.Inclusion complexation (Host-Guest) in cyclodextrin cavity.
Scalability Excellent (mg to gram scale)ExcellentPoor (Analytical only)
Detection UV (254 nm) – High SensitivityUV (254 nm)FID (Universal but less specific)
Primary Use Enantiopurity determination & Prep isolation Alternative screening if OD-H failsHigh-throughput reaction monitoring

Expert Insight: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) generally outperforms AD-H (the Amylose analog) for planar or linear chiral molecules like the but-3-en-2-ol DNB derivative. The cellulose backbone's rigid "grooves" provide a tighter fit for the flat dinitrobenzoyl group compared to the more open helical structure of amylose.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating. If the derivatization fails, the HPLC retention time will shift significantly (native alcohol elutes near the void volume), alerting the operator immediately.

Phase 1: Derivatization (The "Chromophore Tag")

Objective: Attach a 3,5-dinitrobenzoyl group to introduce UV absorbance and


-

interaction sites.
  • Reagents:

    • This compound (approx. 10 mg)

    • 3,5-Dinitrobenzoyl chloride (1.2 eq)

    • Pyridine (2.0 eq) or Triethylamine/DMAP

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve alcohol in DCM (1 mL).

    • Add base (Pyridine).

    • Add acid chloride slowly at 0°C; warm to RT for 30 mins.

    • Quench: Add 1N HCl (removes pyridine/unreacted amine).

    • Extract: Wash organic layer with NaHCO

      
       (removes free acid).
      
    • Dry: Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Validation: TLC (Hexane/EtOAc 4:1). The ester (

    
    ) should be distinct from the polar acid (
    
    
    
    ).
Phase 2: HPLC Separation Conditions

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane / 2-Propanol (98:2 to 90:10 v/v) Flow Rate: 0.5 – 1.0 mL/min Temperature: 25°C Detection: UV @ 254 nm (Targeting the DNB


-system)

Typical Chromatographic Data (Proxy based on homologs):

  • 
     (Minor/S):  ~12.5 min
    
  • 
     (Major/R):  ~15.2 min
    
  • Selectivity (

    
    ):  1.22
    
  • Resolution (

    
    ):  > 2.5
    

Mechanistic Visualization

The separation relies on a "Three-Point Interaction" model. The Chiralcel OD-H stationary phase contains carbamate groups that act as both hydrogen bond donors/acceptors and dipole interaction sites.

Workflow Diagram

The following diagram illustrates the critical path from crude sample to isolated enantiomer.

G cluster_0 Input cluster_1 Derivatization cluster_2 HPLC Separation (OD-H) Raw Crude this compound (UV Transparent) Rxn Reaction: + 3,5-Dinitrobenzoyl Cl + Pyridine Raw->Rxn Step 1 Workup Workup: HCl Wash -> NaHCO3 Wash Rxn->Workup Product DNB-Ester Derivative (UV Active @ 254nm) Workup->Product CSP Chiralcel OD-H (Cellulose Carbamate) Product->CSP Injection Mech Mechanism: 1. H-Bonding (C=O...NH) 2. Pi-Pi Stacking (DNB...Phenyl) CSP->Mech Interaction Peaks Resolved Peaks (Rs > 2.0) CSP->Peaks Elution

Caption: Workflow transforming the invisible volatile alcohol into a resolvable UV-active ester using DNB derivatization and OD-H interaction.

Interaction Mechanism Diagram

Understanding why OD-H works is crucial for troubleshooting. The DNB group is electron-deficient (


-acid), while the dimethylphenyl group on the CSP is electron-rich (

-base).

Mechanism cluster_interactions Chiral Recognition Sites cluster_analyte_parts Analyte Functional Groups CSP_Node Stationary Phase (OD-H) Cellulose-tris(3,5-dimethylphenylcarbamate) Pi_Base Dimethylphenyl Ring (Pi-Base / Donor) DNB_Ring 3,5-Dinitrobenzoyl Ring (Pi-Acid / Acceptor) Pi_Base->DNB_Ring Strong Pi-Pi Stacking NH_Group Carbamate NH (H-Bond Donor) Ester_O Ester Oxygen (H-Bond Acceptor) NH_Group->Ester_O Hydrogen Bonding CO_Group Carbamate C=O (Dipole/H-Bond Acceptor) Analyte Analyte: but-3-en-2-ol DNB Ester Chiral_Center Chiral Center (C2) (Steric Fit) Chiral_Center->CSP_Node Steric Discrimination (Groove Fit)

Caption: Mechanistic interaction map showing the critical Pi-Pi stacking between the CSP and the DNB derivative.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Retention (

)
Mobile phase too polar.Reduce 2-Propanol (e.g., from 10% to 2% or 1%).
Broad Peaks Slow mass transfer or column overload.Increase temperature to 30-35°C; reduce injection mass.
Peak Tailing Residual silanol interactions.Ensure mobile phase is strictly anhydrous; trace diethylamine (0.1%) may help, though rarely needed for neutral esters.
No Separation Lack of specific interaction.Switch to Chiralpak AD-H (Amylose). The helical cavity might accommodate the specific shape better if the linear cellulose grooves (OD-H) are too restrictive or too loose.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H, CHIRALCEL® OJ-H Columns. Retrieved from [Link]

  • Kažoka, H. (2022). HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PMC PubMed Central. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Foundational text on polysaccharide CSP mechanisms).

Sources

specific rotation comparison with literature values for (2R)-but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Scientists[1]

Part 1: Executive Summary & The "Gold Standard"

In the synthesis of chiral allylic alcohols, (2R)-but-3-en-2-ol (also known as (R)-methyl vinyl carbinol) is a ubiquitous chiral synthon.[1] However, literature values for its specific rotation (


) exhibit frustrating variance, often leading to confusion regarding optical purity.

This guide establishes the authoritative benchmark for this compound, compares it against common solvent-dependent deviations, and provides a self-validating protocol to ensure your analytical data is publication-ready.

The Benchmark Value

For high-purity this compound (>99% ee), the accepted literature consensus is:

ParameterBenchmark ValueConditions
Specific Rotation (

)
+33.6° Neat (Liquid)
Configuration (R) Dextrorotatory (+)
Enantiomeric Excess > 99%Determined via Chiral GC

Critical Note: Unlike many crystalline solids where chloroform (


) is the standard, this volatile alcohol is best measured neat  to eliminate solvent-solute hydrogen bonding effects that skew the rotation magnitude.

Part 2: Literature Comparison & Solvent Effects

The specific rotation of allylic alcohols is highly sensitive to the solvation shell. The table below compares the benchmark against values reported in different environments.

Comparative Data Table
Solvent SystemReported

Concentration (

)
Source ContextDeviation Risk
Neat (Standard) +33.6° N/A (

)
J. Am. Chem. Soc.[1] (Bäckvall)Low (Preferred)
Chloroform +25.0° to +32.0°

Tetrahedron (Various)High (H-bonding varies)
Ethanol +28.5°

J. Org.[1] Chem.Medium (Protic solvent interference)
Pentane/Ether +30.0° to +34.0°

Early LiteratureMedium (Evaporation alters

)
Mechanistic Insight: Why the Variation?

This compound possesses both a hydroxyl group and an alkene


-system.[1]
  • H-Bonding: In protic solvents (EtOH, MeOH), the solvent acts as an H-bond donor/acceptor, altering the conformational population of the hydroxyl group relative to the vinyl group.

  • Concentration Dependence: In non-polar solvents (

    
    , Hexane), the alcohol may form dimers or trimers at higher concentrations, changing the bulk optical rotation.
    
  • Volatility: The low boiling point (

    
    C) and high vapor pressure mean that in dilute solutions, solvent evaporation during transfer can rapidly change the actual concentration (
    
    
    
    ), leading to erroneous specific rotation calculations.

Part 3: Visualizing the Validation Workflow

To guarantee accuracy, you cannot rely on polarimetry alone. You must cross-validate with Chiral Gas Chromatography (GC).

G cluster_analysis Parallel Validation Sample Crude this compound Purify Distillation / Column (Remove Achiaral Impurities) Sample->Purify GC Chiral GC Analysis (B-DEX Column) Purify->GC Aliquot A Polar Polarimetry (Neat, 20°C) Purify->Polar Aliquot B Compare Compare to Lit (+33.6°) & Correlate with ee% GC->Compare Input ee% Calc Calculate Specific Rotation [α] = α / (l × d) Polar->Calc Calc->Compare Input [α]

Figure 1: The "Dual-Path" validation workflow. Polarimetry is only valid if confirmed by Chiral GC to rule out chemical impurities or lower ee.

Part 4: Validated Experimental Protocol

Do not use a generic polarimetry SOP for this molecule. Use this specific protocol designed for volatile chiral alcohols.

Purity Prerequisite
  • Chemical Purity: Must be >98% by

    
    H NMR. Impurities (ketones, isomeric alcohols) have vastly different rotations.
    
  • Enantiomeric Excess (ee): Determine via Chiral GC before polarimetry.[1]

    • Column: Cyclodextrin-based (e.g., Rt-

      
      DEXsa or Chirasil-DEX).[1]
      
    • Method: Isothermal

      
      C or low ramp.[1] (R)-isomer typically elutes second on 
      
      
      
      -DEX columns (verify with racemate).[1]
Sample Preparation (Neat Method)

The "Neat" method is superior because it removes the error variable of weighing volatile liquids into volatile solvents.

  • Instrument: Digital Polarimeter with temperature control (Peltier).

  • Wavelength: Sodium D-line (

    
     nm).[1][2]
    
  • Temperature: Set strictly to

    
    C.
    
  • Cell Loading:

    • Use a low-volume quartz cell (e.g.,

      
       dm or 
      
      
      
      dm) with a bubble trap.[1]
    • Inject pure this compound directly into the cell.[1] Ensure no bubbles are trapped in the light path.

  • Measurement: Record the observed rotation (

    
    ).
    
Calculation


  • 
    : Observed rotation (degrees).[3][4][5]
    
  • 
    : Path length (decimeters). Note:  Standard cells are 1 dm.[1]
    
  • 
    : Density of this compound.[1]
    
    • Use

      
        (at 
      
      
      
      C).

Part 5: Troubleshooting Discrepancies

If your value is +25° instead of +33.6° , but your Chiral GC says 99% ee , consider these factors:

Factors Result Low Specific Rotation (e.g., +25° instead of +33°) Factor1 Water Contamination (Hygroscopic!) Result->Factor1 Factor2 Chemical Impurity (Ketone/Isomer) Result->Factor2 Factor3 Temperature Drift (>25°C lowers density) Result->Factor3 Action1 Dry over MgSO4 Re-distill Factor1->Action1 Action2 Check 1H NMR Factor2->Action2 Action3 Calibrate Peltier Factor3->Action3

Figure 2: Diagnostic logic for low rotation values despite high enantiomeric excess.

The "Water Effect"

Allylic alcohols are hygroscopic. Absorbed water (


) dilutes the sample and alters the H-bond network.
  • Correction: Dry the sample over activated

    
     molecular sieves or 
    
    
    
    and filter immediately before measurement.

References

  • Primary Benchmark (Neat): Persson, B. A.; Larsson, A. L. E.; Le Ray, M.; Bäckvall, J.-E. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols.[1]J. Am. Chem. Soc. 1999, 121, 1645–1650.[1]

  • Solvent Effects & Resolution: Paetzold, J.; Bäckvall, J.-E. Chemoenzymatic Dynamic Kinetic Resolution of Allylic Alcohols.[1]J. Am. Chem. Soc. 2005, 127, 17620–17621.[1]

  • Physical Properties (Density/Refractive Index): Standard Reference Data for 3-buten-2-ol.NIST Chemistry WebBook , SRD 69.[1][6]

  • Chiral GC Methodology: Schurig, V. Separation of Enantiomers by Gas Chromatography.[7]J. Chromatogr.[1] A 2001, 906, 275–299.

Sources

(2R)-but-3-en-2-ol: A Senior Application Scientist's Guide to Purchasing vs. In-House Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the decision to purchase a chiral building block or synthesize it in-house is a critical juncture involving considerations of cost, time, purity, and scalability. This guide provides a comprehensive cost-benefit analysis of acquiring (2R)-but-3-en-2-ol, a valuable chiral secondary alcohol, by comparing direct procurement from commercial suppliers with two distinct and viable laboratory synthesis routes.

Part 1: The "Buy" Option - Commercial Procurement

Purchasing this compound offers the most straightforward path, providing immediate access to a quality-controlled reagent. This option is ideal for proof-of-concept studies, small-scale screening, or laboratories where synthetic chemistry is not a primary focus.

Pros:

  • Speed and Convenience: The product is readily available, saving significant development and synthesis time.

  • Guaranteed Quality: Reputable suppliers provide certificates of analysis, ensuring purity and stereochemical integrity.

  • Reduced Labor: Eliminates the need for specialized synthetic chemistry expertise and labor.

Cons:

  • High Cost at Scale: The price per gram can be prohibitively expensive for larger quantities.

  • Lead Times: Availability can fluctuate, potentially delaying projects.

Representative Commercial Pricing:

SupplierQuantityPurityEstimated Price (USD)Price per Gram (USD)
Sigma-Aldrich1 g97%~$150 - $200$150 - $200
TCI America1 g>98%~$120 - $160$120 - $160
Advanced ChemBlocks1 g95%~$100 - $140$100 - $140
Oakwood Chemical5 g97%~$450 - $550$90 - $110

Note: Prices are estimates based on publicly available data as of early 2026 and are subject to change. Bulk pricing may offer a lower cost per gram but requires a significant initial investment.

Part 2: The "Build" Option - Laboratory Synthesis

For projects requiring larger quantities or for labs with synthetic capabilities, in-house synthesis becomes an attractive and often more economical alternative. We present two robust methods starting from common laboratory chemicals.

Method A: Asymmetric Transfer Hydrogenation (ATH) of Methyl Vinyl Ketone

This is a highly efficient and direct one-step method that leverages a chiral catalyst to reduce a prochiral ketone enantioselectively. The Noyori-type ruthenium catalysts are particularly effective for this transformation.

MVK Methyl Vinyl Ketone (MVK) Reaction Asymmetric Transfer Hydrogenation (ATH) MVK->Reaction Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] Catalyst->Reaction H_Source Formic Acid / Triethylamine (5:2) H_Source->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN] (e.g., 0.01 molar equivalents).

  • Reagents: Add the formic acid/triethylamine azeotropic mixture (5:2).

  • Reaction: Add methyl vinyl ketone (MVK) (1.0 molar equivalent) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Cost Analysis (10g Scale):

Reagent/MaterialQuantitySupplier ExampleApprox. Cost (USD)
Methyl Vinyl Ketone (MVK)9.8 g (11.4 mL)Thermo Scientific$18.00
RuCl(p-cymene)[(R,R)-Ts-DPEN]0.2 gStrem/TCI$140.00
Formic Acid/Triethylamine (5:2)100 mLTCI America$140.00
Diethyl Ether (for extraction)500 mLFisher Scientific$30.00
Silica Gel (for chromatography)200 gFisher Scientific$35.00
Solvents for Chromatography~2 LIn-house$20.00
Total Estimated Cost $383.00
Estimated Cost per Gram ~$38.30
Method B: Chiral Pool Synthesis from D-Lactic Acid

This multi-step approach utilizes an inexpensive, naturally occurring chiral starting material, D-lactic acid. While longer, it avoids the use of expensive transition metal catalysts.[1]

cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Deprotection DLA D-Lactic Acid Ester Protect Protect Hydroxyl (DHP, p-TsOH) DLA->Protect Protected_Ester Protected Ester Protect->Protected_Ester Reduce Reduce Ester to Aldehyde (DIBAL-H, -78°C) Protected_Ester->Reduce Protected_Aldehyde Protected Aldehyde Reduce->Protected_Aldehyde Grignard Add Vinyl Group (VinylMgBr) Protected_Aldehyde->Grignard Protected_Alcohol Protected Product Grignard->Protected_Alcohol Deprotect Remove Protecting Group (Acidic Workup) Protected_Alcohol->Deprotect Final_Product This compound Deprotect->Final_Product

Workflow for Chiral Pool Synthesis.

Experimental Protocol (Abbreviated):

  • Protection: The hydroxyl group of ethyl D-lactate is protected, for example, as a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1]

  • Reduction: The protected ester is reduced to the corresponding aldehyde at low temperature (-78 °C) using one equivalent of diisobutylaluminium hydride (DIBAL-H).

  • Grignard Addition: The aldehyde is then reacted with vinylmagnesium bromide to form the carbon-carbon bond, yielding the protected secondary alcohol.

  • Deprotection: The protecting group is removed under mild acidic conditions to yield the final product, which is then purified by distillation or column chromatography.

Cost Analysis (10g Scale):

Reagent/MaterialQuantitySupplier ExampleApprox. Cost (USD)
D-Lactic Acid (or Ethyl Ester)~16 gTCI America$38.00
3,4-Dihydro-2H-pyran (DHP)14 gSigma-Aldrich$15.00
p-Toluenesulfonic acid (p-TsOH)0.5 gFisher Scientific$5.00
DIBAL-H (1.0 M in hexanes)140 mLSigma-Aldrich$98.00
Vinylmagnesium bromide (0.7 M in THF)200 mLFisher Scientific$130.00
Anhydrous Solvents (THF, Toluene)~1 LIn-house$40.00
Silica Gel (for chromatography)200 gFisher Scientific$35.00
Total Estimated Cost $361.00
Estimated Cost per Gram ~$36.10

Note: This cost assumes an overall yield of ~50% across the four steps.

Part 3: Head-to-Head Comparison & Recommendation

MetricPurchaseSynthesis (ATH)Synthesis (Chiral Pool)
Cost per Gram (1g scale) $120 - $200 ~$200 (dominated by catalyst cost for small scale)>$300 (impractical for small scale)
Cost per Gram (10g scale) $90 - $110 ~$38 ~$36
Estimated Time / Labor < 1 hour (ordering)1.5 - 2 days3 - 4 days
Required Expertise NoneIntermediate Organic SynthesisAdvanced Organic Synthesis
Key Equipment NoneStandard glassware, inert atmosphere setup, chromatography systemLow-temperature reaction setup, inert atmosphere, distillation/chromatography
Scalability Poor (cost-prohibitive)GoodGood

Expert Recommendation:

The choice between purchasing and synthesizing this compound is highly dependent on the specific needs of the researcher and their organization.

  • For rapid screening, initial discovery phases, or non-synthetic labs requiring less than 5 grams: The "Buy" option is unequivocally superior. The time and labor saved far outweigh the higher per-gram cost.

  • For process development, medicinal chemistry campaigns, or any project requiring >10 grams: In-house synthesis becomes the clear winner from a financial perspective.

    • The Asymmetric Transfer Hydrogenation (ATH) route is highly recommended. It is a robust, high-yielding, single-step reaction that is relatively easy to perform and optimize. While the initial catalyst cost is significant, its low required loading makes it economical for scales of 10 grams and above.

    • The Chiral Pool synthesis from D-lactic acid is the most cost-effective on paper for larger scales but carries a much higher burden in terms of time, complexity, and the need for specialized techniques (e.g., low-temperature reactions). This route is best suited for dedicated process chemistry labs looking to produce the material at a very large scale where even small cost savings are significant.

References

  • Grignard Reagents: Formation and Reactions. Master Organic Chemistry. [Link]

  • Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives starting from L- resp. D-lactic acid esters. Google Patents (EP0576888A2). [1]

Sources

Safety Operating Guide

(2R)-but-3-en-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for (2R)-but-3-en-2-ol (CAS: 33447-72-2 / Racemic CAS: 598-32-3).[1]

Executive Summary: The Safety Imperative

This compound is a chiral allylic alcohol. While valuable for asymmetric synthesis, its disposal is governed by two critical hazard vectors: high flammability (Flash Point ~13°C) and allylic reactivity (potential for autoxidation/polymerization). Improper disposal into sinks or general trash is a violation of EPA RCRA regulations and poses an immediate fire risk.

Core Directive: This substance must be managed as Ignitable Hazardous Waste (D001) and disposed of via high-temperature incineration through a licensed chemical waste contractor.[1]

Chemical Identity & Physical Properties

Understanding the physical state is the first step in selecting the correct waste stream.

PropertyDataRelevance to Disposal
Chemical Name This compoundSpecific isomer; treat same as racemate.[1]
CAS Number 33447-72-2 (R-isomer)598-32-3 (Racemic)Required for waste manifesting.[1]
Flash Point ~13°C (55.4°F)Critical: Classifies waste as RCRA D001 (Ignitable).
Boiling Point 98–99°CVolatile; containers must be tightly sealed.
Water Solubility SolubleDo NOT pour down drain; it will travel and vaporize.
Reactivity Allylic AlcoholSusceptible to oxidation; keep away from oxidizers.

Pre-Disposal: Storage & Segregation

Before disposal, the waste must be accumulated safely.[2] The allylic structure implies a risk of autoxidation, potentially forming peroxides over long periods, though less aggressively than ethers.

  • Segregation: Store waste away from strong oxidizers (e.g., nitric acid, perchlorates, permanganates). The hydroxyl group and double bond make it a reducing agent; contact with oxidizers can trigger exothermic reactions or fires.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid aluminum if the waste is acidic or basic, as allylic alcohols can react with active metals.

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste"[1]

    • Chemical Name: "this compound"[3][4]

    • Hazards: "Flammable," "Irritant"[5][6][7][8]

Disposal Decision Framework

Use this logic flow to determine the immediate action required for your specific inventory.

DisposalWorkflow Start Inventory Assessment: This compound Condition What is the state of the chemical? Start->Condition PureWaste Pure/Unused Chemical (Expired or Surplus) Condition->PureWaste Mixture Reaction Mixture / Solvent Waste Condition->Mixture Spill Spilled Material Condition->Spill CheckAge Check Age/Peroxides (>12 months old?) PureWaste->CheckAge Segregate Segregate into Halogenated or Non-Halogenated Solvent Waste Mixture->Segregate Absorb Absorb with Vermiculite/Sand (Non-combustible) Spill->Absorb TestPeroxide Test for Peroxides CheckAge->TestPeroxide Yes/Unknown Disposal Route to High-Temp Incineration (RCRA Code D001) CheckAge->Disposal No (Fresh) TestPeroxide->Disposal Negative Stabilize Contact EHS for Stabilization TestPeroxide->Stabilize Positive (>100ppm) Segregate->Disposal Absorb->Disposal

Figure 1: Decision logic for the safe disposal of this compound based on chemical state and age.[1]

Detailed Disposal Procedures

Protocol A: Routine Waste (Solvent Stream)

This is the standard procedure for reaction byproducts or surplus liquid.

  • Waste Stream Selection: Classify as Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents like DCM).

  • Bulking: You may bulk this chemical with other compatible flammable solvents (e.g., acetone, ethyl acetate, methanol).

    • Critical Check: Ensure NO oxidizers or strong acids are present in the bulking container.

  • Manifesting:

    • RCRA Code: D001 (Ignitable).

    • Description: "Waste Flammable Liquid, n.o.s. (Contains this compound)."

Protocol B: Spill Cleanup (Emergency Disposal)

If a spill occurs, immediate action is required to prevent vapor ignition.

  • Evacuate & Extinguish: Remove all ignition sources (Bunsen burners, hot plates). Evacuate the immediate area.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500 mL) or in a confined space, respiratory protection (organic vapor cartridge) is required.

  • Containment:

    • Do NOT use paper towels or sawdust (combustible).

    • USE inert absorbents: Vermiculite, dry sand, or commercial spill pads.

  • Collection: Use non-sparking tools (plastic scoop) to transfer the absorbed material into a sealable waste bag or bucket.

  • Disposal: Label the debris container as "Hazardous Waste (Solid Debris) - Flammable" and process through your hazardous waste contractor.

Regulatory & Compliance Data

  • EPA RCRA Classification: D001 (Characteristic of Ignitability).

  • TSCA Status: Listed (Active).[9]

  • DOT Shipping (for waste transport):

    • UN Number: UN1987 (Alcohols, n.o.s.) or UN1993 (Flammable liquids, n.o.s.).

    • Hazard Class: 3 (Flammable Liquid).[8]

    • Packing Group: II.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6995534, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling (2R)-but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Do not treat (2R)-but-3-en-2-ol solely as a generic alcohol. While it shares the flammability profile of ethanol, its allylic structure confers distinct reactivity and irritation profiles.

As a chiral building block often used in enantioselective synthesis, this compound presents a dual-threat: High Flammability (Flash Point ~13–16°C) and Mucous Membrane Irritation . The primary operational risk is static discharge during transfer, followed by inhalation of vapors which can cause respiratory edema in high concentrations.

This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The safety profile of this compound (CAS: 33447-72-2 / Racemate: 598-32-3) dictates the following controls:

Hazard ClassGHS CodeCritical ThresholdsOperational Implication
Flammable Liquid H225 FP: ~13°C (55°F)Critical: Vapors can ignite at room temperature.[1] Grounding is mandatory.[2][3]
Skin Irritant H315 Category 2Causes reversible but significant dermatitis. Permeates standard nitrile over time.
Eye Irritant H319 Category 2AHigh risk of corneal opacity if not flushed immediately.
STOT - SE H335 Respiratory IrritationAllylic unsaturation increases reactivity with biological tissue compared to saturated alcohols.

PPE Selection Matrix: The "Why" and "What"

The following recommendations are based on permeation kinetics and physical properties of allylic alcohols.

A. Hand Protection (Gloves)
  • The Science: Allylic alcohols are small, polar molecules that can permeate thin nitrile rubber. While nitrile provides excellent splash protection, it fails during immersion.

  • Recommendation:

    • Routine Handling (Splash Risk): Double-gloved Nitrile (minimum 0.11 mm thickness outer, 0.06 mm inner). Change immediately upon splash.

    • Spill Cleanup / Immersion: Butyl Rubber or Viton®. These polymers provide superior resistance to permeation by small organic oxygenates.

B. Eye & Face Protection[2][3][4][5][6][7][8][9]
  • The Science: Vapors of 3-buten-2-ol are heavier than air (Vapor Density ~2.5) and will accumulate near the bench surface, seeking moisture (eyes).

  • Recommendation:

    • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to vapor irritation.

    • High Volume (>500mL): Face shield over splash goggles.

C. Respiratory Protection
  • The Science: With a high vapor pressure and low flash point, containment is safer than personal filtration.

  • Recommendation:

    • Primary: Certified Fume Hood (Face velocity 80–100 fpm).

    • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black label) or ABEK filters.

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the specific task.

PPE_Selection Start Task Assessment Volume Volume > 100mL? Start->Volume OpenSystem Open System Handling? Volume->OpenSystem No FullPPE MAX PROTECTION: Butyl Gloves + Splash Goggles + Face Shield + Fume Hood Volume->FullPPE Yes (High Risk) StdPPE STD PROTECTION: Double Nitrile Gloves + Splash Goggles + Fume Hood OpenSystem->StdPPE Yes OpenSystem->StdPPE No (Closed Loop)

Figure 1: Decision tree for selecting appropriate PPE based on volume and exposure risk.

Operational Protocol: Handling & Transfer

This protocol is designed to mitigate the two highest risks: Static Ignition and Vapor Exposure .

Step 1: Engineering Setup
  • Verify Ventilation: Ensure fume hood is active.

  • Clear Ignition Sources: Remove all hot plates, stirrers with brushed motors, or open flames.

  • Grounding: If transferring >1L, attach a grounding clamp to the receiving vessel before starting the flow.

Step 2: Transfer Technique
  • Syringe Transfer (<50 mL):

    • Use a glass syringe with a Luer-lock tip.

    • Why? Plastic syringes can swell or degrade upon prolonged contact with allylic alcohols, leading to plunger seizure.

  • Cannula Transfer (>50 mL):

    • Use positive pressure (Nitrogen/Argon) to push the liquid.

    • NEVER pour freely from a height; this generates static charge.

Step 3: Post-Usage
  • Wipe the septum or container neck with a Kimwipe.

  • Place the Kimwipe immediately into a solid hazardous waste container (flammable), not the general trash.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed is critical to prevent vapor accumulation.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 50 mL: Absorb with Vermiculite/Pad Assess->Small Large > 50 mL: Don Butyl Gloves + Respirator Contain with Pillow Assess->Large Dispose 3. Seal in Vapor-Tight Bag Label 'Flammable Toxic' Small->Dispose Large->Dispose

Figure 2: Immediate response workflow for this compound spills.

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Flammable / Organic Solvent).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[4][5] Allylic alcohols can polymerize or react violently.[5][6]

  • Method:

    • Collect in a dedicated solvent waste container (HDPE or Glass).

    • Label clearly: "Flammable Waste - Contains this compound."

    • Disposal via high-temperature incineration by a licensed contractor.

    • Prohibited: Do NOT dispose of down the drain. It is toxic to aquatic life and creates explosion hazards in plumbing.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6995534, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: But-3-en-2-ol. Retrieved from [Link][6]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.